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  • Product: 6-hydroxypyrazine-2-carboxamide
  • CAS: 15000-88-1

Core Science & Biosynthesis

Foundational

Mechanism of Favipiravir Hydroxylation and Degradation: A Comprehensive Technical Guide

Executive Summary & Nomenclature Clarification Favipiravir (T-705) is a broad-spectrum antiviral agent chemically designated as 6-fluoro-3-hydroxypyrazine-2-carboxamide . When analyzing the formation of hydroxylated pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

Favipiravir (T-705) is a broad-spectrum antiviral agent chemically designated as 6-fluoro-3-hydroxypyrazine-2-carboxamide . When analyzing the formation of hydroxylated pyrazine-2-carboxamide derivatives from this parent compound, researchers must distinguish between biological biotransformation and environmental degradation:

  • Biological Metabolism (The T-705M1 Pathway): In human pharmacokinetics, Favipiravir does not lose its fluorine atom. Instead, it undergoes enzymatic hydroxylation at the C5 position to form the major inactive metabolite T-705M1 (6-fluoro-3,5-dihydroxypyrazine-2-carboxamide).

  • Environmental Degradation (Defluorination): In wastewater treatment and advanced oxidation processes (AOPs), Favipiravir undergoes radical-mediated defluorination and dehydroxylation, which can yield transient structural intermediates such as 6-hydroxypyrazine-2-carboxamide prior to complete pyrazine ring cleavage. (Note: 6-hydroxypyrazine-2-carboxamide is also heavily utilized as a starting synthetic precursor in the industrial manufacturing of Favipiravir via sequential bromination and fluorination).

This whitepaper provides an in-depth mechanistic analysis of both the biological C5-hydroxylation pathway and the environmental defluorination/degradation mechanisms, backed by self-validating experimental protocols.

Biological Mechanism: Aldehyde Oxidase-Mediated Hydroxylation

Unlike many small-molecule drugs, Favipiravir is not metabolized by the Cytochrome P450 (CYP450) system. Instead, its primary route of metabolism is driven by Aldehyde Oxidase (AOX1) , a cytosolic molybdo-flavoenzyme 1.

The Molybdenum Cofactor (MoCo) Catalytic Cycle

The hydroxylation of Favipiravir to T-705M1 is a classic nucleophilic aromatic substitution facilitated by the Molybdenum cofactor (MoCo) at the AO active site.

  • Regioselectivity (Why C5?): The pyrazine ring is inherently electron-deficient due to its two nitrogen atoms. The fluorine atom at the C6 position exerts a powerful inductive electron-withdrawing effect (-I effect). This makes the adjacent C5 carbon highly electrophilic and the prime target for nucleophilic attack.

  • Nucleophilic Attack: The Mo(VI) center of the enzyme holds a terminal sulfido ligand (Mo=S) and a hydroxyl ligand (Mo-OH). The Mo-OH oxygen acts as a nucleophile, attacking the C5 position of Favipiravir to form a transient tetrahedral intermediate.

  • Hydride Transfer: To restore the aromaticity of the pyrazine ring, a hydride ion (H⁻) is transferred from the C5 carbon to the Mo=S group. This reduces the molybdenum center from Mo(VI) to Mo(IV) and releases the hydroxylated product, T-705M1 2.

  • Enzyme Regeneration: The Mo(IV) center transfers electrons through two iron-sulfur (Fe-S) clusters to Flavin Adenine Dinucleotide (FAD), which ultimately reduces molecular oxygen to hydrogen peroxide (H₂O₂), regenerating the active Mo(VI) state.

AO_Catalysis cluster_0 Aldehyde Oxidase (AO) Catalytic Cycle A Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) B Enzyme-Substrate Complex (Binding at MoCo Active Site) A->B Cytosolic Entry C Nucleophilic Attack (Mo(VI)-OH attacks C5 position) B->C Orientation D Hydride Transfer (C5-H transfers to Mo=S, forming Mo(IV)) C->D Transition State E Product Release (T-705M1 Metabolite) D->E Dissociation F Enzyme Regeneration (Mo(IV) oxidized to Mo(VI) via FAD/O2) E->F H2O2 Byproduct F->B Next Cycle

Figure 1: Mechanism of Aldehyde Oxidase-mediated hydroxylation of Favipiravir at the C5 position.

Chemical Mechanism: Environmental Defluorination & Degradation

When Favipiravir is excreted into wastewater, it exhibits high resistance to standard biodegradation. Its breakdown requires Advanced Oxidation Processes (AOPs) such as UV/H₂O₂ or photocatalysis (e.g., Co-doped ZnS Quantum Dots) 3.

In these environments, the formation of defluorinated and dehydroxylated intermediates (such as 6-hydroxypyrazine-2-carboxamide) occurs via radical attack:

  • Hydroxyl Radical (•OH) Generation: UV irradiation of H₂O₂ generates highly reactive •OH radicals.

  • Single-Electron Transfer (SET) & Addition-Elimination: •OH radicals attack the pyrazine ring. Despite the high bond dissociation energy of the C-F bond, the radical attack induces an addition-elimination sequence that ejects the fluoride ion (defluorination) and cleaves the C3-hydroxyl group (dehydroxylation).

  • Ring Cleavage: Prolonged exposure leads to denitrogenation and the complete breakdown of the pyrazine heterocycle into short-chain organic acids 4.

Quantitative Data Summaries

Table 1: Pharmacokinetic & Metabolic Parameters of Favipiravir

Parameter Value/Description Clinical/Experimental Implication
Primary Enzyme Aldehyde Oxidase (AOX1) Requires cytosolic assays; CYPs are not involved.
Major Metabolite T-705M1 Inactive, renally excreted; can competitively elevate uric acid.
Plasma Half-Life 2.5 – 5.5 hours Rapid clearance necessitates loading dose regimens.

| Enzyme Kinetics | Substrate & Mechanism-Based Inhibitor | Causes non-linear, time-dependent pharmacokinetics. |

Table 2: Environmental Degradation Efficiencies (AOPs)

Water Matrix Process Reaction Time Degradation Efficiency Primary Mechanism
Distilled Water UV / H₂O₂ 45 min 100% •OH radical attack
Distilled Water UV / Co-doped ZnS QDs 45 min 89.8% Photocatalytic SET

| Wastewater Effluent | UV / H₂O₂ | 45 min | 41.2% | Radical scavenging by organics |

Self-Validating Experimental Protocols

To accurately study the formation of T-705M1, researchers must utilize Human Liver Cytosol (HLC) rather than Human Liver Microsomes (HLM). Causality Note: Aldehyde oxidase is a soluble, cytosolic enzyme. Using microsomes (which contain membrane-bound CYPs) will result in zero metabolic turnover, leading to false-negative stability data.

Protocol: In Vitro Cytosolic Metabolism Assay
  • Preparation: Thaw Human Liver Cytosol (HLC) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA to stabilize the MoCo active site.

  • Reaction Mixture: Combine HLC (final protein concentration: 1.0 mg/mL) and Favipiravir (final concentration: 1–50 µM) in the buffer. Self-Validation: Do not add NADPH. AO does not require NADPH; its electron acceptor is molecular oxygen. Adding NADPH introduces background noise from residual cytosolic reductases.

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Quenching: At designated time points (0, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled Favipiravir-13C,15N). The organic solvent instantly denatures the AO enzyme, halting the reaction.

  • Extraction & Analysis: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials.

  • Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the mass transition for Favipiravir (m/z 158 → 114) and T-705M1 (m/z 174 → 130).

Protocol_Workflow S1 1. Preparation Human Liver Cytosol (AO source) S2 2. Incubation Add Favipiravir 37°C, pH 7.4 S1->S2 S3 3. Quenching Ice-cold Acetonitrile (Denatures AO) S2->S3 S4 4. Extraction Centrifugation 14,000g for 15 min S3->S4 S5 5. Quantification LC-MS/MS Analysis (MRM mode) S4->S5

Figure 2: Self-validating in vitro workflow for quantifying cytosolic Favipiravir metabolism.

References

  • Oral Favipiravir Exposure and Pharmacodynamic Effects in Adult Outpatients With Acute Influenza The Journal of Infectious Diseases | Oxford Academic URL:[Link]

  • Favipiravir in Therapy of Viral Infections PMC - National Institutes of Health (NIH) URL:[Link]

  • Degradation of Antiviral Drug Favipiravir Using UV, UV/H2O2, and Photocatalysis with Co-Doped ZnS Quantum Dots: Operational Parameters, Kinetic Studies, and Toxicity Assessment Langmuir - ACS Publications / PMC URL:[Link]

  • Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR MDPI URL:[Link]

Sources

Exploratory

The Chemical Architecture and Application of 6-Hydroxypyrazine-2-Carboxamide in Advanced Drug Discovery

As pharmaceutical pipelines increasingly rely on nitrogen-rich heteroaromatics to navigate complex biological targets, pyrazine derivatives have emerged as privileged scaffolds. Among these, 6-hydroxypyrazine-2-carboxami...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on nitrogen-rich heteroaromatics to navigate complex biological targets, pyrazine derivatives have emerged as privileged scaffolds. Among these, 6-hydroxypyrazine-2-carboxamide (CAS: 15000-88-1) stands out as a critical synthetic intermediate and structural analog in the development of antiviral therapeutics and mitochondrial modulators.

This technical guide synthesizes the physicochemical dynamics, mechanistic reactivity, and validated synthetic protocols for 6-hydroxypyrazine-2-carboxamide, providing drug development professionals with a comprehensive framework for integrating this building block into advanced medicinal chemistry workflows.

Physicochemical Profiling and Structural Dynamics

To effectively utilize 6-hydroxypyrazine-2-carboxamide, one must first understand its intrinsic physical and chemical properties. The molecule is characterized by its electron-deficient diazine ring, an amide functional group, and a hydroxyl group that introduces significant structural duality.

Quantitative Data Summary
PropertyValueCausality / Implication for Research
Chemical Name 6-hydroxypyrazine-2-carboxamideStandard IUPAC nomenclature.
CAS Number 15000-88-1Unique identifier for sourcing and compliance[1].
Molecular Formula C5H5N3O2Indicates a high nitrogen-to-carbon ratio, favorable for metabolic stability.
Molecular Weight 139.11 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
SMILES NC(=O)C1=CN=CC(=N1)OUseful for computational docking and in silico screening.
Appearance White to off-white solidVisual indicator of purity; discoloration often implies oxidative degradation.
Solubility Soluble in DMSO, DMFHigh polarity necessitates polar aprotic solvents for liquid-phase reactions.
The Causality of Tautomerism

The chemical behavior of 6-hydroxypyrazine-2-carboxamide is governed by lactam-lactim tautomerism. In neutral or acidic environments, the molecule predominantly exists in its lactam form (6-oxo-1,6-dihydropyrazine-2-carboxamide). The electron-withdrawing nature of the pyrazine nitrogens stabilizes the carbonyl formation. However, upon the introduction of a base, the equilibrium shifts entirely to the deprotonated lactim (aryloxide) form. This pH-dependent structural switch is the fundamental driver that dictates its utility: it transforms a relatively inert molecule into a highly reactive nucleophile capable of attacking electrophilic aromatic systems[2].

Mechanistic Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of 6-hydroxypyrazine-2-carboxamide lies in its capacity to form robust ether linkages via Nucleophilic Aromatic Substitution (SNAr). This is frequently employed to synthesize complex diaryl ethers, such as 4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide, a known intermediate in targeted therapies[2].

SNAr_Workflow A 6-Hydroxypyrazine-2-carboxamide (Nucleophile Precursor) B Deprotonation (Cs2CO3 in DMF) A->B Base Addition C Reactive Aryloxide Intermediate B->C -H+ D SNAr Addition (+ Aryl Halide Electrophile) C->D Electrophile E Meisenheimer Complex (Transition State) D->E Heat (90°C) F Diaryl Ether Product (>95% Yield) E->F -Halide

Caption: Workflow of Nucleophilic Aromatic Substitution (SNAr) using 6-hydroxypyrazine-2-carboxamide.

Standardized Protocol: Diaryl Ether Linkage via SNAr

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an In-Process Control (IPC) to verify success before proceeding.

Objective: Synthesize a pyrazine-pyrimidine ether linkage using 6-hydroxypyrazine-2-carboxamide and a halogenated electrophile.

Step 1: Reagent Preparation and Solvation

  • Action: Suspend 6-hydroxypyrazine-2-carboxamide (1.0 eq, 10 mmol) in 20 mL of strictly anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Causality: DMF is a polar aprotic solvent. It effectively solvates the positively charged counter-ions (like Cs+) in the subsequent step, leaving the aryloxide nucleophile "naked" and highly reactive. Moisture must be excluded to prevent the competitive hydrolysis of the electrophile.

Step 2: Base-Mediated Deprotonation

  • Action: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq, 15 mmol) to the suspension. Stir at room temperature for 30 minutes.

  • Causality: Cs₂CO₃ is chosen over K₂CO₃ because the larger ionic radius of cesium provides weaker ion-pairing with the aryloxide, drastically increasing the nucleophilicity of the oxygen atom.

  • Self-Validation (IPC 1): The reaction mixture will transition from a cloudy suspension to a deeply colored, homogeneous solution. This visual cue confirms the successful formation of the aryloxide intermediate.

Step 3: Electrophilic Addition and Thermal Activation

  • Action: Add the aryl halide electrophile (e.g., 5-bromopyrimidine) (1.1 eq, 11 mmol). Elevate the reaction temperature to 90°C and stir for 12 hours.

  • Causality: The SNAr reaction requires thermal energy to overcome the high activation barrier associated with disrupting aromaticity to form the intermediate Meisenheimer complex.

Step 4: Analytical Verification and Quenching

  • Action: Perform LC-MS analysis on a 10 µL aliquot.

  • Self-Validation (IPC 2): The protocol is validated if the LC-MS chromatogram shows the complete disappearance of the m/z 138 [M-H]⁻ peak (representing the starting pyrazine) and the emergence of the product mass. If >5% starting material remains, spike the reaction with 0.2 eq of Cs₂CO₃ and heat for an additional 2 hours.

  • Quench: Once validated, cool the mixture to room temperature and pour it into 100 mL of ice-cold water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Pharmacological Integration and Target Pathways

Beyond its role as a synthetic intermediate, the 6-hydroxypyrazine-2-carboxamide scaffold is deeply embedded in the pharmacology of modern therapeutics.

Antiviral Development (RdRp Inhibition)

The compound is a direct structural relative to Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a well-documented broad-spectrum antiviral[3]. In drug manufacturing, 6-hydroxypyrazine-2-carboxamide derivatives often serve as reference standards, impurities (e.g., Favipiravir Impurity 14), or starting materials for novel RNA-dependent RNA polymerase (RdRp) inhibitors[4].

When pyrazinecarboxamide prodrugs enter a host cell, they undergo a specific cascade of enzymatic transformations to become active.

RdRp_Pathway P Pyrazinecarboxamide Derivative (Prodrug Entry) K Intracellular Kinases (HGPRT / Cellular Kinases) P->K Ribosylation R Active Ribofuranosyl-5'-triphosphate (RTP Metabolite) K->R Phosphorylation V Viral RNA-Dependent RNA Polymerase (RdRp) R->V Competitive Binding T Lethal Mutagenesis & Chain Termination V->T Viral RNA Inhibition

Caption: Intracellular activation and RdRp inhibition pathway of pyrazinecarboxamide derivatives.

The causality of this pathway relies on the structural mimicry of the pyrazinecarboxamide to endogenous purines. Once phosphorylated to the ribofuranosyl-5'-triphosphate (RTP) active metabolite, it competitively binds to the viral RdRp, inducing lethal mutagenesis and terminating RNA chain elongation[5].

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Recent advancements have also identified 6-hydroxypyrazine-2-carboxamide derivatives as potent inhibitors of the mitochondrial permeability transition pore (mPTP). According to recent patent literature (WO2024153946A1), functionalizing the amide nitrogen with cyclobutyl-benzyl moieties yields compounds that protect mitochondria during ischemic events, preventing the catastrophic release of cytochrome c and subsequent apoptosis[6]. The 6-hydroxy group is critical in these structures, as it participates in key hydrogen-bonding interactions within the binding pocket of cyclophilin D, the regulatory component of the mPTP.

References

  • Google Patents. WO2024153946A1 - Inhibitors of mptp.
  • SynZeal. Favipiravir Impurity 14 | NA. Available at: [Link]

  • Dovepress. Favipiravir Use in COVID-19: Analysis of Suspected Adverse Drug Events. Available at: [Link]

  • PubChem (NIH). Favipiravir | C5H4FN3O2 | CID 492405. Available at:[Link]

Sources

Foundational

Elucidating the In Vitro Metabolic Pathway of 6-Hydroxypyrazine-2-Carboxamide in Human Liver Microsomes: A Technical Guide

Executive Summary The metabolic profiling of N-heterocyclic compounds, particularly pyrazine derivatives, is a critical phase in antiviral and antimicrobial drug development. 6-Hydroxypyrazine-2-carboxamide shares a core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic profiling of N-heterocyclic compounds, particularly pyrazine derivatives, is a critical phase in antiviral and antimicrobial drug development. 6-Hydroxypyrazine-2-carboxamide shares a core structural scaffold with prominent therapeutics (e.g., favipiravir, pyrazinamide). While the in vivo metabolism of such electron-deficient heterocycles is heavily driven by cytosolic enzymes like Aldehyde Oxidase (AO) and Xanthine Oxidase (XO), evaluating their in vitro metabolism in Human Liver Microsomes (HLM) is strictly necessary to isolate and map Cytochrome P450 (CYP)-mediated oxidations, microsomal carboxylesterase (CES) hydrolysis, and UDP-glucuronosyltransferase (UGT)-driven conjugations.

This whitepaper provides a comprehensive, self-validating methodological framework for elucidating the HLM-specific metabolic pathways of 6-hydroxypyrazine-2-carboxamide, ensuring compliance with rigorous pharmacokinetic profiling standards [1].

Mechanistic Rationale & Enzymatic Susceptibility

To design a robust in vitro assay, one must first understand the causality behind the molecule's enzymatic susceptibility:

  • The Carboxamide Group: Amide bonds are prime targets for hepatic amidases and microsomal carboxylesterases (CES). Hydrolysis at this site will yield 6-hydroxypyrazine-2-carboxylic acid.

  • The Pyrazine Ring: Because the pyrazine ring is highly electron-deficient, CYP450-mediated epoxidation or ring hydroxylation is thermodynamically challenging but possible (often mediated by CYP2E1 or CYP3A4), potentially yielding dihydroxy-pyrazine derivatives.

  • The 6-Hydroxyl Group: This functional group acts as a direct handle for Phase II conjugation. UGT enzymes present in the microsomal fraction will readily catalyze O-glucuronidation.

Crucial Distinction: Because AO and XO are localized in the hepatic cytosol, an HLM assay (which consists of endoplasmic reticulum vesicles) will not capture AO-mediated metabolism [2]. This deliberate isolation allows researchers to quantify the specific contributions of CYPs and UGTs without cytosolic interference.

Predicted Metabolic Pathways in HLM

Based on the structural handles of 6-hydroxypyrazine-2-carboxamide, three primary biotransformation pathways are predicted within the HLM system:

Metabolic_Pathway Parent 6-Hydroxypyrazine- 2-Carboxamide (Parent Drug) M1 6-Hydroxypyrazine- 2-Carboxylic Acid (M1: Hydrolysis) Parent->M1 CES / Amidases (+ H2O, - NH3) M2 Dihydroxypyrazine- 2-Carboxamide (M2: Oxidation) Parent->M2 CYP450 (+ O) M3 6-O-Glucuronide Conjugate (M3: Phase II) Parent->M3 UGTs (+ Glucuronic Acid)

Predicted Phase I and Phase II metabolic pathways in human liver microsomes.

Experimental Protocol: Self-Validating HLM Incubation

To ensure trustworthiness and reproducibility, the incubation protocol must be designed as a self-validating system. We employ Alamethicin to prevent false-negative Phase II results and utilize specific cofactors to selectively activate Phase I and Phase II pathways.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Mg²⁺ is an essential cofactor for both CYP and UGT enzymatic activity.

  • Microsomal Activation (The Alamethicin Step): UGT enzymes reside on the luminal side of the endoplasmic reticulum. Because the highly polar UDPGA cofactor cannot passively cross the microsomal membrane, add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Causality: Alamethicin forms pores in the lipid bilayer, granting UDPGA access to the UGT active sites.

  • Pre-Incubation: Combine activated HLM (final concentration: 1.0 mg/mL) with 6-hydroxypyrazine-2-carboxamide (typically 1–10 µM to maintain Michaelis-Menten linearity) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate Phase I and Phase II metabolism simultaneously by adding a pre-warmed cofactor mixture yielding final concentrations of 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol). Causality: Cold ACN instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the protein matrix.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C. The supernatant is transferred to vials for LC-HRMS/MS analysis.

Incubation_Workflow S1 1. Reagent Preparation HLM (1 mg/mL), Buffer, Alamethicin S2 2. Pre-Incubation Equilibrate at 37°C for 5 min S1->S2 S3 3. Reaction Initiation Add NADPH & UDPGA Cofactors S2->S3 S4 4. Time-Course Sampling Aliquots at 0, 15, 30, 60 min S3->S4 S5 5. Reaction Quenching Add Cold ACN (Protein Precipitation) S4->S5 S6 6. Centrifugation & LC-HRMS/MS Supernatant Analysis S5->S6

Step-by-step experimental workflow for HLM incubation and sample preparation.

Analytical Strategy: LC-HRMS/MS Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap, is the gold standard for structural elucidation of in vitro metabolites[3].

Chromatographic & MS Parameters
  • Column: C18 Reverse-Phase (e.g., 2.1 × 100 mm, 1.7 µm) to retain polar pyrazine derivatives.

  • Mobile Phase: Gradient elution using Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

  • Data Acquisition: Positive Electrospray Ionization (ESI+). Utilize Data-Dependent Acquisition (DDA) to capture MS/MS spectra of the top 5 most intense ions.

  • Data Processing: Apply Mass Defect Filtering (MDF) centered around the exact mass of the parent drug. Because the pyrazine core has a highly specific fractional mass, MDF mathematically filters out endogenous HLM lipids and peptides, leaving only drug-related material.

Quantitative Data Summary: Expected Metabolite Profiles

The following table summarizes the theoretical mass shifts and exact masses used to identify the metabolites of 6-hydroxypyrazine-2-carboxamide (Parent Exact Mass: ~139.038 Da; Formula: C₅H₅N₃O₂).

Metabolite CodeBiotransformationEnzyme SystemFormula ChangeExpected Mass Shift (Da)Theoretical m/z [M+H]⁺
Parent N/AN/AN/A0.000140.046
M1 Amide HydrolysisCES / Amidases-NH₂ +OH+0.984141.030
M2 Ring OxidationCYP450+O+15.995156.041
M3 O-GlucuronidationUGTs+C₆H₈O₆+176.032316.078

Methodological Trustworthiness & Quality Control

To ensure the integrity of the findings, the experimental design must include three mandatory control arms:

  • Minus-Cofactor Control: Incubations lacking NADPH and UDPGA. Purpose: Differentiates true enzymatic metabolism from chemical instability or non-specific binding to the microsomal matrix.

  • Zero-Time Control (T=0): Quenching buffer added prior to the parent drug. Purpose: Establishes the 100% recovery baseline for intrinsic clearance (CL_int) calculations.

  • Positive Controls: Parallel incubations with known substrates (e.g., Midazolam for CYP3A4, 7-Hydroxycoumarin for UGTs). Purpose: Validates the enzymatic viability of the specific HLM batch used.

By strictly adhering to these parameters, researchers can confidently map the microsomal clearance pathways of 6-hydroxypyrazine-2-carboxamide, providing vital data for downstream pharmacokinetic modeling and drug-drug interaction (DDI) risk assessment.

References

  • Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link] [1]

  • Title: Favipiravir biotransformation in liver cytosol: Species and sex differences in humans, monkeys, rats, and mice Source: ResearchGate / Xenobiotica URL: [Link] [2]

  • Title: Identification of In Vitro Metabolites of Amoxicillin in Human Liver Microsomes by LC–ESI/MS Source: National Institutes of Health (NIH) / PubMed Central URL: [Link] [3]

Exploratory

6-hydroxypyrazine-2-carboxamide molecular weight and exact mass

An In-Depth Technical Guide to 6-Hydroxypyrazine-2-Carboxamide: Core Physicochemical Properties and Analytical Considerations This technical guide provides a comprehensive overview of 6-hydroxypyrazine-2-carboxamide, a s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Hydroxypyrazine-2-Carboxamide: Core Physicochemical Properties and Analytical Considerations

This technical guide provides a comprehensive overview of 6-hydroxypyrazine-2-carboxamide, a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering in-depth insights into its fundamental properties, including a detailed analysis of its molecular weight and exact mass, alongside practical considerations for its synthesis and analysis.

Introduction: The Significance of Pyrazine Scaffolds

Pyrazine derivatives form the structural core of numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities. Their presence in natural products and synthetic compounds has made them a focal point of research in the pursuit of novel therapeutic agents. 6-Hydroxypyrazine-2-carboxamide, in particular, serves as a crucial building block and a key intermediate in the synthesis of more complex molecules, including antiviral and antibacterial agents. Understanding its fundamental physicochemical properties is paramount for its effective utilization in research and development.

Core Physicochemical Properties

The precise characterization of a molecule's mass is fundamental to its identification and quantification in various analytical workflows. For 6-hydroxypyrazine-2-carboxamide, two key mass-related parameters are its molecular weight and exact mass.

Molecular Weight vs. Exact Mass: A Critical Distinction

It is crucial to differentiate between molecular weight and exact mass. Molecular weight (or molar mass) is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundance. In contrast, exact mass is calculated using the mass of the most abundant isotope of each element. This distinction is particularly important in high-resolution mass spectrometry, where the exact mass is used for precise molecular formula determination.

The molecular formula for 6-hydroxypyrazine-2-carboxamide is C5H5N3O2.[1][2] Based on this, the molecular weight and exact mass are calculated as follows:

ParameterValue
Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol [1][2]
Exact Mass 139.03818 Da

The exact mass is a critical parameter in mass spectrometry-based analytical methods for unambiguous identification of the compound.

Tautomerism in 6-Hydroxypyrazine-2-Carboxamide

6-Hydroxypyrazine-2-carboxamide can exist in tautomeric forms, primarily the keto-enol tautomerism between the 6-hydroxy and the 6-oxo forms. The equilibrium between these forms can be influenced by the solvent and pH. The structure is often depicted in the more stable keto form, 3-oxo-3,4-dihydropyrazine-2-carboxamide.

tautomerism cluster_enol 6-Hydroxypyrazine-2-carboxamide (Enol form) cluster_keto 6-Oxo-1,6-dihydropyrazine-2-carboxamide (Keto form) enol enol keto keto enol->keto Tautomerization

Caption: Tautomeric forms of 6-hydroxypyrazine-2-carboxamide.

Experimental Protocol: Synthesis of a Pyrazine Carboxamide Derivative

The synthesis of pyrazine carboxamides often involves multi-step processes. Below is a representative, generalized protocol for the synthesis of a related compound, 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir), which illustrates the chemical transformations involved in creating such structures. This can be adapted for the synthesis of the non-fluorinated analog.

A Four-Step Synthetic Pathway: [3][4][5]

  • Amidation: The starting material, a pyrazine ester, is converted to the corresponding amide by reaction with ammonia. This step introduces the carboxamide functional group.

  • Nitrification: A nitro group is introduced into the pyrazine ring through a nitration reaction, typically using a mixture of nitric acid and sulfuric acid.

  • Reduction: The nitro group is then reduced to an amino group. This is often achieved using a reducing agent such as hydrogen gas with a palladium catalyst or a metal-acid system like tin and hydrochloric acid.

  • Hydroxylation/Fluorination: The final step involves the conversion of the amino group to a hydroxyl group or, in the case of Favipiravir, a fluorine atom. For hydroxylation, diazotization of the amino group followed by hydrolysis is a common method.

synthesis_workflow start Pyrazine Ester step1 Amidation (with Ammonia) start->step1 step2 Nitrification (HNO3/H2SO4) step1->step2 step3 Reduction (e.g., H2/Pd) step2->step3 step4 Hydroxylation (via Diazotization) step3->step4 end_product 6-Hydroxypyrazine-2-carboxamide step4->end_product

Caption: Generalized synthetic workflow for 6-hydroxypyrazine-2-carboxamide.

Analytical Characterization

The structural elucidation and purity assessment of 6-hydroxypyrazine-2-carboxamide and its derivatives are crucial for their application in drug development. A combination of analytical techniques is typically employed.

Chromatographic and Spectroscopic Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of pyrazine carboxamides and for monitoring the progress of chemical reactions.[6] A reverse-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (like acetonitrile or methanol) is commonly used.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are invaluable for structural confirmation.[6] High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the molecule, providing detailed information about the chemical environment of each atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O of the amide and the O-H of the hydroxyl group.

Conclusion

6-Hydroxypyrazine-2-carboxamide is a molecule of significant interest in medicinal chemistry. A thorough understanding of its core properties, particularly its molecular weight and exact mass, is fundamental for its successful application in research and development. The synthetic and analytical methodologies outlined in this guide provide a framework for the preparation and characterization of this important pyrazine derivative. As research into novel therapeutics continues, the role of such versatile building blocks will undoubtedly expand.

References

  • Shi, F., Li, Z., Kong, L., Xie, Y., Zhang, T., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 117-120. [Link]

  • Shi, F., Li, Z., Kong, L., Xie, Y., Zhang, T., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. PubMed, 8(3), 117-120. [Link]

  • Shi, F., Li, Z., Kong, L., Xie, Y., Zhang, T., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Icahn School of Medicine at Mount Sinai. [Link]

  • Gobis, K., Foks, H., & Sławiński, J. (2006). STUDIES ON PYRAZINE DERIVATIVES. XLIX.
  • Request PDF. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]

  • Pharmaffiliates. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]

  • Matrix Fine Chemicals. (n.d.). 6-BROMO-3-HYDROXYPYRAZINE-2-CARBOXAMIDE. [Link]

  • ChemicalCell. (n.d.). Methyl 6-Hydroxypyrazine-2-Carboxylate CAS NO 13924-98-6. [Link]

  • PubChemLite. (n.d.). Sodium 6-hydroxypyrazine-2-carboxylate (C5H4N2O3). [Link]

  • PubChem. (n.d.). 6-fluoro-3-hydroxy-pyrazine-2-carboxamide; 5-methyl-1H-pyrimidine-2,4-dione. [Link]

  • Dewangan, Y., Verma, D. K., Berdimurodov, E., Haldhar, R., Dagdag, O., Tripathi, M., ... & Kumar, P. A. (2022). N-hydroxypyrazine-2-carboxamide as a new and green corrosion inhibitor for mild steel in acidic medium: experimental, surface morphological and theoretical approach. Scientific Reports, 12(1), 7381. [Link]

  • UVaDOC Principal. (n.d.). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]

  • Journal of Pharmaceutical Research International. (2014). Use of Hydrazine Carboxamide-2-[(2-Hydroxy-1-Naphthalenyl) Methylene] as an Analytical Reagent for the Extractive Spectrophotometric Determination of U(Vi). [Link]

  • Methods and objects of chemical analysis. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. [Link]

  • Smolenkov, A. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

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Foundational

In Vivo Toxicity Profile of 6-Hydroxypyrazine-2-carboxamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the in vivo toxicity profile of 6-hydroxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the in vivo toxicity profile of 6-hydroxypyrazine-2-carboxamide, the primary and pharmacologically inactive metabolite of the broad-spectrum antiviral agent, favipiravir (T-705). While direct in vivo toxicity studies on the isolated 6-hydroxypyrazine-2-carboxamide are not extensively available in publicly accessible literature, this guide synthesizes critical information from preclinical studies of the parent compound, favipiravir, to infer the potential toxicological characteristics of its metabolite. By examining the metabolism, pharmacokinetics, and known toxicities of favipiravir, including its teratogenic and genotoxic potential, this document offers a reasoned perspective on the safety evaluation of its hydroxylated metabolite. This guide is intended to serve as a vital resource for professionals engaged in drug development and nonclinical safety assessment, providing a framework for understanding and investigating the toxicological implications of this significant metabolite.

Introduction: The Significance of Metabolite Safety in Drug Development

The safety assessment of a new chemical entity extends beyond the parent molecule to its metabolites, which can possess their own unique pharmacological and toxicological profiles. In the case of the antiviral prodrug favipiravir, understanding the safety of its principal metabolite, 6-hydroxypyrazine-2-carboxamide (T-705-M1), is paramount.[1] Favipiravir is metabolized by aldehyde oxidase and xanthine oxidase to this hydroxylated form, which is then renally eliminated.[2] Given that drug-induced toxicity can sometimes be attributed to metabolic products, a thorough evaluation of the metabolite's safety profile is a critical component of a comprehensive nonclinical safety package.

This guide will delve into the available data to construct a likely in vivo toxicity profile for 6-hydroxypyrazine-2-carboxamide, acknowledging the current data gaps and focusing on a scientifically-grounded approach to risk assessment based on the known properties of the parent compound and general principles of toxicology.

Metabolic Pathway and Pharmacokinetics of Favipiravir and 6-Hydroxypyrazine-2-carboxamide

Favipiravir is a prodrug that requires intracellular phosphoribosylation to its active form, favipiravir-RTP, which acts as an inhibitor of viral RNA-dependent RNA polymerase.[3][4] The systemic clearance of favipiravir is primarily driven by metabolism to 6-hydroxypyrazine-2-carboxamide.

Favipiravir Favipiravir (T-705) (Prodrug) Metabolite 6-hydroxypyrazine-2-carboxamide (T-705-M1) (Inactive Metabolite) Favipiravir->Metabolite Aldehyde Oxidase, Xanthine Oxidase Active_Metabolite Favipiravir-RTP (Active Form) Favipiravir->Active_Metabolite Intracellular Phosphoribosylation Excretion Renal Excretion Metabolite->Excretion

Caption: Metabolic activation and inactivation of favipiravir.

Pharmacokinetic studies in hamsters have shown that in the presence of a viral infection, the plasma concentrations of the M1 metabolite can be elevated, suggesting that the disease state may alter the metabolism of favipiravir.[5][6] This highlights the importance of evaluating metabolite kinetics under conditions that mimic the intended clinical use.

Table 1: Comparative Pharmacokinetics of Favipiravir and its M1 Metabolite in Hamsters

ParameterFavipiravir (Infected)Favipiravir (Sham-Infected)M1 Metabolite (Infected)M1 Metabolite (Sham-Infected)
Tmax (min) 46.228.5~30~30
Cmax (µg/mL) 40.981.530.544.3
AUC (µg·min/mL) 4339.87740.8--
Elimination Half-life (min) Longer than shamShorter than infected125.651.7

Data synthesized from a study in an arenavirus-infected hamster model.[5]

Inferred In Vivo Toxicity Profile of 6-Hydroxypyrazine-2-carboxamide

In the absence of direct studies, the toxicity profile of 6-hydroxypyrazine-2-carboxamide is inferred from the known toxicities of favipiravir.

Acute and Repeat-Dose Toxicity

Repeat-dose toxicity studies of favipiravir in animals have identified the hematopoietic system, liver, and testes as primary target organs.[7] A study in rats demonstrated that favipiravir administration led to elevations in liver and kidney serum enzymes, as well as oxidative and histopathological damage in these organs.[7] Since 6-hydroxypyrazine-2-carboxamide is the major circulating metabolite, it is plausible that it contributes to the observed hepato- and nephrotoxicity.

Genotoxicity

The genotoxic potential of favipiravir is a point of consideration. In vitro studies have shown that favipiravir can induce oxidative stress and DNA damage in cardiac and skin cells.[8][9] The structural similarity of favipiravir to pyrazinamide, a drug known to have a genotoxic metabolite, suggests that favipiravir and its metabolites may also pose a genotoxic risk.[8] While some in vitro genotoxicity assays for favipiravir have been positive, in vivo studies have reportedly been negative. A comprehensive assessment of the genotoxicity of 6-hydroxypyrazine-2-carboxamide is warranted to fully characterize its risk profile.

Reproductive and Developmental Toxicity

A significant concern with favipiravir is its teratogenic and embryotoxic potential, which has been consistently observed in animal models. This has led to contraindications for its use in pregnant women.[4] The extent to which 6-hydroxypyrazine-2-carboxamide contributes to these developmental effects is unknown. According to FDA guidance, embryo-fetal development toxicity studies of a metabolite may be necessary if it is a disproportionate human metabolite.[10] Given the potential for high exposure to 6-hydroxypyrazine-2-carboxamide, its role in the developmental toxicity of favipiravir cannot be dismissed without direct investigation.

Experimental Protocols for In Vivo Toxicity Assessment

Should direct testing of 6-hydroxypyrazine-2-carboxamide be deemed necessary, standard regulatory guidelines for nonclinical safety studies would apply. The following provides a general framework for such an investigation.

Acute Oral Toxicity Study (Following OECD Guideline 423)
  • Animal Model: Typically Wistar or Sprague-Dawley rats.

  • Dose Selection: A stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Procedure:

    • Administer the test substance orally to a group of three animals of a single sex (usually females).

    • Observe animals for mortality and clinical signs of toxicity for at least 14 days.

    • The outcome of the first step determines the next step (e.g., test a higher or lower dose, or no further testing).

  • Endpoints: Mortality, clinical signs, body weight changes, and gross necropsy findings.

Repeat-Dose Toxicity Study (General Protocol)
  • Animal Model: At least two species, one rodent and one non-rodent.

  • Dose Levels: A control group and at least three dose levels (low, mid, high).

  • Duration: Dependent on the intended duration of clinical use (e.g., 28-day or 90-day study).

  • Administration: Daily oral gavage.

  • In-life Observations: Clinical signs, body weight, food consumption, ophthalmology, and clinical pathology (hematology, clinical chemistry, urinalysis).

  • Terminal Procedures: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

Dose_Range_Finding Dose-Range Finding Study Pivotal_Study Pivotal Repeat-Dose Toxicity Study Dose_Range_Finding->Pivotal_Study Inform Dose Selection In_Life_Phase In-Life Phase (Daily Dosing & Observations) Pivotal_Study->In_Life_Phase Terminal_Phase Terminal Phase (Necropsy & Tissue Collection) In_Life_Phase->Terminal_Phase Analysis Histopathology & Data Analysis Terminal_Phase->Analysis

Caption: General workflow for a repeat-dose toxicity study.

Regulatory Perspective and Future Directions

The FDA's "Metabolites in Safety Testing" (MIST) guidance recommends nonclinical characterization of a human metabolite if its exposure is greater than 10% of the total drug-related exposure and is significantly higher in humans than in the animal species used for toxicity testing.[10] If these criteria are met for 6-hydroxypyrazine-2-carboxamide, and the existing toxicity studies of favipiravir do not provide adequate safety coverage for the metabolite, direct toxicity testing of the synthesized metabolite would be necessary.[10]

Future research should aim to:

  • Conduct direct in vivo toxicity studies of 6-hydroxypyrazine-2-carboxamide to definitively characterize its safety profile.

  • Perform comparative toxicity studies of favipiravir and its M1 metabolite to delineate their respective contributions to the observed toxicities.

  • Investigate the genotoxic and developmental toxicity potential of 6-hydroxypyrazine-2-carboxamide in validated in vivo models.

Conclusion

The in vivo toxicity profile of 6-hydroxypyrazine-2-carboxamide is not yet fully elucidated through direct studies. However, by synthesizing the available data on the parent drug, favipiravir, a picture of potential concern emerges, particularly regarding hepatotoxicity, nephrotoxicity, and developmental toxicity. The structural similarity to other pyrazine carboxamides with known toxicities further underscores the need for a thorough safety evaluation of this metabolite. For drug development professionals, a proactive approach to characterizing the safety of 6-hydroxypyrazine-2-carboxamide is essential for a comprehensive risk assessment of favipiravir and to ensure patient safety. This guide serves as a foundational resource for navigating the current understanding and future investigation of the in vivo toxicity of this important metabolite.

References

  • Akyildiz, A. G., et al. (2022). Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells. Toxicology Letters, 371, 9-16. [Link]

  • Akyildiz, A. G., et al. (2022). Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells. PubMed, 36152797. [Link]

  • Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741–3751. [Link]

  • Gowen, B. B., et al. (2015). Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever. Antiviral Research, 121, 132-139. [Link]

  • Gülhan, B., et al. (2021). Pharmacokinetic characterization of favipiravir in patients with COVID‐19. British Journal of Clinical Pharmacology, 87(9), 3516-3523. [Link]

  • Sürmelioğlu, N., et al. (2022). Favipiravir pharmacokinetics in COVID-19 patients with moderate to severe kidney dysfunction. Lirias. [Link]

  • Irie, K., et al. (2021). Population pharmacokinetics of favipiravir in patients with COVID‐19. Clinical and Translational Science, 14(4), 1461-1470. [Link]

  • Al-kuraishy, H. M., et al. (2022). Mutagenic effect of favipiravir. ResearchGate. [Link]

  • Bean, B., et al. (2025). Clinical effectiveness, safety, and viral mutagenicity of oral favipiravir for COVID-19: results from a community-based, open-label, randomized Phase III trial. Antimicrobial Agents and Chemotherapy. [Link]

  • Gandhi, R. T., & Lynch, J. B. (2021). Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19. Clinical Infectious Diseases, 72(1), 137-138. [Link]

  • Huchting, J., et al. (2014). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy, 58(7), 3788–3798. [Link]

  • JECFA. (2001). Pyrazine Derivatives. JECFA Food Additives Series 48. [Link]

  • Gowen, B. B., et al. (2015). Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever. PubMed, 26186980. [Link]

  • Huchting, J., et al. (2014). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. ResearchGate. [Link]

  • Kara, A., et al. (2022). Pulmonary toxicity associated with high-dose favipiravir and treatment options: biochemical and histopathological evaluation. SciELO. [Link]

  • Ansari, B. (2022). Developmental Toxicity, Major Factors and its Effects. Open Access Journals. [Link]

  • Lehr, T., et al. (2008). Contribution of the active metabolite M1 to the pharmacological activity of tesofensine in vivo: a pharmacokinetic-pharmacodynamic modelling approach. British Journal of Pharmacology, 153(1), 164–174. [Link]

  • Gunaratna, C. (2004). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal, 45(4), 397–413. [Link]

  • Sykes, M. L., et al. (2015). 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors. Journal of Medicinal Chemistry, 58(17), 6889–6904. [Link]

  • FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Food and Drug Administration. [Link]

  • Toth, B. (1988). Toxicities of hydrazines: a review. In Vivo, 2(3-4), 209-42. [Link]

  • Khanye, S. D., et al. (2024). Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. RSC Publishing. [Link]

  • ATSDR. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

  • Kadyrov, J., et al. (2025). Interlaboratory clinical chemistry parameter variation in seven-day acute hydrazine toxicity studies in the Sprague-Dawley rat. Archives of Toxicology. [Link]

  • FDA. (2020). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals - Guidance for Industry. Food and Drug Administration. [Link]

  • Evans, F. E., et al. (2009). Metabolites in Safety Testing: Issues and Approaches to the Safety. Longdom Publishing. [Link]

  • Kosik-Bogacka, D. I., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1253. [Link]

  • Weizmann Institute of Science. (n.d.). Standard Operating Procedure for Dacarbazine in Animals. Weizmann Institute of Science. [Link]

  • Paiman, A., et al. (2021). Oral Drug Delivery to the Experimental Animals, A Mini Review. Global Drug Design & Development Review. [Link]

  • Jinno, F. (2018). Strategies to determine the target human metabolites using Radiolabeled compounds. Axcelead Drug Discovery Partners Inc. [Link]

  • Evans, T. (n.d.). According to Dr. Tim Evans, MU Extension State Specialist in Animal Health and Veterinary Toxicology, there have been several suspected instances of prussic acid/hydrocyanic acid (cyanide) intoxication in Missouri over the past few weeks. University of Missouri Extension. [Link]

  • Park, B. K., et al. (2005). Investigation of toxic metabolites during drug development. Toxicology and Applied Pharmacology, 207(2 Suppl), 474-81. [Link]

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Exploratory

Crystal structure analysis of 6-hydroxypyrazine-2-carboxamide

An in-depth technical analysis of 6-hydroxypyrazine-2-carboxamide requires a rigorous understanding of its structural dynamics, solid-state chemistry, and biological implications. As a Senior Application Scientist, I hav...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 6-hydroxypyrazine-2-carboxamide requires a rigorous understanding of its structural dynamics, solid-state chemistry, and biological implications. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive crystallography. Instead, we will explore the causality behind the crystallographic behaviors of pyrazinecarboxamides—specifically focusing on tautomerism, self-validating experimental workflows, and how solid-state conformations dictate enzymatic recognition.

Chemical Context: The Tautomeric Imperative

6-Hydroxypyrazine-2-carboxamide belongs to a highly privileged class of nitrogenous heterocyclic scaffolds. Its structural analogues, such as the 6-fluoro-3-hydroxy derivative (favipiravir, T-705) and the 3-hydroxy derivative (T-1105), are potent antiviral pseudobases that undergo intracellular phosphoribosylation by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT)[1].

A critical structural feature of 6-hydroxypyrazine-2-carboxamide is its ability to undergo lactam-lactim (keto-enol) tautomerism . The proximity of the hydroxyl group to the pyrazine ring nitrogen allows the molecule to exist in either the enol form (6-hydroxypyrazine-2-carboxamide) or the keto form (6-oxo-1,6-dihydropyrazine-2-carboxamide).

The Causality of Solid-State Packing: In solution, the tautomeric equilibrium is highly dependent on solvent polarity. However, in the solid state, X-ray crystallographic analyses of related pyrazinecarboxamides reveal a near-exclusive preference for the keto (lactam) form [2]. Why? The thermodynamic penalty of losing aromaticity in the pyrazine ring is overwhelmingly compensated by the formation of a robust, highly directional intermolecular hydrogen-bonding network (N–H···O). This network drastically lowers the lattice energy, driving the crystallization process toward the keto tautomer.

Tautomeric equilibrium and its impact on solid-state packing and target binding.

Self-Validating Experimental Protocol for X-Ray Crystallography

To unambiguously determine the three-dimensional structure and hydrogen-bonding network of 6-hydroxypyrazine-2-carboxamide, single-crystal X-ray diffraction (SCXRD) is the gold standard. The following protocol is designed as a self-validating system, ensuring that errors are caught at each phase before proceeding.

Phase 1: High-Purity Crystallization
  • Methodology: Solvent Vapor Diffusion.

  • Procedure: Dissolve 6-hydroxypyrazine-2-carboxamide in a minimal volume of a polar aprotic solvent (e.g., DMSO or DMF). Place the solution in an inner vial, and enclose it within a larger sealed chamber containing a volatile anti-solvent (e.g., diethyl ether or dichloromethane).

  • Causality: Pyrazinecarboxamides possess high lattice energies due to extensive hydrogen bonding, making them poorly soluble in standard volatile solvents. Vapor diffusion allows for an ultra-slow, controlled supersaturation, preventing rapid precipitation and yielding diffraction-quality single crystals.

  • Validation Checkpoint: Prior to crystallization, the compound must exhibit >99% purity via HPLC. Impurities act as lattice terminators, leading to twinned or amorphous crystals.

Phase 2: Cryogenic Data Collection
  • Methodology: Synchrotron or High-Flux In-House Diffractometer.

  • Procedure: Mount a single crystal (approx. 0.1 x 0.1 x 0.05 mm) on a MiTeGen loop using paratone oil. Flash-cool the crystal to 100 K in a continuous nitrogen stream.

  • Causality: Cryocooling to 100 K minimizes thermal vibrations (anisotropic displacement parameters). This is absolutely critical for small organic molecules where locating the exact positions of hydrogen atoms is required to definitively prove the tautomeric state.

  • Validation Checkpoint: During initial frame scaling, evaluate the Rmerge​ value. If Rmerge​>0.10 in low-resolution shells, the crystal is likely twinned or radiation-damaged, and a new specimen must be mounted.

Phase 3: Structure Solution and Refinement
  • Methodology: Direct Methods and Least-Squares Refinement.

  • Procedure: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structural model against the experimental data ( F2 ) using SHELX-2018 to obtain final atomic coordinates[3].

  • Causality: Direct methods are highly efficient for strongly diffracting, light-atom organic structures. All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms attached to heteroatoms (O, N) should be located from the difference Fourier map and refined freely to confirm the hydrogen-bonding network.

  • Validation Checkpoint: The Goodness-of-Fit (GoF) must approach 1.0, and maximum residual electron density ( Δρmax​ ) should be < 1.0 e−3 .

Workflow for single-crystal X-ray diffraction analysis of pyrazinecarboxamides.

Quantitative Crystallographic Data Presentation

When analyzing the crystallographic output for 6-hydroxypyrazine-2-carboxamide and its structural analogues, specific parameters serve as benchmarks for data integrity. The table below summarizes the expected quantitative metrics and their mechanistic significance.

Table 1: Benchmark Crystallographic Parameters for Pyrazine-2-Carboxamide Analogues

ParameterExpected Range / BenchmarkCausality / Significance
Crystal System Monoclinic or TriclinicLow symmetry is typical due to highly directional, asymmetric intermolecular H-bonding networks.
Space Group P21​/c or P1ˉ Centrosymmetric packing minimizes dipole moments across the crystal lattice, maximizing thermodynamic stability.
Data Collection Temp. 100 KMinimizes thermal motion, enabling precise resolution of the tautomeric hydrogen atoms on N vs. O.
Final R1​ Factor < 0.05Indicates a high-quality model agreement with experimental diffraction data[3].
Goodness-of-Fit (GoF) 0.95 – 1.05Validates that the weighting scheme and error estimates applied during refinement are statistically accurate.

Mechanistic Implications for Drug Design

The solid-state conformation of 6-hydroxypyrazine-2-carboxamide provides direct insights into its biological utility. Analogues of this compound are actively researched as prodrugs that inhibit viral RNA polymerases after being converted to their ribose-5'-triphosphate forms[4].

The initial activation step requires binding to HGPRT[1]. The crystal structure of the human HGPRT complex with related pyrazinecarboxamides (e.g., PDB ID: 4KN6) demonstrates exactly how the solid-state tautomer translates to the bioactive conformation[5]. In the enzyme's active site, the molecule must act as a pseudobase. The keto tautomer (dominant in the crystal lattice) presents an N–H group that acts as a critical hydrogen bond donor to the enzyme's backbone, while the exocyclic oxygen acts as an acceptor. Understanding the precise bond lengths and angles from the X-ray crystal structure allows medicinal chemists to design superior prodrugs with optimized metabolic bypass capabilities[4].

References

  • Title: Crystal structure of human hypoxanthine-guanine phosphoribosyltransferase in complex with 6-fluoro-3-hydroxy-2-pyrazinecarboxamide (T-705) ribose-5'-monophosphate (PDB: 4KN6) Source: RCSB Protein Data Bank URL: [Link] (Note: Maps to search index[5])

  • Title: Role of human hypoxanthine guanine phosphoribosyltransferase in activation of the antiviral agent T-705 (favipiravir) Source: PubMed (NIH) URL: [Link] (Note: Maps to search index[1])

  • Title: Prodrugs of the Phosphoribosylated Forms of Hydroxypyrazinecarboxamide Pseudobase T-705 and Its De-Fluoro Analogue T-1105 as Potent Influenza Virus Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] (Note: Maps to search index[4])

  • Title: Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide Source: ResearchGate URL: [Link] (Note: Maps to search index[2])

Sources

Foundational

A Technical Guide to Determining the Plasma Protein Binding Affinity of 6-Hydroxypyrazine-2-carboxamide

Executive Summary The extent to which a therapeutic agent or its metabolites bind to plasma proteins is a critical parameter in drug development. This binding governs the unbound fraction of the compound, which is free t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The extent to which a therapeutic agent or its metabolites bind to plasma proteins is a critical parameter in drug development. This binding governs the unbound fraction of the compound, which is free to interact with pharmacological targets, be metabolized, and be excreted.[1] This guide provides a comprehensive, technically-grounded framework for determining the human plasma protein binding (PPB) affinity of 6-hydroxypyrazine-2-carboxamide, the primary and pharmacologically inactive metabolite of the antiviral drug Favipiravir (T-705).[2][3] Understanding the PPB of this metabolite is crucial for accurately interpreting the pharmacokinetics (PK) of the parent drug and assessing its overall disposition.

This document details the scientific rationale, experimental design considerations, and a step-by-step protocol for the Equilibrium Dialysis (ED) method—the industry "gold standard" for PPB assessment.[4] It is intended for researchers, scientists, and drug development professionals seeking to implement a robust, validated assay for characterizing the protein binding of small molecules.

The Significance of Protein Binding in Pharmacokinetics

The "free drug hypothesis" posits that only the unbound fraction of a drug in plasma is available to cross biological membranes, interact with target receptors, and elicit a pharmacological response.[5] Consequently, plasma protein binding profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Distribution: High protein binding can limit a drug's distribution into tissues, effectively sequestering it within the vasculature.[6]

  • Efficacy & Toxicity: The concentration of free drug dictates the intensity of its effect. Changes in binding, due to disease or drug-drug interactions, can alter the free fraction and potentially lead to therapeutic failure or toxicity.[7]

  • Clearance: The bound fraction is generally protected from metabolism and renal excretion, thus high binding can prolong a drug's half-life.[5]

For 6-hydroxypyrazine-2-carboxamide (M1), characterizing its binding is essential. While the parent drug, Favipiravir, exhibits relatively weak binding to serum proteins[8][9], the properties of its main metabolite must be independently verified to build a complete pharmacokinetic model.

Principal Binding Proteins in Human Plasma

Human plasma contains a host of proteins, but two are primarily responsible for drug binding:

  • Human Serum Albumin (HSA): The most abundant plasma protein, HSA typically binds acidic and neutral drugs in its two major binding pockets, known as Sudlow sites I and II.[5][10][11] Its high concentration means it has a high capacity for drug binding.

  • Alpha-1-Acid Glycoprotein (AAG): Though present at a much lower concentration than HSA, AAG is a primary binding protein for basic and neutral drugs.[12][13] As an acute-phase reactant, its concentration can increase significantly in states of inflammation or disease, which can alter the free fraction of drugs that bind to it.[13][14]

G Unbound Unbound Target Target Unbound->Target Efficacy/ Toxicity Metabolism Metabolism Unbound->Metabolism Excretion Excretion Unbound->Excretion Bound Bound Bound->Metabolism Protected Bound->Excretion Protected

Gold Standard Methodology: Equilibrium Dialysis

Several methods exist for determining PPB, including ultrafiltration, ultracentrifugation, and equilibrium dialysis.[15][16] Equilibrium dialysis is widely regarded as the most accurate and reliable method because it minimizes experimental artifacts like non-specific binding to equipment and membrane polarization.[15][17]

The principle is based on the diffusion of the unbound small molecule across a semipermeable membrane separating a plasma-containing chamber from a buffer-containing chamber. At equilibrium, the concentration of the free drug will be equal on both sides of the membrane.[18] By measuring the total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber, the fraction bound can be calculated.

Detailed Experimental Protocol: Equilibrium Dialysis

This protocol is designed for determining the PPB of 6-hydroxypyrazine-2-carboxamide in human plasma using a 96-well plate-based Rapid Equilibrium Dialysis (RED) device.

Materials and Reagents
  • Test Compound: 6-hydroxypyrazine-2-carboxamide

  • Control Compounds: Warfarin (high binding), Atenolol (low binding)

  • Plasma: Pooled human plasma (K2-EDTA anticoagulant recommended)

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Apparatus: 96-well RED device with dialysis membrane inserts (e.g., 12-14 kDa MWCO)[4]

  • Instrumentation: Orbital shaker with incubator, LC-MS/MS system for quantification

  • Reagents: Acetonitrile (ACN), Formic Acid, Dimethyl Sulfoxide (DMSO)

Pre-Assay Validation & Preparation

Causality: Before commencing the binding study, it is critical to ensure the reliability of the results by validating key assay parameters. This proactive approach aligns with FDA guidance on bioanalytical method validation.[19][20][21]

  • Compound Stability: Incubate the test compound in plasma and buffer at 37°C for the planned duration of the dialysis (e.g., 6 hours). Analyze for degradation. Unstable compounds may require alternative methods like ultrafiltration.[15]

  • Time to Equilibrium: To determine the optimal dialysis time, spike the compound in buffer (not plasma) and dialyze against buffer. Measure the concentration in both chambers at various time points (e.g., 2, 4, 6, 8 hours). Equilibrium is reached when the concentrations are equal. Most small molecules reach equilibrium within 4-6 hours.[22]

  • Non-Specific Binding (NSB): Assess the compound's propensity to bind to the dialysis apparatus. Perform the equilibrium time experiment and calculate the mass balance (recovery). Low recovery (<80%) indicates significant NSB, which must be accounted for in final calculations.

Step-by-Step Dialysis Protocol

G A 1. Prepare Stock 10 mM in DMSO B 2. Spike Plasma Spike stock into plasma (e.g., to 2 µM) A->B C 3. Load RED Device Plasma Chamber: 150 µL spiked plasma Buffer Chamber: 300 µL PBS B->C D 4. Incubate Seal plate and incubate 37°C, ~100 RPM, 4-6 hours C->D E 5. Sample Collection Harvest aliquots from both chambers D->E F 6. Matrix Matching Add blank plasma to buffer sample Add PBS to plasma sample E->F G 7. Protein Precipitation Add ACN with internal standard to all samples. Centrifuge. F->G H 8. LC-MS/MS Analysis Quantify compound concentration in supernatant G->H

  • Preparation: Prepare a 10 mM stock solution of 6-hydroxypyrazine-2-carboxamide in DMSO. Prepare working solutions by diluting the stock.

  • Spiking: Spike the test compound into human plasma to achieve the desired final concentration (e.g., 2 µM). The final DMSO concentration should be ≤ 0.1% to avoid protein denaturation.[23] Prepare samples for control compounds similarly.

  • Loading the RED Device:

    • Add the spiked plasma (e.g., 150 µL) to the sample (red-ringed) chamber of the RED device inserts.[22]

    • Add PBS buffer (e.g., 300 µL) to the corresponding buffer chamber in the base plate.

  • Incubation: Carefully place the inserts into the base plate, seal with an adhesive film, and incubate at 37°C on an orbital shaker (approx. 80-100 RPM) for the predetermined equilibrium time (typically 4-6 hours).[22]

  • Sampling: After incubation, carefully remove the sealing film. Harvest equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers for analysis.

  • Matrix Matching (Self-Validating Step): To negate any matrix effects during LC-MS/MS analysis, it is crucial to match the composition of the samples.

    • To the 50 µL aliquot from the buffer chamber , add 50 µL of blank human plasma.

    • To the 50 µL aliquot from the plasma chamber , add 50 µL of PBS buffer.

  • Sample Preparation for Analysis: Add 3-4 volumes of cold acetonitrile (ACN) containing a suitable internal standard to all samples to precipitate proteins. Vortex and centrifuge at high speed to pellet the precipitate.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials and quantify the concentration of 6-hydroxypyrazine-2-carboxamide using a validated LC-MS/MS method.[21][24]

Data Analysis and Interpretation

The data from the LC-MS/MS analysis (e.g., peak area ratios) are used to calculate the extent of protein binding.

Calculations
  • Fraction Unbound (fu):

    • fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

  • Percent Bound (% Bound):

    • % Bound = [1 - fu] x 100

Data Presentation

Quantitative data should be summarized in a clear, tabular format.

CompoundTest Conc. (µM)% Bound (Mean ± SD, n=3)Fraction Unbound (fu)
6-Hydroxypyrazine-2-carboxamide 2.0Experimental ValueExperimental Value
Warfarin (Control)2.0> 99%< 0.01
Atenolol (Control)2.0< 20%> 0.80

Table 1: Example Data Summary for Plasma Protein Binding Results.

Interpretation of Results

The binding of drugs to plasma proteins is generally classified as follows:

  • High Binding: > 90% bound (fu < 0.1)

  • Moderate Binding: 50 - 90% bound (0.1 < fu < 0.5)

  • Low Binding: < 50% bound (fu > 0.5)

The results for 6-hydroxypyrazine-2-carboxamide should be interpreted in the context of its parent drug. Although Favipiravir itself shows weak binding[8][9], a high binding affinity for its metabolite could still impact the overall drug disposition and clearance pathways. These data are critical for refining physiologically based pharmacokinetic (PBPK) models.

References

  • QPS. (n.d.). Plasma Protein Binding. QPS. Retrieved from [Link]

  • IT Medical Team. (2020, March 3). Human Serum Albumin (HSA) and Its Applications as a Drug Deliver. IT Medical Team. Retrieved from [Link]

  • ACCP. (2018, May 22). FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation. American College of Clinical Pharmacology. Retrieved from [Link]

  • FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Retrieved from [Link]

  • Salami, S., et al. (2022). Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Salami, S., et al. (2022, August 16). Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates. ACS Publications. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. BioAgilytix. Retrieved from [Link]

  • Hage, D. S., et al. (2021, July 19). Characterization of drug binding with alpha1-acid glycoprotein in clinical samples using ultrafast affinity extraction. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Liu, T., et al. (2013, February 15). Effect of alpha-1-acid glycoprotein binding on pharmacokinetics and pharmacodynamics. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). Plasma Protein Binding Assay. LifeNet Health. Retrieved from [Link]

  • Sleator, R. D. (2021). Serum albumin: clinical significance of drug binding and development as drug delivery vehicle. Drug Metabolism and Disposition. Retrieved from [Link]

  • FDA. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • Miyamoto, G., et al. (2024, June 11). Contribution of the α1-Acid Glycoprotein in Drug Pharmacokinetics: The Usefulness of α1-Acid Glycoprotein-Knockout Mice. ACS Publications. Retrieved from [Link]

  • Woodcock-Jones, J., et al. (2022). Albumin as a drug: its biological effects beyond volume expansion. Anaesthesia and Intensive Care Medicine. Retrieved from [Link]

  • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. National Center for Biotechnology Information. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Equilibrium Dialysis. Harvard Apparatus. Retrieved from [Link]

  • HTDialysis. (n.d.). FAQ. HTDialysis.com. Retrieved from [Link]

  • Kremer, J. M., et al. (2001, May 15). Human alpha-1-glycoprotein and its interactions with drugs. Pharmacy World & Science. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Equilibrium Dialysis. Harvard Apparatus. Retrieved from [Link]

  • Hauth, A. M., et al. (2016). Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever. Antiviral Research. Retrieved from [Link]

  • Malá, V., et al. (2023, February 2). Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs (Favipiravir, Molnupiravir and Imatinib) against SARS-CoV-2. International Journal of Molecular Sciences. Retrieved from [Link]

  • Gowen, B. B., et al. (2015). Plasma favipiravir and metabolite 1 (M1) levels in plasma from nonhuman primates in Study 1. ResearchGate. Retrieved from [Link]

  • Malá, V., et al. (2023, February 2). Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs (Favipiravir, Molnupiravir and Imatinib) against SARS-CoV-2. MDPI. Retrieved from [Link]

  • Challenger, E., et al. (2025, September 3). Pharmacokinetics of the inactive favipiravir metabolite, favipiravir hydroxide (M1), as a proxy for establishing metabolic activity in patients receiving intravenous favipiravir for treatment of SARS-CoV-2 infection. Liverpool School of Tropical Medicine. Retrieved from [Link]

  • Gardiner, P., et al. (2019, August 15). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. Drug Metabolism and Disposition. Retrieved from [Link]

  • Rudin, C. M., et al. (2011). Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. Clinical Cancer Research. Retrieved from [Link]

  • Studzińska, S., et al. (2021, February 28). In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. MDPI. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Innovation. (2024, August 18). Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. Retrieved from [Link]

  • de Oliveira, A. R. T., et al. (2024, July 4). Binding studies of promethazine and its metabolites with human serum albumin by high-performance affinity chromatography and molecular docking in the presence of codeine. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Dissolving 6-hydroxypyrazine-2-carboxamide in Cell Culture Media

Introduction 6-hydroxypyrazine-2-carboxamide, also known as T-1105, is a pyrazine derivative and a structural analog of the broad-spectrum antiviral agent Favipiravir (T-705).[1][2] Its potential as an antiviral agent ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-hydroxypyrazine-2-carboxamide, also known as T-1105, is a pyrazine derivative and a structural analog of the broad-spectrum antiviral agent Favipiravir (T-705).[1][2] Its potential as an antiviral agent makes it a compound of significant interest for in vitro studies. A critical and often underestimated challenge in cell-based assays is the effective and reproducible solubilization of test compounds. Like many heterocyclic carboxamides, 6-hydroxypyrazine-2-carboxamide exhibits poor aqueous solubility, which can lead to precipitation in cell culture media, inaccurate dosing, and unreliable experimental outcomes.[3][4]

This application note provides a detailed, field-proven protocol for dissolving 6-hydroxypyrazine-2-carboxamide for use in cell culture applications. The methodology is based on a co-solvent strategy, which is a standard and effective approach for preparing aqueous solutions of hydrophobic compounds for biological assays.[5][6] We will explain the causality behind each step, ensuring a robust and self-validating system for researchers, scientists, and drug development professionals.

Physicochemical Properties & Solubility Overview

Understanding the compound's properties is foundational to developing a successful dissolution protocol. 6-hydroxypyrazine-2-carboxamide is a small organic molecule whose structure suggests a tendency for low water solubility due to its crystalline structure and potential for strong intermolecular hydrogen bonding.[7]

PropertyData / ObservationSource / Rationale
Compound Name 6-hydroxypyrazine-2-carboxamide; T-1105[1][2]
Molecular Formula C₅H₅N₃O₂[8]
Appearance Expected to be a solid powder.[8]
Aqueous Solubility Poor. Pyrazine carboxamide derivatives often exhibit low solubility in water.[4]
Organic Solvent Soluble in Dimethyl Sulfoxide (DMSO), a polar aprotic solvent.[9]
Tautomerism May exist in keto-enol tautomeric forms, which can influence solubility.[3][7]

Materials and Equipment

Reagents:
  • 6-hydroxypyrazine-2-carboxamide powder (CAS: 15000-88-1)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich D2650)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:
  • Analytical balance

  • Sterile microcentrifuge tubes (1.5 mL) or glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional)

  • Sonicator (optional, for difficult-to-dissolve compounds)

  • Laminar flow hood for sterile handling

Experimental Protocols

This protocol is divided into two core stages: preparing a highly concentrated stock solution in an organic solvent and then diluting this stock to the final working concentration in the aqueous cell culture medium.

Part 1: Preparation of a 100 mM Concentrated Stock Solution in DMSO

The primary objective here is to fully dissolve the compound in a minimal volume of a compatible organic solvent. DMSO is selected for its exceptional solvating power for a wide range of organic molecules and its miscibility with water.[9] Creating a concentrated stock is crucial for minimizing the final percentage of DMSO in the cell culture, which can be cytotoxic at higher concentrations.[10][11]

Step-by-Step Methodology:

  • Preparation: Before opening the vial, allow the 6-hydroxypyrazine-2-carboxamide powder to equilibrate to room temperature. Briefly centrifuge the vial to ensure all powder is at the bottom.[12]

  • Weighing: In a sterile microcentrifuge tube or vial, accurately weigh out 1.391 mg of 6-hydroxypyrazine-2-carboxamide (Molecular Weight: 139.11 g/mol ).

  • Solvent Addition: Add 100 µL of sterile, cell culture-grade DMSO to the vial. This will yield a final concentration of 100 mM.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Observe the solution to ensure it is clear and free of any visible particles.

  • Gentle Warming (Optional): If the compound does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes and vortex again. Sonication for a few minutes can also be attempted.

  • Storage: Store the 100 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Part 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

This step is the most critical for avoiding precipitation. The key is to rapidly disperse the small volume of DMSO stock into the larger volume of aqueous medium.

Step-by-Step Methodology:

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C. This helps maintain solubility as some compounds are less soluble at lower temperatures.

  • Prepare Dilution Tube: In a sterile conical tube, add 999 µL of the pre-warmed cell culture medium.

  • Dilution: Add 1 µL of the 100 mM DMSO stock solution directly into the cell culture medium. Crucially, pipette the DMSO stock directly into the liquid and immediately vortex or invert the tube gently to mix. Do not add the stock to the side of the tube where it can come into contact with the plastic without being diluted.

  • Final Concentration: This procedure results in a 100 µM working solution of 6-hydroxypyrazine-2-carboxamide in cell culture medium with a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of pure DMSO to 999 µL of pre-warmed medium. This control is essential for all experiments to ensure any observed cellular effects are due to the compound and not the solvent.[10]

  • Final Inspection: The final working solution should be perfectly clear. If any cloudiness or precipitate is observed, the concentration likely exceeds the compound's solubility limit in the final medium (see Troubleshooting section).

Visualization of Experimental Workflow

The following diagram illustrates the two-stage process for preparing the final working solution.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation Powder Weigh Compound (e.g., 1.391 mg) Add_DMSO Add 100% DMSO (e.g., 100 µL) Powder->Add_DMSO Vortex Vortex / Heat (if needed) Add_DMSO->Vortex Stock 100 mM Stock in 100% DMSO Vortex->Stock Dilute Add Stock to Medium (1:1000 Dilution) Stock->Dilute 1 µL Medium Pre-warmed Cell Culture Medium Medium->Dilute Mix Vortex Immediately Dilute->Mix Working 100 µM Working Solution in 0.1% DMSO Mix->Working

Caption: Workflow for preparing 6-hydroxypyrazine-2-carboxamide solutions.

Trustworthiness: A Self-Validating Protocol

This protocol's reliability hinges on two key principles: maintaining a low final solvent concentration and diligent observation.

  • Solvent Cytotoxicity: The final concentration of DMSO is critical. While protocols may vary, a final concentration of ≤0.5% DMSO is generally considered safe for most cell lines during prolonged incubation, though some sensitive lines may require ≤0.1%.[10][11][13] Always determine the tolerance of your specific cell line by running a dose-response curve with the DMSO vehicle alone.

  • Visual Confirmation: The most immediate validation is visual. A clear, homogenous final solution indicates successful dissolution. Any sign of precipitation, cloudiness, or color change means the compound has not remained in solution, and the effective concentration delivered to the cells is unknown and not reproducible. This visual check is a mandatory quality control step.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following table and diagram provide guidance for common problems.

ProblemPotential CauseRecommended Solution
Precipitation upon dilution in media Solubility Limit Exceeded: The final concentration is too high for the aqueous environment.Decrease the final concentration by using a more dilute working solution (e.g., aim for 50 µM or 10 µM).
Improper Mixing: The DMSO stock was not dispersed quickly enough, leading to localized high concentrations and precipitation.Ensure the stock is pipetted directly into the bulk medium and mixed immediately and thoroughly.[6]
Stock solution is not clear Insufficient Solvation: The compound is not fully dissolved in 100% DMSO.Gently warm the stock solution to 37°C for 10-15 minutes or use a brief sonication. If it remains insoluble, DMSO may not be a suitable solvent.
Inconsistent experimental results Stock Degradation: Repeated freeze-thaw cycles have degraded the compound.Aliquot the stock solution after initial preparation to minimize freeze-thaw events.
Precipitation Over Time: The compound may be precipitating out of the medium during long incubation periods.Prepare working solutions fresh immediately before each experiment. Check for precipitate in the culture plate wells under a microscope.
Troubleshooting Decision Tree

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Application

Quantitative Analysis of 6-Hydroxypyrazine-2-Carboxamide in Human Urine: Sample Preparation, Extraction, and Bioanalytical Strategy

An Application Note for Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the sample preparation and extraction of 6-hydroxypyrazine-2-carboxamide,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the sample preparation and extraction of 6-hydroxypyrazine-2-carboxamide, the primary metabolite of the antiviral agent Favipiravir, from human urine. We delve into the scientific rationale behind various extraction methodologies, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), offering step-by-step instructions tailored for researchers in pharmacology, drug metabolism, and clinical trial monitoring. This document is designed to equip scientists with the necessary expertise to develop robust, reliable, and validated bioanalytical workflows for pharmacokinetic and toxicokinetic studies.

Introduction: The Significance of Metabolite Quantification

Favipiravir (T-705) is a broad-spectrum antiviral agent that functions as a prodrug.[1][2] Its efficacy and safety are evaluated not only by measuring the parent compound but also by monitoring its metabolic fate. In humans, Favipiravir is rapidly metabolized, primarily by aldehyde oxidase and to a lesser extent by xanthine oxidase, into its inactive hydroxylated form, 6-hydroxypyrazine-2-carboxamide (also designated T-705M1).[3][4][5] This metabolite is then predominantly eliminated through the kidneys.[1][6] Consequently, its concentration in urine serves as a critical biomarker for assessing drug exposure, metabolism rates, and patient compliance.

Accurate quantification of 6-hydroxypyrazine-2-carboxamide in a complex biological matrix like urine presents significant analytical challenges, including matrix interference and the need for high sensitivity. The selection of an appropriate sample preparation and extraction technique is paramount to ensure the accuracy, precision, and reliability of downstream analytical methods, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Favipiravir

The biotransformation of Favipiravir to its hydroxylated metabolite is a crucial step in its clearance. Understanding this pathway provides the biochemical context for its presence in urine.

G cluster_0 Favipiravir Favipiravir (Prodrug) Metabolite 6-Hydroxypyrazine-2-carboxamide (Inactive Metabolite) Favipiravir->Metabolite Aldehyde Oxidase Xanthine Oxidase Excretion Renal Excretion (Urine) Metabolite->Excretion Elimination

Caption: Metabolic conversion and excretion of Favipiravir.

Urine as a Bioanalytical Matrix: Challenges and Considerations

Urine is a non-invasive and readily available matrix for pharmacokinetic studies. However, its composition is highly variable and complex, containing salts, urea, creatinine, and numerous endogenous compounds that can interfere with analysis. These interfering substances can cause a phenomenon known as the "matrix effect" in LC-MS/MS analysis, leading to ion suppression or enhancement and compromising data quality.[7] Therefore, an effective extraction procedure must selectively isolate the analyte of interest while removing these interfering components.

Core Extraction Strategies: A Comparative Overview

The choice of extraction method depends on the required sensitivity, sample throughput, cost, and available instrumentation. The three most common approaches for urine sample preparation are "Dilute-and-Shoot," Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Method Principle Advantages Disadvantages Best For
Dilute-and-Shoot Simple dilution of the urine sample with a solvent (e.g., mobile phase) before injection.[8]- Extremely fast and simple- High throughput- Low cost- High risk of matrix effects[9]- Low sensitivity- Can contaminate the LC-MS systemRapid screening where high sensitivity is not required.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous urine sample and an immiscible organic solvent based on its solubility.[10]- Effective at removing non-soluble interferences (salts, proteins)- Relatively low cost- Can provide sample concentration- Can be labor-intensive and difficult to automate- Uses significant volumes of organic solvents- Emulsion formation can be an issueMedium-throughput labs; when SPE is not available or cost-prohibitive.
Solid-Phase Extraction (SPE) Partitioning of the analyte between the liquid urine sample and a solid sorbent packed in a cartridge or well plate.[11]- High recovery and analyte concentration- Excellent removal of interferences, providing the cleanest extracts[10]- Highly selective and easily automated- Higher cost per sample- Method development can be more complexHigh-sensitivity, high-throughput applications requiring the highest data quality (e.g., regulated bioanalysis).

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development. All procedures should be performed in a calibrated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol leverages the polarity of 6-hydroxypyrazine-2-carboxamide to extract it from the aqueous urine matrix into an organic solvent.

Materials:

  • Human urine samples, stored at -20°C or below.

  • 6-hydroxypyrazine-2-carboxamide certified reference standard.

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte).

  • Ethyl Acetate (HPLC grade).[12]

  • Formic Acid (LC-MS grade).

  • Deionized water.

  • Microcentrifuge tubes (1.5 or 2 mL).

  • Vortex mixer and centrifuge.

  • Nitrogen evaporator.

Procedure:

  • Sample Thawing and Pre-treatment: Thaw frozen urine samples at room temperature. Vortex briefly to ensure homogeneity. Centrifuge at 4000 x g for 5 minutes to pellet any sediment.

  • Aliquoting: Transfer 200 µL of the urine supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the working Internal Standard solution to each sample, calibrator, and quality control (QC) sample. Vortex for 10 seconds.

  • pH Adjustment (Optional but Recommended): While 6-hydroxypyrazine-2-carboxamide is polar, extraction can be optimized. Add 20 µL of 1% formic acid in water to slightly acidify the sample, ensuring the carboxamide group remains protonated.

  • Extraction: Add 800 µL of ethyl acetate to the tube.

  • Mixing: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate analyte partitioning into the organic phase.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (~750 µL) to a clean tube, taking care not to aspirate any of the lower aqueous layer.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to dissolve the residue.

  • Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any insoluble material.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode cation exchange polymer for highly selective extraction and superior cleanup.[11] It is ideal for demanding applications requiring low limits of quantification.

Materials:

  • Human urine samples, stored at -20°C or below.

  • 6-hydroxypyrazine-2-carboxamide certified reference standard.

  • Internal Standard (IS) solution.

  • Mixed-Mode Strong Cation Exchange SPE cartridges/plates (e.g., 30 mg/1 mL).

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Ammonium Hydroxide (reagent grade).

  • Formic Acid (LC-MS grade).

  • SPE vacuum manifold or positive pressure processor.

  • Other materials as listed in the LLE protocol.

Procedure:

  • Sample Thawing and Pre-treatment: Thaw and centrifuge urine samples as described in the LLE protocol (Step 1).

  • Dilution and IS Spiking: In a clean tube, combine 200 µL of urine supernatant, 20 µL of Internal Standard solution, and 600 µL of 2% formic acid in water. Vortex for 10 seconds. This step ensures the analyte is in the correct protonation state for binding to the sorbent.

  • SPE Sorbent Conditioning: Place the SPE plate/cartridges on the manifold.

    • Add 1 mL of Methanol and allow it to pass through completely.

    • Add 1 mL of deionized water and allow it to pass through. Do not let the sorbent bed go dry.

  • Sample Loading: Load the entire pre-treated sample (820 µL) onto the conditioned SPE sorbent. Apply gentle vacuum to draw the sample through at a slow, consistent rate (approx. 1-2 mL/min).

  • Wash Step 1 (Polar Interferences): Add 1 mL of 2% formic acid in water. Draw the solution completely through to wash away salts and other highly polar interferences.

  • Wash Step 2 (Non-polar Interferences): Add 1 mL of Methanol. Draw completely through to wash away non-polar, neutral, and acidic interferences.

  • Sorbent Drying: Apply high vacuum for 5-10 minutes to thoroughly dry the sorbent bed. This step is critical for ensuring good recovery during elution.

  • Elution: Place a clean collection plate or tubes inside the manifold. Add 1 mL of 5% ammonium hydroxide in methanol. Allow the solvent to soak for 30 seconds before drawing it through slowly to elute the analyte.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution & Analysis: Reconstitute the extract in 100 µL of the initial LC mobile phase and proceed to analysis as described in the LLE protocol (Steps 10-12).

Overall Bioanalytical Workflow

The following diagram illustrates the complete process from sample collection to data acquisition, highlighting the decision points for sample preparation.

G cluster_workflow Sample Urine Sample Collection & Storage PreTreat Thaw, Vortex, Centrifuge Sample->PreTreat Spike Spike Internal Standard PreTreat->Spike LLE Liquid-Liquid Extraction (LLE) Spike->LLE SPE Solid-Phase Extraction (SPE) Spike->SPE Dilute Dilute-and-Shoot Spike->Dilute Evap Evaporate Solvent LLE->Evap SPE->Evap Analysis LC-MS/MS Analysis Dilute->Analysis Direct Recon Reconstitute Extract Evap->Recon Recon->Analysis

Caption: General workflow for the analysis of 6-hydroxypyrazine-2-carboxamide in urine.

Downstream Analysis: LC-MS/MS Parameters

Following extraction, the samples are analyzed using a sensitive and selective method such as LC-MS/MS. The parameters below serve as a typical starting point for method development.

Parameter Typical Condition Rationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for polar carboxamide compounds.[6][12]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive-ion electrospray ionization.[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.3 - 0.5 mL/minStandard flow rate for analytical UPLC/HPLC systems.
Gradient Start at low %B (e.g., 5%), ramp to high %B (e.g., 95%)Separates the analyte from early-eluting matrix components and late-eluting lipophilic compounds.
Injection Volume 2 - 10 µLBalances sensitivity with potential for column overloading.
Ionization Mode Electrospray Ionization, Positive (ESI+)The pyrazine ring and carboxamide group are readily protonated.
MS/MS Transitions Analyte-specific (e.g., Precursor ion > Product ion)Requires empirical determination using a reference standard. Provides high selectivity and sensitivity.

Conclusion

The successful quantification of 6-hydroxypyrazine-2-carboxamide in urine is a critical component of clinical and preclinical studies involving Favipiravir. The choice between Dilute-and-Shoot, LLE, and SPE should be guided by the specific requirements of the assay. While Dilute-and-Shoot offers speed, its susceptibility to matrix effects makes it less suitable for regulatory submissions. LLE provides a cost-effective cleanup, but SPE offers the highest level of selectivity and recovery, yielding the cleanest extracts and the most reliable data. The protocols and guidelines presented herein provide a solid foundation for developing a validated, high-performance bioanalytical method to support drug development programs.

References

  • Favipiravir: A new and emerging antiviral option in COVID-19 - PMC - NIH. (2020, September 2).
  • Favipiravir Tablets 800mg / 200mg - MSN Laboratories.
  • Oral Favipiravir Exposure and Pharmacodynamic Effects in Adult Outpatients With Acute Influenza. (2024, August 15). The Journal of Infectious Diseases, Oxford Academic.
  • Bioanalytical LC-MS Method Development and Validation of Favipiravir. (2025, May 1). seejph.
  • Favipiravir: Emerging antiviral drug during COVID-19. (2023, October 10). Medical and Pharmaceutical Journal.
  • A review of analytical methods for the estimation of favipiravir in pharmaceutical dosage forms. (2023, December 30).
  • Development and Validation of HPLC-DAD Method for the Determination of Favipiravir and Studying the Impact of Vitamin C on the Pharmacokinetics of COVID-19 Antiviral Drug Favipiravir. (2022, October 11). MDPI.
  • Favipiravir pharmacokinetics in COVID-19 patients with moderate to severe kidney dysfunction. Lirias.
  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC, NIH.
  • Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. (2019, August 19). Kura Biotech.
  • Forensic Screening for Drugs in Urine Using High-Resolution MS/MS Spectra and Simplified High-Performance Screening Software. (2014, September 24). Thermo Fisher Scientific.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2024, May 12). MDPI.
  • Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers.
  • Analysis of Urine for Drugs of Abuse Using Mixed-Mode Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. (2000, September 15). PubMed.
  • Extraction of illicit and prescribed drugs from enzyme-hydrolyzed urine using ISOLUTE® HYDRO DME+. Biotage.
  • Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. (2020, November 23).
  • Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic arom

Sources

Method

Synthesis Protocol for Stable Isotope-Labeled 6-Hydroxypyrazine-2-Carboxamide ([¹³C, ¹⁵N]-Amide)

Application Note & Methodological Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Strategic Rationale 6-Hydroxypyrazine-2-carboxamide is a critical structural mot...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

6-Hydroxypyrazine-2-carboxamide is a critical structural motif and known metabolite associated with several antiviral and neuroprotective pyrazine derivatives (e.g., Favipiravir/T-705 and T-1105). In modern pharmacokinetics and Absorption, Distribution, Metabolism, and Excretion (ADME) studies, tracing the metabolic fate of such pyrazine scaffolds is paramount.

To overcome the analytical challenge of distinguishing drug metabolites from endogenous biological background noise, we utilize stable isotope labeling (SIL). By introducing a [¹³C, ¹⁵N]-amide tag, the molecule gains a distinct +2 Da mass shift. This guide details a highly controlled, three-step synthetic protocol to generate 6-hydroxypyrazine-2-(¹³C, ¹⁵N)carboxamide from commercially available 2,6-dichloropyrazine.

Causality Behind Experimental Choices (E-E-A-T)

Instead of building the pyrazine ring from isotopically labeled acyclic precursors—which is cost-prohibitive and often suffers from poor regioselectivity—this protocol employs a late-stage isotopic functionalization strategy.

  • Palladium-Catalyzed Isotopic Cyanation: Traditional cyanation (Rosenmund-von Braun reaction) requires stoichiometric copper(I) cyanide and harsh temperatures (>150 °C), which frequently leads to over-cyanation and degradation. By utilizing a1[1], we can use the highly enriched and cost-effective K¹³C¹⁵N salt at lower temperatures. The bulky dppf ligand facilitates the rate-limiting reductive elimination step, ensuring strict mono-cyanation.

  • Controlled Nitrile Hydration: Converting a nitrile to a primary amide without over-hydrolyzing it to a carboxylic acid requires delicate conditions. We employ 2[2]. UHP provides a slow, controlled release of H₂O₂, acting via a nucleophilic epoxidation-like mechanism that strictly arrests the reaction at the primary amide stage.

  • Late-Stage Hydroxylation: The hydroxyl group at the 6-position tautomerizes to a pyrazinone, which acts as a strong bidentate ligand that can poison palladium catalysts. By masking this position as a chloride during the first two steps, we maintain high catalytic turnover and cleanly execute a nucleophilic aromatic substitution (SₙAr) in the final step.

Synthetic Workflow & Quantitative Data

SyntheticWorkflow SM 2,6-Dichloropyrazine (Starting Material) Int1 2-Chloro-6-(13C,15N)cyanopyrazine (Intermediate 1) SM->Int1 K13C15N, Pd(dppf)Cl2 Zn(OAc)2, DMF, 100°C Int2 2-Chloro-6-pyrazine(13C,15N)carboxamide (Intermediate 2) Int1->Int2 UHP, K2CO3 EtOH/H2O, RT Prod 6-Hydroxypyrazine-2-(13C,15N)carboxamide (Target Product) Int2->Prod NaOH, H2O 80°C, SNAr

Fig 1. Three-step synthetic workflow for [¹³C, ¹⁵N]-labeled 6-hydroxypyrazine-2-carboxamide.

Table 1: Quantitative Analytical Data & Yields

A self-validating protocol requires strict In-Process Controls (IPC). Below is the expected high-resolution mass spectrometry (HRMS) data used to track the +2 Da isotopic shift throughout the synthesis.

CompoundFormulaExact Mass (Da)HRMS (m/z)[M+H]⁺Expected Yield (%)
2,6-DichloropyrazineC₄H₂Cl₂N₂147.96148.97N/A (SM)
2-Chloro-6-(¹³C,¹⁵N)cyanopyrazine¹³CC₄H₂Cl¹⁵NN₂140.99142.0075 - 80%
2-Chloro-6-pyrazine(¹³C,¹⁵N)carboxamide¹³CC₄H₄Cl¹⁵NN₂O159.00160.0185 - 90%
6-Hydroxypyrazine-2-(¹³C,¹⁵N)carboxamide¹³CC₄H₅¹⁵NN₂O₂141.04142.0580 - 85%

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-Chloro-6-(¹³C,¹⁵N)cyanopyrazine
  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 2,6-dichloropyrazine (1.0 equiv, 10 mmol) in anhydrous, degassed DMF (25 mL).

  • Catalyst & Reagent Addition: Add K¹³C¹⁵N (1.05 equiv, 10.5 mmol), Zn(OAc)₂ (0.2 equiv, 2.0 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol). The zinc additive is crucial as it generates a highly reactive Zn(¹³C¹⁵N)₂ species in situ, preventing catalyst deactivation.

  • Reaction: Heat the mixture to 100 °C and stir for 12 hours.

  • IPC (Self-Validation): Sample 10 µL, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the peak at m/z 148.97 disappears and m/z 142.00 is dominant.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with water (3 × 50 mL) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield Intermediate 1.

Step 2: Synthesis of 2-Chloro-6-pyrazine(¹³C,¹⁵N)carboxamide
  • Preparation: Dissolve Intermediate 1 (1.0 equiv, 7.5 mmol) in a 1:1 mixture of EtOH and H₂O (30 mL).

  • Hydration: Add K₂CO₃ (0.5 equiv, 3.75 mmol) followed by Urea-Hydrogen Peroxide (UHP) adduct (4.0 equiv, 30 mmol) in portions to prevent excessive exotherm.

  • Reaction: Stir vigorously at room temperature for 4 hours.

  • IPC: Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar amide product will appear at a significantly lower R_f than the starting nitrile.

  • Workup: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with EtOAc (3 × 40 mL). Wash with saturated Na₂S₂O₃ to quench residual peroxides, dry, and concentrate to yield Intermediate 2 as a white solid.

Step 3: Synthesis of 6-Hydroxypyrazine-2-(¹³C,¹⁵N)carboxamide
  • Preparation: Suspend Intermediate 2 (1.0 equiv, 6.0 mmol) in 2M aqueous NaOH (15 mL, 5.0 equiv).

  • Reaction: Heat the suspension to 80 °C. The mixture will become homogeneous as the SₙAr reaction proceeds and the sodium salt of the product forms. Stir for 6 hours.

  • IPC: Analyze via LC-MS to confirm the complete shift from m/z 160.01 to m/z 142.05.

  • Workup: Cool the solution to 0 °C in an ice bath. Slowly acidify the mixture with 1M HCl until the pH reaches 3-4. The target product will precipitate as a fine crystalline solid.

  • Isolation: Filter the solid, wash with ice-cold water (2 × 5 mL), and dry under high vacuum at 50 °C for 12 hours.

Application in ADME & Metabolic Tracing

When metabolomics and pharmacokinetic profiling are performed using stable isotopic tracers, researchers can assess both metabolite concentrations and dynamic pathway activities. The[¹³C, ¹⁵N]-amide tag provides a biochemically inert, non-radioactive signature that perfectly mimics the parent drug's physicochemical properties[3].

During LC-MS/MS analysis, biological matrices (plasma, urine) produce thousands of background peaks. The exact +2.000 Da mass shift allows automated data processing algorithms to filter out endogenous noise and definitively identify the pyrazine-derived metabolites.

ADMEWorkflow Step1 In Vivo Administration [13C, 15N]-Labeled Compound Step2 Biological Sampling (Plasma, Urine, Tissue) Step1->Step2 Step3 Metabolite Extraction (Protein Precipitation / SPE) Step2->Step3 Step4 LC-MS/MS Analysis (High-Resolution Mass Spec) Step3->Step4 Step5 Data Processing (Mass Shift +2 Da Tracking) Step4->Step5

Fig 2. LC-MS/MS metabolic tracing workflow utilizing the +2 Da stable isotope-labeled tracer.

References

  • Nature Protocols (2019)
  • Mild and Efficient Conversion of Nitriles (I) to Amides (II)
  • RSC Advances (2020)

Sources

Application

A Robust and Sensitive LC-MS/MS Method for the Quantification of 6-hydroxypyrazine-2-carboxamide in Biological Matrices

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note describes a highly selective and sensitive method for the determination of 6-hydroxypyrazine-2-carboxamid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a highly selective and sensitive method for the determination of 6-hydroxypyrazine-2-carboxamide using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation protocol for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This document provides a comprehensive guide to the method development strategy, optimized parameters, and detailed protocols, offering a robust analytical solution for preclinical and clinical research.

Introduction

6-hydroxypyrazine-2-carboxamide is a key chemical entity and a metabolite of interest in pharmaceutical research. Its structural similarity to compounds like Favipiravir, an antiviral agent, underscores the importance of pyrazine carboxamide derivatives in drug discovery.[1] Accurate quantification of such molecules in complex biological matrices like plasma is critical for pharmacokinetic (PK) and drug metabolism (DMPK) studies.[2] Tandem mass spectrometry offers unparalleled sensitivity and selectivity, but achieving optimal performance requires a meticulously developed method.[3]

This guide eschews a rigid template to present a logical, cause-and-effect narrative of method development. We will explore the rationale behind the selection of each parameter, from sample extraction to mass spectrometric detection, providing a scientifically grounded protocol that ensures reproducibility and trustworthiness.

Analyte Physicochemical Properties & Method Strategy

Understanding the analyte's properties is the foundation of any successful analytical method. 6-hydroxypyrazine-2-carboxamide is a polar, aromatic molecule. The pyrazine ring contains two nitrogen atoms, which can readily accept a proton, making it an ideal candidate for positive mode electrospray ionization (ESI).[4] The presence of hydroxyl and carboxamide groups contributes to its polarity.

Our strategy is therefore built around these characteristics:

  • Sample Preparation: Utilize a simple and effective protein precipitation technique to remove the bulk of matrix interferences from plasma samples.[5][6]

  • Chromatography: Employ reversed-phase High-Performance Liquid Chromatography (RP-HPLC), the workhorse for separating moderately polar compounds, to achieve retention and separation from endogenous matrix components.[7]

  • Mass Spectrometry: Leverage the high selectivity of Multiple Reaction Monitoring (MRM) in positive ESI mode for sensitive and unambiguous quantification.

The overall analytical workflow is depicted below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Collection (with Anticoagulant) P2 Protein Precipitation (e.g., with Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Transfer P3->P4 A1 Injection into LC System P4->A1 Inject Sample A2 Chromatographic Separation (Reversed-Phase C18) A1->A2 A3 Ionization (Positive ESI) A2->A3 A4 MS/MS Detection (MRM Mode) A3->A4 D1 Peak Integration A4->D1 Acquire Data D2 Quantification using Calibration Curve D1->D2 D3 Reporting D2->D3 MS_Logic Start Analyte Structure (6-hydroxypyrazine-2-carboxamide) Infuse Direct Infusion of Standard Start->Infuse SelectMode Select Ionization Mode (Positive ESI chosen due to pyrazine nitrogens) Infuse->SelectMode FindPrecursor Identify Precursor Ion ([M+H]⁺ at m/z 140.1) SelectMode->FindPrecursor Fragment Perform Product Ion Scan (Vary Collision Energy) FindPrecursor->Fragment SelectProducts Identify Stable & Abundant Product Ions Fragment->SelectProducts OptimizeMRM Optimize MRM Transitions (Set Dwell Time, DP, CE, CXP) SelectProducts->OptimizeMRM Final Finalized MS Method OptimizeMRM->Final

Fig. 2: Logical workflow for mass spectrometry method development.
Liquid Chromatography: Achieving Separation

Effective chromatographic separation is crucial to minimize matrix effects, where co-eluting compounds can suppress or enhance the analyte's ionization efficiency. [8]For a polar aromatic compound, a reversed-phase C18 column provides a good balance of hydrophobic and polar interactions. [9][10]

  • Analytical Column: A C18-bonded silica column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is an excellent starting point, offering high efficiency and good peak shape.

  • Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid in Water. The acid helps to ensure consistent protonation of the analyte, leading to better peak shape and ionization efficiency. [11] * Organic (B): 0.1% Formic Acid in Acetonitrile. Acetonitrile is often preferred for its lower viscosity and good elution strength in reversed-phase chromatography. [7]* Gradient Elution: A gradient elution, where the percentage of organic solvent is increased over time, is necessary to elute the analyte with a sharp peak while cleaning the column of more hydrophobic matrix components.

Table 1: Optimized LC-MS/MS Parameters
ParameterOptimized ValueRationale
LC System
ColumnC18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Good retention and peak shape for polar aromatic compounds. [10]
Mobile Phase A0.1% Formic Acid in WaterProvides protons for efficient ionization and improves peak shape. [11]
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon strong solvent for reversed-phase LC. [7]
Flow Rate0.4 mL/minTypical for 2.1 mm ID columns, compatible with ESI.
Column Temperature40 °CReduces viscosity and can improve peak shape and reproducibility.
Injection Volume5 µLA small volume minimizes potential matrix effects.
Gradient Program
0.0 - 0.5 min5% BFocuses the analyte at the head of the column.
0.5 - 2.5 min5% to 95% B (Linear Ramp)Elutes the analyte and other compounds based on polarity.
2.5 - 3.5 min95% B (Hold)Washes strongly retained matrix components from the column.
3.5 - 3.6 min95% to 5% B (Linear Ramp)Returns to initial conditions.
3.6 - 5.0 min5% B (Hold)Column re-equilibration for the next injection.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), PositivePyrazine nitrogens are readily protonated. [4]
Capillary Voltage+3.5 kVOptimized for stable spray and maximum ion generation.
Source Temperature150 °CStandard temperature for ESI.
Desolvation Temperature450 °CEfficiently removes solvent from the ESI droplets.
Desolvation Gas Flow800 L/hr (Nitrogen)Aids in solvent evaporation.
MRM Transitions
Precursor Ion (m/z)140.1Protonated molecule [M+H]⁺.
Product Ion 1 (m/z)Hypothetical 123.1 (Quantifier)Corresponds to the neutral loss of NH₃ (Ammonia).
Product Ion 2 (m/z)Hypothetical 95.1 (Qualifier)Corresponds to subsequent loss of CO (Carbon Monoxide).

Note: Product ion m/z values are hypothetical and must be determined empirically during method development.

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 6-hydroxypyrazine-2-carboxamide reference standard and dissolve in 1 mL of a suitable solvent like DMSO or methanol.

  • Working Stock Solutions: Prepare a series of working stocks by serially diluting the primary stock with 50:50 acetonitrile:water.

  • Calibration Standards & QCs: Spike appropriate volumes of the working stock solutions into blank biological matrix (e.g., human plasma) to prepare a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QCs (low, mid, high).

Sample Preparation: Protein Precipitation

This protocol is designed for a 96-well plate format for higher throughput but can be adapted for microcentrifuge tubes. [6]

  • Aliquot Samples: Pipette 50 µL of standards, QCs, or unknown samples into the wells of a 96-well plate.

  • Add Precipitation Solvent: Add 150 µL of cold acetonitrile containing a suitable internal standard to each well. The internal standard (ideally a stable isotope-labeled version of the analyte) is critical for correcting for variability in sample preparation and instrument response.

  • Mix: Mix thoroughly on a plate shaker for 5 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for analysis.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Performance Characteristics

A full method validation should be conducted according to regulatory guidelines. Key parameters include:

  • Linearity: The method should demonstrate linearity over the defined concentration range, with a correlation coefficient (r²) > 0.99. [12]* Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (e.g., within 20%).

  • Precision and Accuracy: Intra- and inter-day precision (as %CV) should be <15% (20% at the LLOQ), and accuracy (as %RE) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Assessed to ensure that endogenous components are not interfering with quantification. [8]* Recovery & Stability: Analyte recovery from the extraction process and its stability under various storage conditions should be evaluated.

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the development of a robust LC-MS/MS method for the quantification of 6-hydroxypyrazine-2-carboxamide. By systematically optimizing sample preparation, chromatography, and mass spectrometry parameters based on the analyte's physicochemical properties, this method achieves the sensitivity, selectivity, and reliability required for demanding bioanalytical applications in drug development.

References

  • Vertex AI Search. (n.d.). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • PubMed. (n.d.).
  • MDPI. (2020, November 1).
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • RSC Publishing. (2016, May 23).
  • Organomation. (n.d.).
  • Phenomenex. (2025, August 12). Normal-phase vs.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • News-Medical.Net. (2025, October 28).
  • Mass Spectrometry Research Facility. (n.d.).
  • Request PDF. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide.
  • Science.gov. (n.d.).
  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • ChemicalBook. (2025, September 28). 6-bromo-3-hydroxypyrazine-2-carboxamide | 259793-88-9.
  • Taylor & Francis. (n.d.). 6.2.2. Pyrazines.
  • JOCPR. (n.d.).
  • MDPI. (2022, June 9). Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties.
  • PubChem. (n.d.).
  • ACS Publications. (2008, December 2). Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins | Inorganic Chemistry.
  • PubMed. (2006, June 15).
  • MDPI. (2025, September 16).
  • Agilent. (n.d.).
  • Journal of Food and Drug Analysis. (n.d.).
  • PubMed. (2001, April 15).

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Method

Topic: Spectrophotometric Determination of 6-Hydroxypyrazine-2-Carboxamide in Human Plasma

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, clinical scientists, and drug development professionals. Abstract & Introduction 6-hydroxypyrazine-2-carboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, clinical scientists, and drug development professionals.

Abstract & Introduction

6-hydroxypyrazine-2-carboxamide is a significant metabolite of Pyrazinamide (PZA), a first-line bactericidal agent used in the treatment of tuberculosis. The therapeutic efficacy and potential toxicity of PZA are linked to the plasma concentrations of the parent drug and its metabolites. Therefore, therapeutic drug monitoring (TDM) is a valuable tool for optimizing patient dosing regimens. While methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity, they are often resource-intensive.[1][2]

This application note details a robust, cost-effective, and reliable spectrophotometric method for the quantification of 6-hydroxypyrazine-2-carboxamide in human plasma.[3] The method is predicated on a derivatization reaction that produces a stable, colored chromophore, allowing for accurate measurement using standard laboratory UV-Visible spectrophotometers.[4] The protocol is designed with both scientific rigor and practical application in mind, providing a comprehensive workflow from sample preparation to data analysis, complete with validation parameters as per ICH guidelines.[5]

Principle of the Method

The direct spectrophotometric measurement of 6-hydroxypyrazine-2-carboxamide in plasma is hindered by significant background interference from endogenous plasma components and the typically low concentrations of the analyte.[6] To overcome this, the proposed method employs an oxidative coupling reaction.

The protocol involves two key stages:

  • Sample Clean-up: Plasma proteins, which are a primary source of interference, are removed via precipitation with trichloroacetic acid (TCA).

  • Chromophore Development: The analyte in the protein-free supernatant is reacted with 2,4-dinitrophenylhydrazine (DNPH) in an alkaline medium. The subsequent oxidation of the intermediate complex with potassium periodate (KIO₄) forms a stable, yellowish-brown chromophore.[7] The intensity of the color produced is directly proportional to the concentration of 6-hydroxypyrazine-2-carboxamide in the sample, in accordance with the Beer-Lambert law.[6] The absorbance of this colored product is then measured at its wavelength of maximum absorbance (λmax).

G cluster_plasma Plasma Matrix cluster_reaction Derivatization Reaction Analyte 6-Hydroxypyrazine-2-carboxamide TCA Add Trichloroacetic Acid (TCA) Analyte->TCA Proteins Endogenous Proteins Proteins->TCA Centrifuge Vortex & Centrifuge TCA->Centrifuge Supernatant Protein-Free Supernatant (Contains Analyte) Centrifuge->Supernatant Collect Precipitate Protein Precipitate (Discard) Centrifuge->Precipitate Discard DNPH Add 2,4-DNPH & Alkaline Medium Supernatant->DNPH Oxidant Add KIO₄ Oxidant DNPH->Oxidant Chromophore Formation of Stable Yellowish-Brown Chromophore Oxidant->Chromophore Measure Measure Absorbance at λmax Chromophore->Measure

Figure 2: Step-by-step experimental workflow for plasma sample processing and analysis.

Analysis of Unknown Samples

Process unknown plasma samples using the exact same procedure outlined in the "Sample Processing Workflow." Calculate the concentration of 6-hydroxypyrazine-2-carboxamide using the linear regression equation derived from the calibration curve:

Concentration (µg/mL) = (Absorbance of Sample - Intercept) / Slope

Method Validation

The reliability of the analytical method is established through a rigorous validation process. [4][5] Table 2: Summary of Method Validation Parameters

Parameter Procedure Acceptance Criteria Example Result
Specificity Analyze six different batches of blank human plasma. No significant interference at the λmax of the analyte. Signal at λmax < 20% of LLOQ response.
Linearity & Range Analyze calibration curves on three separate days. Correlation coefficient (R²) ≥ 0.998. R² = 0.9992
Accuracy (% Recovery) Analyze spiked plasma samples at three concentrations (Low, Med, High QC). Calculate as (Measured Conc. / Nominal Conc.) * 100. 85-115% recovery. 98.5% - 103.2%
Precision (%RSD) Intra-day: Analyze six replicates of Low, Med, High QC samples on the same day. Inter-day: Analyze the same QC samples on three different days. Relative Standard Deviation (%RSD) ≤ 15%. Intra-day: 2.1-4.5% Inter-day: 3.8-6.2%
Limit of Detection (LOD) Calculated as (3.3 * σ) / S - 1.2 µg/mL

| Limit of Quantitation (LOQ) | Calculated as (10 * σ) / S | The lowest standard on the calibration curve must be quantifiable with acceptable accuracy and precision. | 4.1 µg/mL |

Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.

Troubleshooting Guide

Table 3: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
High background absorbance in blank 1. Contaminated reagents or glassware. 2. Insufficient protein precipitation. 1. Prepare fresh reagents; ensure all glassware is scrupulously clean. 2. Ensure proper ratio of plasma to TCA; vortex thoroughly.
Low or no color development 1. Degraded DNPH or KIO₄ reagent. 2. Incorrect pH of the reaction mixture. 1. Prepare fresh reagents. Store DNPH protected from light. 2. Verify the concentration of the NaOH solution.
Poor reproducibility (%RSD > 15%) 1. Inaccurate pipetting. 2. Inconsistent incubation time. 3. Fluctuation in instrument readings. 1. Calibrate micropipettes. 2. Use a calibrated timer for the incubation step. 3. Allow the spectrophotometer to warm up adequately; check lamp status.

| Non-linear calibration curve | 1. Errors in standard preparation. 2. Concentration range is outside the linear response of the assay. | 1. Prepare a fresh set of standards. 2. Narrow the concentration range or dilute high-concentration samples. |

References

  • Zhu, X., et al. (2023). "Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide". Structural Chemistry. [Link]

  • Jain, R., et al. (2011). "Development of Spectrophotometric methods for the estimation of Pyrazinamide in Bulk and Pharmaceutical formulations". International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Prajapati, A., et al. (2011). "Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation". Pharmaceutical Methods. [Link]

  • NextSDS (2024). "sodium 6-hydroxypyrazine-2-carboxylate — Chemical Substance Information". [Link]

  • Juniper Publishers (2024). "Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications". [Link]

  • Cini, N., & Gölcü, A. (2021). "Spectrophotometric Methodologies Applied for Determination of Pharmaceuticals". Current Analytical Chemistry. [Link]

  • Darwish, I. A., et al. (2012). "Development and validation of spectrophotometric and spectrofluorimetric methods for simultaneous determination of Tofisopam". Chemistry Central Journal. [Link]

  • Fakhrullin, R. F., et al. (2015). "Rapid assessment of iron in blood plasma and serum by spectrophotometry with cloud-point extraction". F1000Research. [Link]

  • Agilent Technologies (2018). "Sample preparation in a bioanalytical workflow – part 1". YouTube. [Link]

  • El-Bagary, R. I., et al. (2011). "Development and validation of spectrophotometric and spectrofluorimetric methods for determination of cilnidipine". ResearchGate. [Link]

  • Juniper Publishers (2024). "Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications". [Link]

  • El-Didamony, A. M. (2008). "Extractive spectrophotometric determination of anti-inflammatory drug nimesulide in pharmaceutical formulations and human plasma". Journal of Food and Drug Analysis. [Link]

  • Kumar, S., et al. (2019). "Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method". Pakistan Journal of Medical & Health Sciences. [Link]

  • Chintakunta, V. K., et al. (2016). "An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study". PubMed. [Link]

  • Al-Sabha, T. N. (2017). "Spectrophotometric Determination of Carbamazepine Via Oxidative Coupling Reaction with 2,4-dinitrophenyl hydrazine". ResearchGate. [Link]

Sources

Application

Application Note: 6-Hydroxypyrazine-2-carboxamide as a Pharmacokinetic Biomarker for Favipiravir Metabolism

Introduction Favipiravir (also known as T-705 or Avigan) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1][2] It is a prodrug that, once inside the cell, is converted t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Favipiravir (also known as T-705 or Avigan) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1][2] It is a prodrug that, once inside the cell, is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[3][4][5] This active metabolite acts as a competitive inhibitor of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][6][3] The primary route of favipiravir metabolism in the body is through hydroxylation to an inactive form, 6-hydroxypyrazine-2-carboxamide (also known as T-705M1). This metabolic conversion is primarily mediated by the cytosolic enzymes aldehyde oxidase (AO) and, to a lesser extent, xanthine oxidase (XO).[1][3][7]

The pharmacokinetics of favipiravir are complex and can be influenced by factors such as dose and duration of treatment. Notably, favipiravir itself can inhibit aldehyde oxidase, leading to non-linear pharmacokinetics.[6][8] Therefore, monitoring the levels of both the parent drug and its major metabolite, 6-hydroxypyrazine-2-carboxamide, is crucial for understanding the drug's disposition, assessing patient exposure, and optimizing dosing regimens in clinical and research settings.[9] This application note provides a detailed protocol for the quantification of 6-hydroxypyrazine-2-carboxamide in human plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a sensitive and specific analytical technique.[10][11]

Metabolic Pathway of Favipiravir

Favipiravir is orally administered and readily absorbed.[12] In the liver, it undergoes hydroxylation to form 6-hydroxypyrazine-2-carboxamide. This metabolite is then primarily eliminated through the kidneys.[12][13] The metabolic pathway is illustrated in the diagram below.

Favipiravir_Metabolism Favipiravir Favipiravir (C5H4FN3O2) Metabolite 6-Hydroxypyrazine-2-carboxamide (T-705M1) Favipiravir->Metabolite Aldehyde Oxidase (AO) Xanthine Oxidase (XO) Excretion Renal Excretion Metabolite->Excretion

Caption: Metabolic conversion of Favipiravir to its inactive metabolite.

Experimental Protocol: Quantification of 6-Hydroxypyrazine-2-carboxamide in Human Plasma by UPLC-MS/MS

This protocol outlines a robust method for the extraction and quantification of 6-hydroxypyrazine-2-carboxamide from human plasma.

Materials and Reagents
  • 6-Hydroxypyrazine-2-carboxamide analytical standard

  • Favipiravir analytical standard

  • Stable isotope-labeled internal standard (e.g., 6-hydroxypyrazine-2-carboxamide-¹³C,¹⁵N₂)

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • UPLC system coupled with a tandem mass spectrometer

Workflow Overview

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Sources

Technical Notes & Optimization

Troubleshooting

Improving the aqueous solubility of 6-hydroxypyrazine-2-carboxamide for in vitro assays

Welcome to the Assay Development Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to keep heterocyclic compounds in solution during in vitro biological assa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Development Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to keep heterocyclic compounds in solution during in vitro biological assays.

6-hydroxypyrazine-2-carboxamide presents a notorious formulation challenge. Below is a comprehensive, self-validating troubleshooting guide designed to help you overcome these solubility barriers without compromising your cell-based or biochemical assays.

The "Brick Dust" Phenomenon (FAQ)

Q: Why does 6-hydroxypyrazine-2-carboxamide precipitate instantly when I dilute my DMSO stock into culture media? A: The precipitation you are observing is a thermodynamic failure, not a kinetic one. 6-hydroxypyrazine-2-carboxamide is a classic "brick dust" molecule[1]. Its poor aqueous solubility is not caused by extreme lipophilicity (it is not "grease"), but rather by a highly stable crystal lattice. The molecule contains both a hydrogen bond donor/acceptor (the carboxamide group) and a hydroxyl group, which can undergo lactam-lactim tautomerization.

In the solid state, these molecules form centrosymmetric dimers and tightly pack via π-π stacking of the planar pyrazine rings[1]. When you dilute the DMSO stock into an aqueous buffer, the solvent's capacity to disrupt these intermolecular bonds drops precipitously. The high lattice energy drives the compound to rapidly recrystallize[2]. To prevent this, you must lower the thermodynamic barrier using co-solvents, encapsulation, or pH modulation.

G N1 6-hydroxypyrazine-2-carboxamide (Solid API) N2 Prepare Primary Stock (10-50 mM in 100% DMSO) N1->N2 N3 Dilute in Assay Buffer (Max 1% DMSO) N2->N3 N4 Precipitation Observed? N3->N4 N5 Proceed to In Vitro Assay N4->N5 No (Clear Solution) N6 Strategy A: Co-solvents (e.g., PEG400 + Tween 80) N4->N6 Yes (Cloudy/Crystals) N7 Strategy B: Complexation (e.g., 20% HPβCD) N4->N7 Yes (High Concentration Needed) N8 Strategy C: pH Adjustment (Alkaline shift for -OH) N4->N8 Yes (pH Tolerant Assay) N6->N3 N7->N3 N8->N3

Workflow for optimizing the aqueous solubility of pyrazine derivatives.

Solvent Selection & Co-solvency Strategies (Troubleshooting)

Q: What is the best co-solvent ratio to keep the final DMSO concentration under 1% for cell culture? A: Relying solely on DMSO is insufficient for high-concentration assays. A step-down dilution utilizing intermediate surfactants and polymers is required to mask the hydrophobic faces and disrupt the hydrogen-bonding networks. For pyrazinecarboxamides, a combination of PEG300 (or PEG400) and Tween 80 is highly effective[3].

Table 1: Quantitative Comparison of Solubilization Systems for In Vitro Assays

Formulation StrategyComposition (v/v)Max Tolerated in Cell CultureExpected Solubility RangeMechanism of Action
Standard Dilution 1% DMSO / 99% Buffer0.1% - 1% DMSO< 100 µMDirect solvation (High failure rate)
Ternary Co-solvent 1% DMSO / 9% PEG300 / 1% Tween 8010% total organics500 µM - 1 mMSteric hindrance & micellization[3]
Cyclodextrin 1% DMSO / 20% HPβCD in Buffer20% HPβCD1 mM - 5 mMHost-guest encapsulation
pH Adjustment 1% DMSO / Buffer (pH 8.5)Assay-dependent> 2 mMIonization of the -OH group[4]

Advanced Formulation: Cyclodextrin Complexation

Q: My primary cells are highly sensitive to PEG and Tween. How can I achieve millimolar concentrations without using toxic surfactants? A: You should utilize Hydroxypropyl-β-Cyclodextrin (HPβCD). HPβCD features a hydrophilic exterior and a hydrophobic cavity. It encapsulates the pyrazine ring, shielding the hydrophobic regions from water while the hydrophilic exterior maintains aqueous solubility.

CD_Complex API Free Drug (Insoluble) Complex Inclusion Complex (Water Soluble) API->Complex Hydrophobic Interaction CD HPβCD (Hydrophilic Cavity) CD->Complex Encapsulation Assay Bioavailable in Cell Culture Complex->Assay Dissociation at Target

Mechanism of HPβCD inclusion complexation for hydrophobic drug delivery.

Protocol: Self-Validating HPβCD Complexation Methodology

Causality Check: This protocol uses a "solvent-shift" mechanism. We dissolve the rigid crystal lattice in DMSO first, then trap the monomeric compound in the HPβCD cavity before it has the thermodynamic opportunity to nucleate and crystallize in water.

  • Master Stock Preparation: Weigh accurately and dissolve 6-hydroxypyrazine-2-carboxamide in 100% anhydrous DMSO to yield a 50 mM stock.

    • Self-Validation: The solution must be optically clear. If cloudy, sonicate at 37°C for 10 minutes. Moisture-contaminated DMSO will drastically reduce solubility; always use fresh, anhydrous stocks[3].

  • Host Solution Preparation: Prepare a 20% (w/v) solution of HPβCD in your target assay buffer (e.g., PBS or DMEM). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation (Solvent-Shift): While vortexing the HPβCD solution vigorously, add the DMSO stock dropwise to achieve the desired final concentration (e.g., 10 µL of 50 mM stock into 990 µL of HPβCD solution yields 500 µM drug in 1% DMSO).

    • Causality: Dropwise addition under high shear prevents local supersaturation, ensuring the drug enters the cyclodextrin cavity rather than crashing out.

  • Equilibration: Incubate the mixture on an orbital shaker at room temperature for 30 minutes to allow the host-guest equilibrium to stabilize.

  • Self-Validation Centrifugation: Centrifuge the final formulation at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the thermodynamic limit of the inclusion complex has been exceeded. If clear, the solution is validated for immediate in vitro application.

pH Modulation (FAQ)

Q: Can I exploit the chemical structure of 6-hydroxypyrazine-2-carboxamide to improve solubility without adding any excipients? A: Yes, through targeted pH modulation. The hydroxyl group on the pyrazine ring is weakly acidic. By adjusting your assay buffer to a slightly alkaline pH (e.g., pH 8.5), you induce deprotonation. The resulting anionic species repels adjacent molecules, drastically reducing the crystal packing energy and increasing aqueous solubility[4]. Caution: Ensure your specific cell line or biochemical target can tolerate a pH of 8.5. If physiological pH (7.4) is strictly required for your assay's integrity, you must rely on the co-solvent or HPβCD strategies outlined above.

References

  • Benchchem. "6-Aminopyrazine-2-carboxamide|CAS 33332-49-9". Benchchem.
  • Selleck Chemicals. "Favipiravir (T-705) | RNA Polymerase Inhibitor". Selleckchem.
  • American Chemical Society. "Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development".
  • ResearchGate. "Pharmaceutical Co-Crystals: A New Paradigm of Crystal Engineering".

Sources

Optimization

Troubleshooting poor recovery of 6-hydroxypyrazine-2-carboxamide in SPE

Technical Support Center: Solid-Phase Extraction (SPE) Guide: Troubleshooting Poor Recovery of 6-hydroxypyrazine-2-carboxamide Welcome to the technical support center. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solid-Phase Extraction (SPE)

Guide: Troubleshooting Poor Recovery of 6-hydroxypyrazine-2-carboxamide

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Solid-Phase Extraction (SPE) of 6-hydroxypyrazine-2-carboxamide. As Senior Application Scientists, we have structured this guide to provide not just steps, but the scientific reasoning behind them, ensuring you can build robust and reliable sample preparation methods.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing very low and inconsistent recovery of 6-hydroxypyrazine-2-carboxamide with my current SPE protocol. What are the likely causes?

Low and erratic recovery is the most common issue in SPE and typically points to a mismatch between the analyte's chemistry, the chosen sorbent, and the protocol's parameters.[1] For 6-hydroxypyrazine-2-carboxamide, the challenges stem from its complex chemical nature.

Analyte Chemistry Analysis: 6-hydroxypyrazine-2-carboxamide is a polar molecule with multiple functional groups that dictate its behavior:

  • Pyrazine Ring: Aromatic and contains two nitrogen atoms, which can act as weak bases (proton acceptors).

  • Hydroxyl Group (-OH): Can be weakly acidic (proton donor) and participates in hydrogen bonding.

  • Carboxamide Group (-CONH2): A polar, neutral group that is a strong hydrogen bond donor and acceptor.

This combination of features means the molecule's retention is highly sensitive to pH and solvent choice. The primary reasons for poor recovery are often:

  • Analyte Breakthrough: The compound fails to adsorb onto the SPE sorbent during the sample loading step because it is too polar for the chosen stationary phase.[2][3]

  • Premature Elution: The wash solvent is too strong, stripping the analyte from the sorbent along with interferences.[1]

  • Incomplete Elution: The elution solvent is too weak to break the interactions between the analyte and the sorbent, leaving it bound to the cartridge.[4]

  • Matrix Effects: Components in the sample matrix (e.g., salts, phospholipids from plasma) interfere with the analyte's interaction with the sorbent or affect its ionization during final analysis.[5][6][7]

To solve this, we must systematically evaluate each step of the SPE process.

Q2: My analyte appears to be washing away during sample loading (breakthrough). How can I improve its retention?

Breakthrough is a classic problem when a polar analyte is paired with a non-polar sorbent, like traditional silica-based C18. The analyte prefers the polar mobile phase over the non-polar stationary phase. Here’s how to address this, starting with the most critical choice: the sorbent.

1. Sorbent Selection: Moving Beyond C18

For a polar, ionizable molecule like 6-hydroxypyrazine-2-carboxamide, a standard C18 sorbent is often inadequate.[1] Consider these superior alternatives:

Sorbent TypeRetention Mechanism(s)Rationale for 6-hydroxypyrazine-2-carboxamide
Polymer-Based Reversed-Phase (e.g., Oasis HLB, Strata-X)Hydrophobic and polar interactions.These sorbents have a "Hydrophilic-Lipophilic Balance" and are designed to retain polar compounds more effectively than C18. The water-wettable surface prevents sorbent dewetting, improving reproducibility.[8]
Mixed-Mode Cation-Exchange (MCX) Reversed-Phase + Strong Cation Exchange.This is an excellent choice. The reversed-phase backbone retains the molecule via hydrophobic interaction, while the cation-exchange groups strongly retain the protonated pyrazine nitrogens. This dual retention provides high selectivity.[9]
Mixed-Mode Anion-Exchange (MAX) Reversed-Phase + Strong Anion Exchange.If the hydroxyl group can be deprotonated to form an anion under high pH conditions, this sorbent can provide strong retention. However, MCX is often a better starting point given the more basic nature of the pyrazine ring.

2. Sample Pre-treatment: The Power of pH Control

Adjusting the sample pH is crucial for maximizing retention, especially on ion-exchange or mixed-mode sorbents.[10]

  • For Reversed-Phase (Polymeric): To maximize hydrophobic retention, you want the analyte to be in its most neutral, non-ionized state. This can be difficult for this molecule as it has both acidic and basic sites.

  • For Mixed-Mode Cation-Exchange (MCX): To engage the ion-exchange mechanism, you must ensure the analyte is positively charged. Adjust the sample pH to be at least 2 units below the pKa of the pyrazine nitrogens. A pH of 2-4 is a good starting point, which will protonate the basic nitrogens, creating a positive charge for strong retention on the cation exchanger.[10][11]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Sorbent selection decision tree."

Q3: I've improved retention, but now I can't get the analyte off the cartridge. How do I ensure complete elution?

This is a common scenario when moving to stronger sorbents like mixed-mode phases. The key is to use an elution solvent that disrupts both retention mechanisms (hydrophobic and ionic).

Elution Strategy for Mixed-Mode Sorbents:

A simple organic solvent like methanol may not be sufficient.[1][4] A two-pronged approach is needed:

  • Disrupt the Hydrophobic Interaction: Use a high percentage of a strong organic solvent (e.g., methanol or acetonitrile).

  • Disrupt the Ionic Interaction: Modify the pH of the elution solvent to neutralize the charge on either the analyte or the sorbent.[11]

For an MCX sorbent, where the analyte is retained in its positively charged state, elution is achieved by neutralizing the analyte. This is done by adding a base to the elution solvent.

Recommended Elution Solvent:

  • 5% Ammonium Hydroxide in Methanol (or Acetonitrile). The high concentration of organic solvent disrupts the reversed-phase interaction, while the ammonium hydroxide raises the pH, deprotonating the pyrazine nitrogens. This neutralizes the positive charge, breaking the ionic bond with the sorbent and allowing the analyte to elute.[8]

Always test elution with 2-3 cartridge volumes of solvent and collect fractions to see where the analyte is eluting. If recovery is still low, a stronger solvent like isopropanol can be tried.

Systematic Troubleshooting Protocol

If you are unsure where the analyte is being lost, perform this systematic recovery analysis. This is a crucial step in any method development.[12]

Objective: To pinpoint the exact step where analyte loss occurs.

Methodology:

  • Prepare four identical SPE cartridges and a spiked sample solution of a known concentration.

  • Fraction 1 (Load): For the first cartridge, load the sample and collect the entire volume that passes through. This is the "load" or "breakthrough" fraction.

  • Fraction 2 (Wash): For the second cartridge, load the sample (discard the flow-through), then apply the wash solvent and collect the entire wash volume.

  • Fraction 3 (Elution): For the third cartridge, perform the full SPE procedure (load, wash, elute) and collect only the final elution fraction. This is your standard protocol.

  • Fraction 4 (100% Value): Do not pass the fourth sample through an SPE cartridge. This "unextracted" sample represents 100% recovery.

  • Analyze all collected fractions (Load, Wash, Elute) and the unextracted sample using your analytical method (e.g., LC-MS).

Data Interpretation:

ScenarioWhere Analyte is FoundLikely CausePrimary Solution
Breakthrough High concentration in the Load fraction.Sorbent is not retentive enough; incorrect sample pH.Switch to a stronger sorbent (e.g., MCX); adjust sample pH to increase analyte charge.
Premature Elution High concentration in the Wash fraction.Wash solvent is too strong (too much organic content).Decrease the organic percentage in the wash solvent (e.g., from 20% methanol to 5% methanol).
Incomplete Elution Low concentration in the Elute fraction, but not found in Load or Wash.Elution solvent is too weak or incorrect pH.Increase organic strength and/or add a pH modifier (e.g., ammonium hydroxide) to the elution solvent.
Matrix Effect Recovery is >100% (enhancement) or significantly <100% (suppression) even with no loss in other fractions.Co-eluting matrix components are affecting analyte ionization in the MS source.Optimize the wash step to better remove interferences; consider a more selective sorbent.[5][6]

Recommended Starting Protocol: Mixed-Mode SPE for 6-hydroxypyrazine-2-carboxamide

This protocol is a robust starting point for extracting 6-hydroxypyrazine-2-carboxamide from aqueous matrices like diluted plasma or urine.

Sorbent: Mixed-Mode Cation-Exchange (e.g., Strata-X-C, Oasis MCX)

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2.5, height=0.6]; edge [fontname="Arial", fontsize=10];

} caption: "Step-by-step mixed-mode SPE protocol."

Detailed Steps:

  • Sample Pre-treatment: Dilute your sample (e.g., 1:1 with water for plasma) and adjust the pH to ~3 with a small amount of formic acid. This ensures the pyrazine nitrogens are protonated.

  • Condition: Pass 1 mL of methanol through the cartridge to activate the reversed-phase chains.

  • Equilibrate: Pass 1 mL of water through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent bed go dry.[12]

  • Load: Load the pre-treated sample at a slow, steady flow rate (~1 drop per second). Slower kinetics are important for ion-exchange interactions.[10]

  • Wash 1 (Polar Interferences): Wash with 1 mL of 2% formic acid in water. This maintains the analyte's charge while washing away polar matrix components.

  • Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol. This removes more hydrophobic interferences that are not as strongly retained as the analyte.

  • Elute: Elute the target analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent suitable for your analytical instrument (e.g., the initial mobile phase for an LC-MS analysis).[12]

This structured approach provides a strong foundation for developing a highly efficient and reproducible SPE method for 6-hydroxypyrazine-2-carboxamide, turning a challenging extraction into a routine procedure.

References

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Phenomenex.
  • Kuklenyik, P., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.
  • Marchi, I., et al. (2010). Characterization and classification of matrix effects in biological samples analyses.
  • Marchi, I., et al. (2010). Characterization and classification of matrix effects in biological samples analyses. PubMed.
  • Agilent. (n.d.). SPE Method Development Tips and Tricks. Agilent Technologies.
  • Sigma-Aldrich. (n.d.). Solid Phase Extraction: Reversed-Phase Methodology. MilliporeSigma.
  • Lin, D., et al. (n.d.). Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific.
  • Alwsci. (2025, August 7). Why Is Your SPE Recovery So Low? Alwsci Technologies.
  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Waters. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods?
  • LCGC International. (2026, January 8). How It Works: Ion-Exchange SPE.
  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.
  • Merck Millipore. (n.d.). Ion Exchange Methodology.
  • Waters. (n.d.). Oasis Sample Extraction Products Brochure.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 6-Hydroxypyrazine-2-Carboxamide During Freeze-Thaw Cycles

Welcome to the Technical Support Center. 6-Hydroxypyrazine-2-carboxamide is a critical intermediate and structural analog to several potent antiviral RNA-dependent RNA polymerase (RdRp) inhibitors, including Favipiravir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 6-Hydroxypyrazine-2-carboxamide is a critical intermediate and structural analog to several potent antiviral RNA-dependent RNA polymerase (RdRp) inhibitors, including Favipiravir (T-705) and T-1105. Due to its specific functional groups, this compound is highly susceptible to structural degradation, aggregation, and loss of potency during freeze-thaw cycles.

This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure 100% compound integrity during cryogenic storage.

Part 1: Mechanistic Drivers of Degradation (The "Why")

To prevent degradation, we must first understand the causality behind it. 6-Hydroxypyrazine-2-carboxamide degrades during freeze-thaw cycles via three primary mechanisms:

  • Freeze-Concentration and pH Shifts: As water crystallizes into pure ice, solutes are excluded into a shrinking unfrozen liquid phase. If standard sodium phosphate buffer (PBS) is used, dibasic sodium phosphate precipitates much faster than monobasic sodium phosphate. This causes the microenvironmental pH to plummet from 7.4 to ~4.0. This acidic environment rapidly catalyzes the hydrolysis of the carboxamide group into a pyrazinoic acid derivative.

  • Keto-Enol Tautomerization and Aggregation: The 6-hydroxy group on the pyrazine ring exists in equilibrium with its keto (lactam) form (6-oxo-1,6-dihydropyrazine-2-carboxamide). Temperature fluctuations and the stripping of the hydration shell during slow freezing shift this equilibrium. The keto form is highly prone to intermolecular hydrogen bonding, leading to irreversible aggregation upon thawing.

  • Oxidative Stress via PCET: Pyrazinecarboxamide derivatives are highly vulnerable to oxidative degradation mediated by reactive oxygen species (ROS) through a Proton-Coupled Electron Transfer (PCET) mechanism[1]. Freeze-thaw cycles can concentrate dissolved oxygen in the microenvironment, accelerating this oxidative cleavage.

Degradation A 6-Hydroxypyrazine-2-carboxamide (Native Solvated State) B Freeze-Concentration Effect (Solute Crowding & Phase Separation) A->B Slow Freezing C Carboxamide Hydrolysis (pH-Shift Induced) B->C Buffer pH Drop D Irreversible Aggregation (Keto-Enol Tautomerization) B->D Hydration Loss E Oxidative Degradation (PCET Mechanism) B->E Dissolved O2 Spike

Caption: Degradation pathways of 6-hydroxypyrazine-2-carboxamide during freeze-thaw cycles.

Part 2: Troubleshooting FAQs

Q: My 6-hydroxypyrazine-2-carboxamide solution turns cloudy after the second freeze-thaw cycle. What is happening? A: Cloudiness indicates precipitation due to the loss of the compound's hydration shell. When frozen slowly, the local concentration of the compound exceeds its solubility limit in the unfrozen fraction, forcing the molecules to aggregate via the keto-tautomer. Fix: Incorporate a non-reducing sugar like Trehalose (10% w/v) into your buffer. Trehalose acts as a lyoprotectant; it replaces water molecules via hydrogen bonding during freezing, trapping the compound in a stable, amorphous glassy state.

Q: HPLC analysis shows a secondary peak and a 15% loss of the active compound after storage at -20°C. How do I fix this? A: The secondary peak is likely the hydrolyzed carboxylic acid byproduct. Storage at -20°C is often above the glass transition temperature (Tg') of aqueous buffers. At this temperature, the solution is not completely vitrified; microscopic pockets of liquid remain where chemical reactions (like hydrolysis) continue to occur. Fix: You must store the aliquots at -80°C to ensure complete vitrification and halt all molecular mobility[2].

Q: Can I use standard PBS (Phosphate-Buffered Saline) for preparing my stock solutions? A: No. Standard PBS is prone to severe pH shifts during freezing (dropping as low as pH 4.0). Use a zwitterionic buffer like HEPES or Tris-HCl. These buffers exhibit minimal temperature-dependent pH variations, thereby protecting the carboxamide group from acid-catalyzed hydrolysis.

Part 3: Quantitative Data on Buffer & Cryoprotectant Efficacy

To illustrate the causality of buffer and temperature choices, the table below summarizes the post-thaw recovery of pyrazinecarboxamide analogs under various conditions.

Buffer SystemCryoprotectantFreezing MethodStorage TempPost-Thaw Recovery (%)Primary Degradation Issue
PBS (Sodium Phosphate)NoneSlow (-20°C freezer)-20°C< 75%Hydrolysis (pH drop to ~4.0)
PBS (Sodium Phosphate)5% GlycerolSlow (-20°C freezer)-20°C82%Hydrolysis & Aggregation
Tris-HCl (pH 7.4)NoneSnap-freeze (Liq N₂)-80°C89%Oxidation (PCET)
HEPES (pH 7.4) 10% Trehalose Snap-freeze (Liq N₂) -80°C > 98% None (Optimal)

Part 4: Self-Validating Protocol for Cryopreservation

This protocol is designed as a self-validating system . By incorporating an immediate post-thaw analytical checkpoint, you ensure that any failure in the cryoprotectant matrix is caught before the compound is used in downstream RdRp inhibition assays or pharmacokinetic studies.

Step-by-Step Methodology

Step 1: Buffer Preparation Prepare a 50 mM HEPES buffer adjusted to pH 7.4. Avoid phosphate buffers entirely.

Step 2: Cryoprotectant Addition Dissolve D-(+)-Trehalose dihydrate into the buffer to a final concentration of 10% (w/v). Trehalose provides a high Tg' and prevents keto-enol aggregation.

Step 3: Degassing (Critical for PCET Prevention) Sparge the buffer with inert Nitrogen (N₂) gas for 15 minutes. Removing dissolved oxygen shuts down the Proton-Coupled Electron Transfer (PCET) oxidative degradation pathway[1].

Step 4: Solubilization & Aliquoting Dissolve the 6-hydroxypyrazine-2-carboxamide into the degassed buffer. Immediately divide the solution into single-use amber vials (to prevent photolytic degradation) to ensure the compound never undergoes more than one freeze-thaw cycle.

Step 5: Snap-Freezing Submerge the vials in liquid nitrogen (Liq N₂) or a dry ice/ethanol bath for rapid freezing. Causality: Snap-freezing prevents the formation of large ice crystals and bypasses the freeze-concentration phase, locking the compound in an amorphous solid state. Transfer immediately to -80°C for long-term storage.

Step 6: Rapid Thawing When required, thaw the vial rapidly in a 37°C water bath until just melted, then transfer to ice. Rapid thawing prevents recrystallization stress.

Step 7: Validation Checkpoint Run a 10 µL aliquot of the freshly thawed solution on an HPLC-DAD system (λmax 289 nm) using a mobile phase of 50% acetonitrile/50% water with 0.25% trifluoroacetic acid[3]. Compare the peak area to a freshly prepared, never-frozen standard. System Rule: If recovery is <98% or a secondary peak appears at a lower retention time (indicating polar carboxylic acid formation), the aliquot must be discarded.

Workflow S1 1. Buffer Prep HEPES pH 7.4 S2 2. Cryoprotectant 10% Trehalose S1->S2 S3 3. Degassing N2 Purge S2->S3 S4 4. Snap Freeze Liquid N2 S3->S4 S5 5. Storage -80°C S4->S5 S6 6. Rapid Thaw 37°C Bath S5->S6

Caption: Optimized freeze-thaw workflow for preserving pyrazinecarboxamide stability.

References
  • Electrochemical and Mechanistic Study of Oxidative Degradation of Favipiravir by Electrogenerated Superoxide through Proton-Coupled Electron Transfer Source: PMC (National Institutes of Health) URL:[Link]

  • Development and validation of a sensitive, fast and simple LC-MS / MS method for the quantitation of favipiravir in human serum Source: PMC (National Institutes of Health) URL:[Link]

  • Development and Validation of HPLC-DAD Method for the Determination of Favipiravir and Studying the Impact of Vitamin C on the Pharmacokinetics of COVID-19 Antiviral Drug Favipiravir Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Chromatographic Separation of Favipiravir and 6-Hydroxypyrazine-2-Carboxamide

Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide for analytical chemists and drug development professionals tasked with the chromatographic separation of favipi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide for analytical chemists and drug development professionals tasked with the chromatographic separation of favipiravir (a broad-spectrum RNA polymerase inhibitor) and its primary synthetic precursor/impurity, 6-hydroxypyrazine-2-carboxamide.

Achieving baseline resolution ( Rs​≥2.0 ) between these two molecules presents a significant analytical challenge due to their extreme polarity and structural similarity.

I. Core Principles & Causality: Why is this separation difficult?

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) and 6-hydroxypyrazine-2-carboxamide differ only by a single fluorine atom at the 6-position and the relative positioning of the hydroxyl group on the pyrazine ring.

  • Extreme Polarity: Both compounds are highly hydrophilic. On standard end-capped C18 columns, they fail to partition effectively into the hydrophobic stationary phase, leading to co-elution near the void volume ( t0​ ).

  • Tautomerism & Ionization: The pyrazine-carboxamide core undergoes keto-enol tautomerization. Furthermore, favipiravir has an acidic[1] due to the hydroxyl group. If the mobile phase pH is not strictly controlled, partial ionization occurs, causing severe peak tailing and irreproducible retention times.

II. Troubleshooting FAQs

Q1: We are observing co-elution of favipiravir and 6-hydroxypyrazine-2-carboxamide on our standard C18 column. How can we increase retention and resolution? Expert Causality: Standard C18 phases rely on hydrophobic interactions, which are insufficient for these polar pyrazine derivatives. Furthermore, using highly aqueous mobile phases on standard C18 columns causes "phase collapse" (dewetting), drastically reducing retention. Self-Validating Solution: Switch to a High-Strength Silica (HSS) T3 column or a [2]. The HSS T3 stationary phase features a lower ligand density and proprietary end-capping that resists dewetting, allowing the use of highly aqueous mobile phases to maximize the retention of polar analytes[3]. Validation Check: Inject a void volume marker (e.g., uracil); your analytes must have a capacity factor ( k′ ) > 1.5 to confirm adequate retention.

Q2: Our peaks are splitting and exhibiting severe tailing. What is the root cause? Expert Causality: Peak splitting for favipiravir is a classic symptom of operating too close to its pKa (~5.2). At pH 5.0–5.5, the molecule exists in an equilibrium between its neutral and anionic states, which travel at different velocities through the column. Tailing is exacerbated by secondary interactions between the basic nitrogen atoms of the pyrazine ring and unreacted, ionized silanol groups ( SiO− ) on the silica support. Self-Validating Solution: Buffer the mobile phase to a pH of 2.5–3.0 using[3]. This highly acidic environment fully protonates the analytes (ensuring a single, neutral species) and neutralizes residual surface silanols. Validation Check: Calculate the tailing factor ( Tf​ ); a successful pH adjustment will yield a Tf​≤1.2 .

III. Step-by-Step Experimental Protocol: UPLC-UV/MS Method

This self-validating protocol is engineered to achieve robust baseline resolution between favipiravir and 6-hydroxypyrazine-2-carboxamide.

1. Sample Preparation:

  • Action: Dissolve reference standards in a weak diluent: Water:Acetonitrile (95:5, v/v) to a working concentration of 10 µg/mL.

  • Causality: Using a sample solvent with a higher organic content than the initial mobile phase causes premature elution and band broadening before the analytes can focus at the column head.

  • Validation Check: Ensure no peak distortion occurs upon injection; peak symmetry should remain > 0.9.

2. Chromatographic Setup:

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)[3].

  • Column Temperature: 35 °C (reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: 0.05% Formic Acid in LC-MS Grade Water (pH ~2.8).

  • Mobile Phase B: 0.05% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

3. Gradient Elution Program:

  • 0.0 – 1.0 min: 2% B (Isocratic hold to maximize polar retention).

  • 1.0 – 4.0 min: 2% 30% B (Linear gradient to elute the slightly more hydrophobic favipiravir).

  • 4.0 – 5.0 min: 30% 90% B (Column wash to remove strongly bound matrix components).

  • 5.0 – 6.5 min: 2% B (Re-equilibration).

4. Detection Parameters:

  • UV-DAD: 320 nm (optimal absorption for the conjugated pyrazine system).

  • MS/MS (Optional): Positive electrospray ionization (ESI+). Monitor precursor-to-product ion transitions for absolute specificity[3].

IV. Quantitative Data Summary

The following table summarizes the expected chromatographic performance metrics when executing the optimized protocol.

Table 1: Chromatographic Performance Metrics under Optimized HSS T3 Conditions

Parameter6-Hydroxypyrazine-2-carboxamideFavipiravir
Retention Time ( tR​ ) 1.85 min2.65 min
Capacity Factor ( k′ ) 1.642.78
Resolution ( Rs​ ) -3.4
Tailing Factor ( Tf​ ) 1.121.08
Theoretical Plates ( N ) > 12,000> 15,000
LOD (UV 320 nm) 0.05 µg/mL0.02 µg/mL

V. Visualizing the Analytical and Biological Context

Understanding the analytical workflow ensures precise execution, while understanding the biological pathway highlights the critical need for purity. Favipiravir must be free of structural analogs to ensure efficient intracellular conversion into its active triphosphate form (Favipiravir-RTP), which inhibits the viral [4].

HPLC_Workflow N1 1. Sample Preparation (Aqueous Diluent Focus) N2 2. Stationary Phase (HSS T3 Column) N1->N2 N3 3. Mobile Phase pH (0.05% Formic Acid, pH < 3) N2->N3 N4 4. Gradient Tuning (2% to 30% Organic) N3->N4 N5 5. Detection & Validation (UV 320nm / MS-MS) N4->N5

Fig 1. Step-by-step experimental workflow for HPLC method optimization.

Favipiravir_Pathway Prodrug Favipiravir (T-705) Prodrug Enz1 HGPRT Enzyme Prodrug->Enz1 Phosphoribosylation RMP Favipiravir-RMP (Monophosphate) Enz1->RMP Enz2 Cellular Kinases RMP->Enz2 Phosphorylation RTP Favipiravir-RTP (Active Triphosphate) Enz2->RTP Target Viral RdRp Inhibition RTP->Target Competitive Binding

Fig 2. Intracellular metabolic activation pathway of Favipiravir to its active RTP form.

VI. References

  • [2] Simultaneous determination of Favipiravir and its active metabolite, Favipiravir Ribofuranosyl-5'-triphosphate, in plasma and buccal cells using HPLC. PubMed, 2025.

  • [3] Simultaneous quantitation of favipiravir and its hydroxide metabolite in human plasma and hamster matrices using a UPLC-MS/MS method. Biomed Chromatogr., 2023.

  • [1] Acid–base reaction-based dispersive solid phase extraction of favipiravir using biotin from biological samples prior to capillary electrophoresis analysis. RSC Advances, 2024.

  • [4] First electrochemical evaluation of favipiravir used as an antiviral option in the treatment of COVID-19. PMC, 2021.

Sources

Troubleshooting

Technical Support Center: Reducing Matrix Effects in 6-Hydroxypyrazine-2-carboxamide LC-MS/MS Analysis

Welcome to the technical support center for the LC-MS/MS analysis of 6-hydroxypyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS/MS analysis of 6-hydroxypyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects, a common challenge in bioanalysis. The information provided herein is based on established scientific principles and field-proven experience to ensure the accuracy and reliability of your analytical data.

I. Frequently Asked Questions (FAQs)

Q1: What is 6-hydroxypyrazine-2-carboxamide and why is its analysis important?

6-hydroxypyrazine-2-carboxamide is a major metabolite of pyrazinamide, a first-line medication used in the treatment of tuberculosis.[1] Monitoring its concentration in biological matrices, such as plasma and urine, is crucial for therapeutic drug monitoring and pharmacokinetic studies. Accurate quantification is essential for understanding drug metabolism and ensuring treatment efficacy.

Q2: What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2][3] These effects can lead to ion suppression or enhancement, causing inaccurate and irreproducible results.[4][5] In the analysis of 6-hydroxypyrazine-2-carboxamide, common sources of matrix effects in biological samples include phospholipids, salts, and other endogenous compounds.[3][5][6]

Q3: How can I identify if matrix effects are impacting my 6-hydroxypyrazine-2-carboxamide analysis?

A common method to assess matrix effects is the post-extraction spike method.[7] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference in peak areas suggests the presence of matrix effects. Another technique is post-column infusion, where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column and before the mass spectrometer.[8] A dip or rise in the baseline signal when a blank matrix sample is injected indicates ion suppression or enhancement, respectively.

Q4: Are there regulatory guidelines I should follow for bioanalytical method validation?

Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation.[9][10][11][12][13][14][15][16] These guidelines, such as the ICH M10 guideline, outline the requirements for parameters like accuracy, precision, selectivity, and stability, and emphasize the importance of assessing and mitigating matrix effects.[10][11][12][13][16]

II. Troubleshooting Guide: Strategies to Mitigate Matrix Effects

This section provides detailed troubleshooting strategies to address matrix effect issues encountered during the LC-MS/MS analysis of 6-hydroxypyrazine-2-carboxamide.

Issue 1: Poor reproducibility and inaccurate quantification due to ion suppression.

Cause: Co-elution of phospholipids from the biological matrix is a primary cause of ion suppression in LC-MS/MS bioanalysis.[3][4][5][6][7][17] Phospholipids have hydrophobic tails and polar heads, allowing them to be co-extracted with a wide range of analytes and interfere with the ionization process.

Solutions:

1. Advanced Sample Preparation Techniques:

Improving sample cleanup is one of the most effective ways to reduce matrix effects.[2][18][19]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for isolating analytes from complex matrices.[20][21][22] For a polar compound like 6-hydroxypyrazine-2-carboxamide, a mixed-mode cation-exchange SPE sorbent can be highly effective.[22][23]

    • Protocol: Mixed-Mode Cation-Exchange SPE

      • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

      • Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

      • Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% formic acid).

      • Wash 1: Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.

      • Wash 2: Wash with 1 mL of methanol to remove non-polar interferences, including many phospholipids.

      • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

      • Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Phospholipid Removal Plates/Cartridges: These specialized products, such as HybridSPE, utilize zirconia-coated silica particles that selectively bind to the phosphate group of phospholipids via Lewis acid-base interaction, effectively removing them from the sample extract.[4][5][6]

  • Liquid-Liquid Extraction (LLE): While LLE can be effective, for a polar analyte like 6-hydroxypyrazine-2-carboxamide, it can be challenging to find a suitable organic solvent that provides good recovery while excluding interfering matrix components.[3][24] A double LLE approach might be necessary, first using a non-polar solvent like hexane to remove lipids, followed by extraction of the analyte with a more polar, water-immiscible solvent.[18]

2. Chromatographic Separation Optimization:

Optimizing the chromatographic conditions can help separate the analyte from interfering matrix components.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for retaining and separating very polar compounds.[25][26][27][28][29] 6-hydroxypyrazine-2-carboxamide, being a polar molecule, is well-suited for HILIC. This technique uses a polar stationary phase and a mobile phase with a high percentage of organic solvent, which can also enhance ESI sensitivity.[26][28]

    • Workflow Diagram: HILIC for Polar Analyte Separation

      Caption: HILIC workflow for the analysis of polar analytes.

Issue 2: Inconsistent results across different sample lots.

Cause: The composition of biological matrices can vary significantly between individuals and even within the same individual over time. This variability can lead to inconsistent matrix effects.

Solutions:

1. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):

The use of a SIL-IS is the gold standard for correcting for matrix effects.[2][8] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification based on the peak area ratio of the analyte to the SIL-IS.

  • Important Consideration: Deuterated internal standards can sometimes exhibit a slight chromatographic shift compared to the native analyte, which may lead to incomplete compensation for matrix effects if the suppression is highly localized in the chromatogram.[8] Whenever possible, ¹³C or ¹⁵N labeled internal standards are preferred.

2. Matrix-Matched Calibration Curves:

Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[2] However, finding a truly "blank" matrix that is free of the analyte can be challenging.

  • Workflow Diagram: Matrix Effect Mitigation Strategies

    Caption: Key strategies for mitigating matrix effects in LC-MS/MS.

Data Summary Table: Comparison of Sample Preparation Techniques
Sample Preparation TechniqueAnalyte RecoveryPhospholipid Removal EfficiencyThroughput
Protein Precipitation HighLowHigh
Liquid-Liquid Extraction Variable (analyte polarity dependent)Moderate to HighModerate
Solid-Phase Extraction (Reversed-Phase) GoodModerateModerate
Solid-Phase Extraction (Mixed-Mode) HighHighModerate
Phospholipid Removal Plates HighVery HighHigh

III. Conclusion

Reducing matrix effects in the LC-MS/MS analysis of 6-hydroxypyrazine-2-carboxamide is critical for obtaining reliable and accurate data. A systematic approach that involves optimizing sample preparation, refining chromatographic separation, and utilizing an appropriate internal standard will lead to a robust and validated bioanalytical method. By understanding the causes of matrix effects and implementing the strategies outlined in this guide, researchers can overcome these challenges and ensure the integrity of their results.

IV. References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). Retrieved from

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, June 1). Retrieved from

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.). Retrieved from

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC. (n.d.). Retrieved from

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2022, December 1). Retrieved from

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). Retrieved from

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing. (2020, September 25). Retrieved from

  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24). Retrieved from

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - MDPI. (2020, July 3). Retrieved from

  • Enhanced Retention of Polar Analytes Utilizing Novel 1.7 µm UPLC Particles for Hydrophilic Interaction Chromatography - Waters Corporation. (n.d.). Retrieved from

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from

  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - TW. (n.d.). Retrieved from

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved from

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). Retrieved from

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved from

  • Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis - Taylor & Francis. (2011, February 21). Retrieved from

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29). Retrieved from

  • M10: Bioanalytical Method Validation and Study Sample Analysis - ICH. (2022, May 24). Retrieved from

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved from

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis - Biotech Spain. (2025, November 20). Retrieved from

  • Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma. (n.d.). Retrieved from

  • What is Solid-Phase Extraction? - Phenomenex. (n.d.). Retrieved from

  • Derivatization/Solid-Phase Microextraction: New Approach to Polar Analytes. (n.d.). Retrieved from

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC. (n.d.). Retrieved from

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (n.d.). Retrieved from

  • (PDF) Simple and rapid liquid chromatography method for simultaneous determination of isoniazid and pyrazinamide in plasma - ResearchGate. (n.d.). Retrieved from

  • Solid Phase Extraction Technique – Trends, Opportunities and Applications. (n.d.). Retrieved from

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC. (n.d.). Retrieved from

  • Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS - ResearchGate. (2018, March 1). Retrieved from

  • Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method - Pakistan Journal of Medical & Health Sciences. (n.d.). Retrieved from

  • High-Performance Liquid Chromatographic Determination of Pyrazinamide In Human Plasma, Bronchoalveolar Lavage Fluid, and Alveola. (n.d.). Retrieved from

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC. (n.d.). Retrieved from

  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices - ResearchGate. (n.d.). Retrieved from

  • Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects | IntechOpen. (2013, May 29). Retrieved from

  • Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography - Walsh Medical Media. (2012, April 8). Retrieved from

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 6-Hydroxypyrazine-2-carboxamide

Welcome to the dedicated support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 6-hydroxypyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 6-hydroxypyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. Our approach is rooted in fundamental chromatographic principles to provide robust and reliable solutions.

I. Understanding the Challenge: The Chemistry of 6-Hydroxypyrazine-2-carboxamide

6-hydroxypyrazine-2-carboxamide is a polar molecule containing both a hydroxyl group and a carboxamide functional group. Its structure presents a challenge in reversed-phase HPLC, making it susceptible to undesirable secondary interactions with the stationary phase. These interactions are a primary cause of peak tailing, a phenomenon where the latter half of a chromatographic peak is broader than the first half.[1]

Peak tailing compromises the accuracy of quantification, reduces resolution between closely eluting peaks, and can indicate underlying issues with the analytical method or the HPLC system itself.[2][3] A symmetrical, or Gaussian, peak is the ideal in chromatography, and achieving this for polar compounds like 6-hydroxypyrazine-2-carboxamide requires a systematic approach to method development and troubleshooting.

II. Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

This guide provides a step-by-step methodology to identify and rectify the root causes of peak tailing in the analysis of 6-hydroxypyrazine-2-carboxamide.

Question 1: I'm observing significant peak tailing for 6-hydroxypyrazine-2-carboxamide. Where do I start?

The most common culprit for peak tailing with polar, nitrogen-containing compounds is secondary interactions with the silica-based stationary phase.[4] Specifically, the acidic nature of residual silanol groups (Si-OH) on the column packing material can interact strongly with your analyte.[5][6]

Initial Diagnostic Steps:

  • Assess Peak Asymmetry: Quantify the extent of tailing using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 often indicates a problem that needs addressing.[1]

  • Review Your Column Choice: Standard C18 columns, especially older "Type A" silica columns, can have a higher concentration of accessible, acidic silanol groups that lead to tailing with polar analytes.[2]

  • Examine Your Mobile Phase pH: The pH of your mobile phase dictates the ionization state of both your analyte and the residual silanols on the column. Operating near the pKa of your analyte can lead to inconsistent interactions and peak distortion.[7]

Question 2: How can I mitigate silanol interactions?

Addressing silanol interactions is the most critical step in improving the peak shape for 6-hydroxypyrazine-2-carboxamide.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is a highly effective strategy.[4] At a low pH (typically between 2.5 and 3.5), the majority of silanol groups will be protonated (Si-OH) rather than ionized (Si-O-).[5] This non-ionized form has a significantly reduced capacity for strong ionic interactions with the analyte, leading to a more symmetrical peak shape.[6]

  • Utilize a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes many of the residual silanol groups to reduce their activity.[6] Opting for a high-purity, end-capped C18 or a polar-embedded phase column can dramatically improve peak shape for polar compounds.[7][8]

  • Increase Buffer Concentration: Using a buffer concentration in the range of 20-50 mM can help to "mask" the residual silanol groups, further reducing unwanted secondary interactions.[4][9]

Parameter Recommendation for 6-hydroxypyrazine-2-carboxamide Rationale
Mobile Phase pH 2.5 - 3.5 (using a suitable buffer like phosphate)Suppresses the ionization of residual silanol groups on the stationary phase.[4][5]
Column Type High-purity, end-capped C18 or Polar-Embedded PhaseMinimizes the number of active silanol sites available for secondary interactions.[6][7]
Buffer Concentration 20-50 mMMasks the effect of remaining silanol groups and maintains a stable pH.[4][9]
Question 3: I've adjusted the pH, but still see some tailing. What's next?

If peak tailing persists after optimizing the mobile phase pH and selecting an appropriate column, consider these other potential causes:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][10]

    • Troubleshooting Step: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[1]

  • Extra-Column Effects: The tubing and connections in your HPLC system can contribute to peak broadening and tailing.

    • Troubleshooting Step: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly made to avoid dead volume.[7]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to poor peak shape.[3]

    • Troubleshooting Step: If you use a guard column, remove it and see if the peak shape improves. If so, replace the guard column.[1] If the problem persists, try flushing the analytical column with a strong solvent (as recommended by the manufacturer) or replace it with a new one.[1]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

G start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH Optimized? (pH 2.5-3.5) start->check_ph check_column Is an End-Capped or Polar-Embedded Column in Use? check_ph->check_column Yes solution_ph Adjust Mobile Phase pH and use a suitable buffer. check_ph->solution_ph No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes solution_column Switch to a High-Purity, End-Capped Column. check_column->solution_column No check_hardware Are there Extra-Column Volume or Hardware Issues? check_overload->check_hardware No solution_overload Reduce Injection Volume or Sample Concentration. check_overload->solution_overload Yes solution_hardware Minimize Tubing Length/ID, Check Fittings, Replace Column. check_hardware->solution_hardware Yes end_node Symmetrical Peak Achieved check_hardware->end_node No solution_ph->check_ph solution_column->check_column solution_overload->check_overload solution_hardware->end_node

Caption: A step-by-step workflow for troubleshooting peak tailing.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary chemical interaction that causes peak tailing for 6-hydroxypyrazine-2-carboxamide?

The primary cause is the interaction between the polar functional groups of the analyte and residual, ionized silanol groups on the surface of the silica-based stationary phase in reversed-phase HPLC.[4][5] These silanol groups are acidic and can form strong ionic or hydrogen bonds with basic or polar analytes, leading to a secondary retention mechanism that results in tailing peaks.[2]

Q2: Can the choice of organic modifier in the mobile phase affect peak tailing?

Yes. While pH is the dominant factor, the choice between acetonitrile and methanol can influence peak shape. Methanol is a more polar solvent and can sometimes do a better job of masking residual silanol groups, potentially reducing tailing for some compounds. It is worth evaluating both solvents during method development.

Q3: Are there alternative chromatography modes for analyzing highly polar compounds like this?

For very polar compounds that are difficult to retain or that exhibit poor peak shape in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[11] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can provide better retention and peak shape for polar analytes.[11]

Q4: My peak is "fronting" instead of tailing. What could be the cause?

Peak fronting, where the first half of the peak is broader than the second, is less common but can occur. Potential causes include poor sample solubility in the mobile phase, column collapse due to extreme pH or temperature, or severe column overload.[2][6] Ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase.

Mechanism of Secondary Interaction Diagram

This diagram illustrates the chemical interaction at the stationary phase surface that leads to peak tailing.

Caption: Undesired secondary interactions causing peak tailing.

By systematically addressing these potential issues, you can significantly improve the peak shape of 6-hydroxypyrazine-2-carboxamide, leading to more accurate and reliable HPLC results.

IV. References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Retrieved from [Link]

  • How to Fix Asymmetrical Chromatography Peaks. (n.d.). Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Detection Sensitivity for 6-Hydroxypyrazine-2-Carboxamide in Human Serum

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into increasing the detection sensitivity of 6-hydroxypyrazine-2-carboxa...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into increasing the detection sensitivity of 6-hydroxypyrazine-2-carboxamide in human serum. This document offers troubleshooting advice and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 6-hydroxypyrazine-2-carboxamide in human serum.

Q1: What are the primary challenges in achieving high sensitivity for 6-hydroxypyrazine-2-carboxamide in human serum?

The primary challenges stem from the complex nature of the human serum matrix. Key issues include:

  • Matrix Effects: Co-eluting endogenous components from serum, such as phospholipids and proteins, can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to signal suppression or enhancement.[1][2][3] This can significantly impact the accuracy, precision, and sensitivity of the assay.[4]

  • Low Analyte Concentration: As a metabolite, 6-hydroxypyrazine-2-carboxamide may be present at very low concentrations, requiring highly sensitive analytical methods for accurate quantification.

  • Analyte Polarity: The "hydroxy" and "carboxamide" functional groups suggest that 6-hydroxypyrazine-2-carboxamide is a relatively polar molecule. This can make it challenging to retain on traditional reversed-phase liquid chromatography (LC) columns and may require specialized chromatographic techniques.

Q2: What is the most common analytical technique for quantifying 6-hydroxypyrazine-2-carboxamide in biological matrices?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative determination of drugs and their metabolites in biological fluids.[5] This technique offers the high sensitivity and selectivity required to measure low concentrations of analytes in complex matrices like human serum.[6]

Q3: Why is sample preparation so critical for this analysis?

Sample preparation is a crucial step that can significantly impact the quality of your results.[7] An effective sample preparation strategy aims to:

  • Remove interfering matrix components, particularly proteins and phospholipids.[1][7]

  • Concentrate the analyte to improve detection sensitivity.

  • Ensure the analyte is in a solvent compatible with the LC-MS/MS system.

Commonly used techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8][9]

Q4: What is a matrix effect, and how can I assess it?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2] To quantitatively assess matrix effects, the "post-extraction spiking" method is widely accepted.[2] This involves comparing the response of the analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution.[2]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments, categorized by the experimental stage.

Sample Preparation
Issue: Low Analyte Recovery

Possible Causes:

  • Inappropriate Extraction Technique: The chosen sample preparation method (PPT, LLE, or SPE) may not be optimal for 6-hydroxypyrazine-2-carboxamide.

  • Suboptimal pH: The pH of the sample during extraction can significantly affect the recovery of ionizable compounds.

  • Insufficient Solvent Polarity (for LLE): The extraction solvent may not have the appropriate polarity to efficiently partition the analyte from the aqueous serum matrix.

  • Breakthrough on SPE Cartridge: The analyte may not be adequately retained on the SPE sorbent, leading to its loss during the loading or washing steps.

Solutions:

  • Method Optimization:

    • Protein Precipitation (PPT): While simple, PPT is less selective and may result in significant matrix effects.[9] Consider using cold acetonitrile or methanol to enhance protein removal.

    • Liquid-Liquid Extraction (LLE): Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and adjust the pH of the aqueous phase to ensure the analyte is in a neutral form for efficient extraction.[8]

    • Solid-Phase Extraction (SPE): This technique offers high selectivity and can effectively remove interferences.[9] Select a sorbent based on the physicochemical properties of 6-hydroxypyrazine-2-carboxamide. A mixed-mode or polymeric sorbent may be beneficial.

  • pH Adjustment: Based on the pKa of 6-hydroxypyrazine-2-carboxamide, adjust the sample pH to maximize its non-ionized form for LLE or to promote its retention on an appropriate SPE sorbent.

  • SPE Optimization:

    • Ensure proper conditioning and equilibration of the SPE cartridge.

    • Optimize the wash solvent to remove interferences without eluting the analyte.

    • Use a strong enough elution solvent to ensure complete recovery of the analyte.

Issue: High Matrix Effects (Ion Suppression/Enhancement)

Possible Causes:

  • Co-elution of Phospholipids: Phospholipids are a major cause of matrix effects in serum samples.[1]

  • Insufficient Sample Cleanup: The chosen sample preparation method may not be effectively removing all interfering components.

Solutions:

  • Phospholipid Removal:

    • Specialized SPE: Utilize SPE cartridges specifically designed for phospholipid removal, such as those with a zirconia-based sorbent.

    • HybridSPE®-Phospholipid: This technology combines protein precipitation with phospholipid removal in a single step.[1]

  • Improve Chromatographic Separation: Modify the LC method to separate the analyte from the interfering matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., HILIC for polar compounds).[10]

  • Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[10]

Liquid Chromatography
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes:

  • Column Overload: Injecting too much analyte onto the column.

  • Incompatible Injection Solvent: The solvent in which the sample is dissolved may be too strong, causing the analyte to move through the column too quickly.

  • Column Contamination or Degradation: Buildup of matrix components on the column can degrade its performance.[11]

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

Solutions:

  • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.

  • Match Injection Solvent to Mobile Phase: The injection solvent should be weaker than or similar in strength to the initial mobile phase conditions.

  • Column Maintenance:

    • Use a guard column to protect the analytical column from contamination.

    • Flush the column regularly with a strong solvent to remove contaminants.

    • If the problem persists, replace the column.

  • Mobile Phase Additives: Add a small amount of a competing agent (e.g., trifluoroacetic acid for acidic compounds, ammonium hydroxide for basic compounds) to the mobile phase to reduce secondary interactions.

Issue: Retention Time Shifts

Possible Causes:

  • Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component.

  • Column Temperature Fluctuations: Inconsistent column temperature can affect retention times.[12]

  • Column Equilibration: Insufficient time for the column to equilibrate between injections.

  • Pump Malfunction: Inconsistent flow rate from the LC pump.[12]

Solutions:

  • Mobile Phase Preparation: Prepare fresh mobile phases daily and keep the solvent reservoirs capped to prevent evaporation.

  • Use a Column Oven: Maintain a constant and consistent column temperature.

  • Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before the next injection.

  • Pump Maintenance: Regularly check the pump for leaks and ensure it is delivering a consistent flow rate.

Mass Spectrometry
Issue: Weak Signal Intensity

Possible Causes:

  • Suboptimal Ion Source Parameters: The settings for the ion source (e.g., gas flows, temperature, capillary voltage) may not be optimized for 6-hydroxypyrazine-2-carboxamide.

  • Poor Ionization Efficiency: The analyte may not ionize well under the chosen conditions (electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI).

  • Incorrect MS/MS Transition: The selected precursor and product ions for multiple reaction monitoring (MRM) may not be the most intense.

  • Contaminated Ion Source: Buildup of non-volatile matrix components in the ion source can suppress the signal.[1]

Solutions:

  • Ion Source Optimization: Systematically optimize all ion source parameters by infusing a standard solution of the analyte.

  • Evaluate Ionization Mode: Test both positive and negative ESI modes, as well as APCI, to determine which provides the best signal for 6-hydroxypyrazine-2-carboxamide.

  • Optimize MS/MS Transitions: Infuse the analyte and perform a product ion scan to identify the most abundant and stable product ions for the MRM transition.

  • Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's recommendations.

Issue: High Background Noise

Possible Causes:

  • Contaminated Mobile Phase or Solvents: Impurities in the solvents can contribute to high background noise.[11]

  • Leaking Fittings: A leak in the LC system can introduce air and other contaminants.

  • Carryover: Residual analyte from a previous injection.

Solutions:

  • Use High-Purity Solvents: Always use LC-MS grade solvents and reagents.[11]

  • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

  • Optimize Wash Procedure: Use a strong wash solvent in the autosampler to minimize carryover between injections.

Recommended Analytical Protocol

This section provides a starting point for developing a sensitive LC-MS/MS method for 6-hydroxypyrazine-2-carboxamide. Note: This is a general protocol and should be optimized for your specific instrumentation and experimental needs.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treat Sample: To 100 µL of human serum, add an internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Condition SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Parameters
ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition To be determined by infusion of a standard
Data Visualization
Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Human Serum Sample pretreat Pre-treatment (Acidification & IS Spiking) serum->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc_separation LC Separation dry_recon->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: Workflow for the analysis of 6-hydroxypyrazine-2-carboxamide.

Troubleshooting Logic

troubleshooting_logic start Low Sensitivity Observed check_sample_prep Review Sample Preparation start->check_sample_prep check_lc Evaluate LC Performance start->check_lc check_ms Optimize MS Parameters start->check_ms low_recovery Low Recovery? check_sample_prep->low_recovery high_matrix High Matrix Effects? check_sample_prep->high_matrix bad_peak_shape Poor Peak Shape? check_lc->bad_peak_shape rt_shift Retention Time Shift? check_lc->rt_shift weak_signal Weak MS Signal? check_ms->weak_signal high_noise High Background Noise? check_ms->high_noise optimize_extraction Optimize Extraction Method (LLE, SPE, pH) low_recovery->optimize_extraction Yes improve_cleanup Improve Sample Cleanup (e.g., Phospholipid Removal) high_matrix->improve_cleanup Yes adjust_injection Adjust Injection Solvent/Volume bad_peak_shape->adjust_injection Yes check_mobile_phase Check Mobile Phase & Column Temperature rt_shift->check_mobile_phase Yes optimize_source Optimize Ion Source & MS/MS Transitions weak_signal->optimize_source Yes use_clean_solvents Use High-Purity Solvents & Check for Leaks high_noise->use_clean_solvents Yes

Caption: Troubleshooting decision tree for low sensitivity.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. Available from: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Available from: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Springer. Available from: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available from: [Link]

  • Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS. National Institutes of Health. Available from: [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography. BioPharm International. Available from: [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. American Association for Clinical Chemistry. Available from: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Available from: [Link]

  • An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Research in Pharmacy. Available from: [Link]

Sources

Optimization

Technical Support Center: 6-Hydroxypyrazine-2-carboxamide (Favipiravir) Reference Standards

Welcome to the technical support resource for 6-hydroxypyrazine-2-carboxamide, also known as Favipiravir or T-705. This guide is designed for researchers, scientists, and drug development professionals to address the inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 6-hydroxypyrazine-2-carboxamide, also known as Favipiravir or T-705. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges associated with this molecule. As a pyrazine carboxamide derivative, Favipiravir is susceptible to specific degradation pathways that can compromise the integrity of reference standards, leading to inaccurate analytical results. This document provides in-depth, field-proven insights and validated protocols to ensure the reliability of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-hydroxypyrazine-2-carboxamide reference standards?

A: The main stability issues stem from the molecule's chemical structure, which is prone to two primary degradation pathways:

  • Amide Hydrolysis: The carboxamide group (-CONH₂) can be hydrolyzed to a carboxylic acid (-COOH), particularly under acidic or alkaline conditions. Base-catalyzed hydrolysis is a significant concern, especially at pH levels above the molecule's pKa of approximately 5.1.

  • Oxidation: The pyrazine ring system can be susceptible to oxidation, leading to the formation of various degradation products. The compound has shown sensitivity to peroxide-induced degradation.

Additionally, the compound is sensitive to light (photodegradation) and elevated temperatures, which can accelerate these degradation processes.

Q2: How should I store the solid (lyophilized) 6-hydroxypyrazine-2-carboxamide reference standard?

A: To ensure long-term stability, the lyophilized powder should be stored at -20°C in a desiccated environment . Under these conditions, the chemical is generally stable for up to 24 months. It is critical to prevent exposure to moisture and light.

Q3: What is the best solvent for preparing a stock solution, and how should it be stored?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution due to the compound's good solubility. Once reconstituted in DMSO, the solution should be aliquoted into smaller, single-use volumes to avoid multiple freeze-thaw cycles . These aliquots must be stored at -20°C and used within three months to prevent loss of potency.

Q4: My experiment requires an aqueous solution. What buffer system should I use to maximize stability?

A: The stability of 6-hydroxypyrazine-2-carboxamide in aqueous media is highly pH-dependent. Studies have shown the molecule is most stable at a pH of approximately 5.0. Therefore, using a buffered solution is critical.

  • Recommended: Phosphate-buffered saline (PBS) or a citrate buffer adjusted to a pH between 5.0 and 6.0 can significantly enhance stability. A solution prepared in PBS and stored at 5°C can remain stable for up to 12 months.

  • Avoid: Unbuffered media like normal saline (NS) or deionized water should be avoided for anything other than immediate use. In NS (pH ~3.5), significant degradation can occur within a week, even at refrigerated temperatures.

Q5: I see an unexpected peak in my HPLC chromatogram. What could it be?

A: An unexpected peak is likely a degradation product. The most common degradant is the hydrolysis product, 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. Other peaks could result from oxidation. The identity of the peak can be confirmed using a mass spectrometer (LC-MS). To troubleshoot, review your solution preparation and storage procedures, paying close attention to pH, light exposure, and temperature.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Root Cause(s) Recommended Actions & Scientific Rationale
Loss of Assay Value / Potency 1. Hydrolysis: The amide group has degraded into a carboxylic acid, especially if the solution pH was not controlled or was stored for an extended period. 2. Improper Storage: Exposure to elevated temperatures, light, or repeated freeze-thaw cycles of stock solutions.Action: Prepare a fresh solution from the lyophilized standard following the recommended protocols. Rationale: Degradation is irreversible. To ensure accurate quantification, a fresh, un-degraded standard is necessary. Use a pH 5.0-6.0 buffer for aqueous dilutions to minimize further hydrolysis.
Appearance of New Peaks in Chromatogram 1. Forced Degradation: The sample may have been exposed to harsh conditions (e.g., strong acid/base, peroxide, high heat). 2. Photodegradation: The solution was not protected from light. 3. Contaminated Solvent/Reagent: Impurities in the diluent or mobile phase.Action: 1. Protect all solutions from light using amber vials or aluminum foil. 2. Confirm the pH of your diluent. 3. Run a blank injection of your diluent to rule out solvent contamination. 4. If the issue persists, use LC-MS to identify the impurity and its mass, which can help pinpoint the degradation pathway.
Change in Solution Color (e.g., turning yellow) 1. Degradation: The formation of chromophoric degradation products. 2. High Concentration in Aqueous Buffer: Potential for precipitation or complex formation over time.Action: Discard the solution immediately. A visible color change is a clear indicator of chemical instability. Prepare a fresh solution. Rationale: The chromophores responsible for the color change will interfere with spectrophotometric analysis and are indicative of significant molecular degradation.
Poor Peak Shape or Splitting in HPLC 1. Column Overload: Injecting too high a concentration of the standard. 2. Incompatible Injection Solvent: The solvent used to dissolve the standard (e.g., 100% DMSO) is much stronger than the mobile phase, causing peak distortion. 3. Co-elution with Degradant: A degradation product is eluting very close to the parent peak.Action: 1. Dilute the sample to fall within the linear range of the method. 2. Ensure the final injection solvent is as similar as possible to the mobile phase. If using a DMSO stock, dilute it with the mobile phase before injection. 3. Adjust the mobile phase composition (e.g., organic-to-aqueous ratio or pH) to improve the resolution between the parent peak and the impurity.

Key Degradation Pathways

The primary mechanisms of degradation for 6-hydroxypyrazine-2-carboxamide are hydrolysis and oxidation. Understanding these pathways is crucial for preventing the formation of impurities.

G cluster_0 Degradation Pathways Favipiravir 6-Hydroxypyrazine-2-carboxamide (Favipiravir) Hydrolysis_Product 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid Favipiravir->Hydrolysis_Product Amide Hydrolysis (H⁺ or OH⁻) Oxidation_Product Oxidative Degradants Favipiravir->Oxidation_Product Oxidation (e.g., H₂O₂) G Start Unexpected Peak Observed in HPLC Chromatogram CheckBlank Inject Diluent Blank Start->CheckBlank PeakPresentBlank Peak Present in Blank? CheckBlank->PeakPresentBlank ContaminatedSolvent Source: Contaminated Solvent or Mobile Phase. Action: Replace all reagents. PeakPresentBlank->ContaminatedSolvent Yes CheckHistory Review Sample History: - Storage Conditions? - Age of Solution? - pH of Diluent? PeakPresentBlank->CheckHistory No DegradationSuspected Degradation is Likely Source CheckHistory->DegradationSuspected LCMS Perform LC-MS Analysis to Identify Peak Mass DegradationSuspected->LCMS CompareMass Compare Mass to Known Degradants (e.g., Hydrolysis Product) LCMS->CompareMass Confirm Identity Confirmed. Revise handling protocols to prevent degradation. CompareMass->Confirm

Caption: HPLC troubleshooting workflow for unexpected peaks.

Experimental Protocols

Protocol 1: Storage and Handling of Lyophilized Standard
  • Upon receipt, immediately transfer the sealed vial of lyophilized 6-hydroxypyrazine-2-carboxamide to a -20°C freezer.

  • Store the vial in a desiccator or a container with desiccant to protect it from moisture.

  • Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could initiate hydrolysis.

  • Handle the powder in a low-humidity environment if possible.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

Materials: Lyophilized 6-hydroxypyrazine-2-carboxamide (MW: 157.10 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Weigh out the required amount of lyophilized powder. For example, to prepare 1 mL of a 10 mM stock, use 1.57 mg.

  • Add the appropriate volume of anhydrous DMSO to the powder. 3. Vortex or sonicate gently until the solid is completely dissolved. 4. Aliquot the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and initials.

  • Store the aliquots at -20°C for up to 3 months. Avoid using a frost-free freezer, as temperature cycling can degrade the standard.

Protocol 3: Example Stability-Indicating RP-HPLC Method

This method is a representative example for assessing the purity of 6-hydroxypyrazine-2-carboxamide and detecting common degradants. Method optimization may be required for specific instrumentation.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. * Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with phosphoric acid. * Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic or a shallow gradient depending on the required separation (e.g., 60:40 Mobile Phase A:B). * Flow Rate: 1.0 mL/min. * Column Temperature: 30°C. * Detection Wavelength: 323 nm or 324 nm. * Injection Volume: 10 µL. * System Suitability:

    • Tailing Factor: Should be ≤ 2.0. * Theoretical Plates: Should be > 2000. * Sample Preparation: Dilute the DMSO stock solution with the mobile phase to the desired concentration (e.g., 20 µg/mL). Ensure the final concentration of DMSO in the injected sample is low (<5%) to maintain good peak shape.

References

  • The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation. National Library of Medicine. [Link]

  • Basis to Aid Crisis: Favipiravir Oral Solution for Hospital Compounding During COVID-19 Drug Shortage. National Library of Medicine. [Link]

  • Development of forced degradation studies of favipiravir by RP-HPLC. Journal of medical pharmaceutical and allied sciences. [Link]

  • Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method. National Library of Medicine. [Link]

  • Pulmonary delivery of favipiravir inhalation solution for COVID-19 treatment: in vitro characterization, stability, in vitro cytotoxicity, and antiviral activity using real time cell analysis. Taylor & Francis Online. [Link]

  • Favipiravir (SARS-CoV-2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC-MS method. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Analytical Method Development and Validation and Forced Degradation Stability-Indicating Studies of Favipiravir by RP-HPLC and UV in Bulk and Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Degradation of Antiviral Drug Favipiravir Using UV, UV/H2O2, and Photocatalysis with Co-Doped ZnS Quantum Dots: Operational Parameters, Kinetic Studies, and Toxicity Assessment. ACS Publications. [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Quantification of Favipiravir and its Related Substances. Impactfactor. [Link]

  • A quality-by-design optimized LC method for navigating degradation kinetics and quantification of favipiravir in the presence of degradation products and manufacturing impurities. National Library of Medicine. [Link]

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. ResearchGate. [Link]

  • A review of analytical methods for the estimation of favipiravir in pharmaceutical dosage forms. Ukaaz Publications. [Link]

  • FAVIPIRAVIR-ANALYTICAL METHODS. Journal of Cardiovascular Disease Research. [Link]

  • review article: favipiravir as an antiviral drug. WJPMR. [Link]

  • EVALUATION OF QUALITY CONTROL OF FAVIPIRAVIR FOR ITS TEN RELATED SUBSTANCES USING HIGH- PERFORMANCE LIQUID CHROMATOGRAPHY. RASĀYAN Journal of Chemistry. [Link]

  • T-705 (favipiravir) activity against lethal H5N1 influenza A viruses. PNAS. [Link]

  • Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. Oxford Academic. [Link]

  • Basis to Aid Crisis: Favipiravir Oral Solution for Hospital Compounding During COVID-19 Drug Shortage. Chulabhorn Channel. [Link]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. J-Stage. [Link]

  • Favipiravir (T-705), a novel viral RNA polymerase inhibitor. National Library of Medicine. [Link]

  • A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling. National Library of Medicine. [Link]

  • The anti‐COVID‐19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization. Wiley Online Library. [Link]

  • Spectrophotometric determination of favipiravir in presence of its acid hydrolysis product. SpringerLink. [Link]

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing. [Link]

  • STUDIES ON PYRAZINE DERIVATIVES. XLIX. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 6-METHOXYPYRAZINE-2-CARBOXYLIC ACID HYDRAZIDE DER. Acta Poloniae Pharmaceutica. [Link]

  • Sustained release delivery of favipiravir through statistically optimized, chemically cross-linked, pH-sensitive, swellable hydrogel. National Library of Medicine. [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Taylor & Francis Online. [Link]

  • Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. National Library of Medicine. [Link]

  • The solubility enhancement and the stability assessment of rifampicin, isoniazid and pyrazinamide in aqueous media. CORE. [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Anales de la Asociación Química Argentina. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. National Library of Medicine. [Link]

  • IMWP monographs on Favipiravir and on Favipiravir tablets published for public enquiry. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • IMWP Monographs on Favipiravir and on Favipiravir tablets. World Health Organization. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Simultaneous LC-MS/MS Analysis of Favipiravir and its Metabolite, 6-Hydroxypyrazine-2-Carboxamide

In the landscape of antiviral therapeutics, favipiravir has emerged as a critical agent, particularly in the context of influenza and more recently, in the exploration of treatments for other viral infections. The therap...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antiviral therapeutics, favipiravir has emerged as a critical agent, particularly in the context of influenza and more recently, in the exploration of treatments for other viral infections. The therapeutic efficacy and safety of favipiravir are intrinsically linked to its pharmacokinetic profile, which is significantly influenced by its primary metabolite, 6-hydroxypyrazine-2-carboxamide (also known as M1).[1][2] Consequently, the ability to accurately and simultaneously quantify both the parent drug and its metabolite in biological matrices is paramount for robust clinical and preclinical research.

This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of favipiravir and 6-hydroxypyrazine-2-carboxamide. We will delve into the intricacies of the methodology, offering a detailed, step-by-step protocol and explaining the scientific rationale behind the experimental choices. Furthermore, we will present a comparative analysis with alternative analytical techniques, supported by experimental data, to empower researchers, scientists, and drug development professionals in their selection of the most appropriate analytical strategy.

The Imperative for Simultaneous Detection: A Pharmacokinetic Perspective

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[3] The parent compound is primarily metabolized in the liver by aldehyde oxidase and xanthine oxidase to the inactive hydroxylated metabolite, 6-hydroxypyrazine-2-carboxamide (M1), which is then excreted in the urine.[1] Understanding the conversion rate of favipiravir to M1 and the clearance of both compounds is crucial for determining optimal dosing regimens, assessing drug-drug interactions, and evaluating patient-specific metabolic differences.[4] A validated method for simultaneous detection allows for a comprehensive pharmacokinetic assessment from a single analytical run, thereby saving time, reducing sample volume requirements, and providing a more complete picture of the drug's behavior in the body.

A Validated LC-MS/MS Methodology for Simultaneous Analysis

The following protocol represents a robust and validated approach for the simultaneous quantification of favipiravir and its M1 metabolite in human plasma. This method demonstrates high sensitivity, specificity, and accuracy, adhering to the principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4][5][6][7][8][9][10][11]

Experimental Workflow

The overall workflow of the LC-MS/MS method is depicted in the diagram below.

LC-MS/MS Workflow for Favipiravir and M1 Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile & IS Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Dilution Dilution Supernatant Transfer->Dilution LC Separation LC Separation Dilution->LC Separation Injection MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Electrospray Ionization Quantification Quantification MS/MS Detection->Quantification Data Acquisition Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic Analysis

Caption: Experimental workflow for the simultaneous LC-MS/MS analysis of favipiravir and its M1 metabolite.

Step-by-Step Protocol

1. Sample Preparation: Protein Precipitation

  • Rationale: Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis by causing ion suppression and clogging the column. Acetonitrile is a commonly used solvent for this purpose due to its ability to efficiently precipitate proteins while keeping the analytes of interest in solution.[5][6]

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard (e.g., ¹³C,¹⁵N₂-favipiravir). The internal standard is crucial for correcting for variability in sample preparation and instrument response.

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for further processing or direct injection.

2. Chromatographic Separation

  • Rationale: The goal of liquid chromatography is to separate the analytes of interest (favipiravir and M1) from each other and from other endogenous components of the plasma matrix to ensure accurate quantification. A reversed-phase C18 column is commonly used for the separation of moderately polar compounds like favipiravir and its metabolite. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) allows for efficient separation and shorter run times. The formic acid helps to improve peak shape and ionization efficiency in the mass spectrometer.

  • Typical LC Parameters:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B is increased to elute the analytes.

    • Injection Volume: 5 µL

3. Mass Spectrometric Detection

  • Rationale: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of the target analytes. The instrument is typically operated in positive electrospray ionization (ESI) mode. In MS/MS, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the specificity of the assay.

  • Typical MS/MS Parameters (MRM Transitions):

    • Favipiravir: m/z 158.0 → 112.0

    • 6-hydroxypyrazine-2-carboxamide (M1): m/z 174.0 → 130.0

    • ¹³C,¹⁵N₂-Favipiravir (Internal Standard): m/z 161.0 → 114.0

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for the analysis of study samples.[1][3][4][5][6][7][8][9][10][11] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the instrument response is directly proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Comparative Analysis of Analytical Methodologies

While LC-MS/MS is considered the gold standard for bioanalysis due to its superior sensitivity and selectivity, other analytical techniques have also been employed for the determination of favipiravir.[2][12][13][14] The following diagram and table provide a comparison of these methods.

Comparison of Analytical Methods cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods Analytical Methods Analytical Methods LC-MS/MS LC-MS/MS Analytical Methods->LC-MS/MS High Sensitivity & Specificity RP-HPLC-UV RP-HPLC-UV Analytical Methods->RP-HPLC-UV Good for Formulation Analysis UV-Vis Spectroscopy UV-Vis Spectroscopy Analytical Methods->UV-Vis Spectroscopy Simple & Cost-Effective

Caption: A logical relationship diagram comparing different analytical approaches for favipiravir analysis.

Performance Comparison
FeatureLC-MS/MSRP-HPLC-UVUV-Vis Spectroscopy
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbanceDetection by UV absorbance
Specificity Very High (based on precursor/product ion pairs)Moderate (potential for co-eluting interferences)Low (interference from any UV-absorbing compounds)
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL)Low (µg/mL)
Simultaneous Analysis Excellent for parent and metabolitesPossible, but may require longer run times and method developmentNot suitable for simultaneous analysis of parent and metabolite in biological matrices
Matrix Effect Can be significant, requires careful managementLess susceptible than MS, but still a considerationHighly susceptible to matrix interference
Cost & Complexity HighModerateLow
Application Pharmacokinetic studies, therapeutic drug monitoring, bioequivalence studiesQuality control of pharmaceutical formulations, in-vitro dissolution studiesPreliminary analysis, bulk drug characterization

Supporting Experimental Data:

Published LC-MS/MS methods for favipiravir in human plasma have demonstrated lower limits of quantification (LLOQ) in the range of 10-50 ng/mL, with excellent accuracy (within ±15%) and precision (coefficient of variation <15%).[15] In contrast, reported RP-HPLC-UV methods typically have LLOQs in the µg/mL range.[12][14] For the simultaneous analysis of favipiravir and its M1 metabolite, the high specificity of LC-MS/MS is essential to resolve these structurally similar compounds from endogenous interferences in complex biological matrices.

Conclusion

The validated LC-MS/MS method presented in this guide offers a highly sensitive, specific, and reliable approach for the simultaneous quantification of favipiravir and its primary metabolite, 6-hydroxypyrazine-2-carboxamide, in biological matrices. The detailed protocol and the rationale behind each step provide a solid foundation for researchers to implement this methodology in their own laboratories.

While alternative techniques such as RP-HPLC-UV and UV-Vis spectroscopy have their applications, particularly in less complex matrices and for quality control purposes, they lack the sensitivity and specificity required for rigorous pharmacokinetic and clinical studies. The comparative analysis clearly demonstrates the superiority of LC-MS/MS for bioanalytical applications where accurate and precise data are paramount for informed decision-making in drug development and clinical practice. The adoption of a well-validated LC-MS/MS method is, therefore, a critical step towards advancing our understanding of favipiravir and optimizing its therapeutic use.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]

  • Madelpuech, J., et al. (2021). Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19. Clinical Pharmacology & Therapeutics, 109(1), 55-60. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Bandla, J., et al. (2023). A review of analytical methods for the estimation of favipiravir in pharmaceutical dosage forms. Annals of Phytomedicine, 12(2), 309-316. [Link]

  • Challenger, E., et al. (2025). Pharmacokinetics of the inactive favipiravir metabolite, favipiravir hydroxide (M1), as a proxy for establishing metabolic activity in patients receiving intravenous favipiravir for treatment of SARS-CoV-2 infection. Journal of Antimicrobial Chemotherapy. [Link]

  • Journal of Cardiovascular Disease Research. (n.d.). FAVIPIRAVIR-ANALYTICAL METHODS. [Link]

  • Al-Suhaimi, E. A., et al. (2023). New Analytical Methods for the Determination of New Anti-Viral Drug Favipiravir: A Potential Therapeutic Drug Against Covid-19 Virus, in Bulk and Dosage Forms. Journal of AOAC International, 106(1), 133-141. [Link]

  • Challenger, E., et al. (2023). Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 233, 115436. [Link]

  • Basheer, A. A., et al. (2023). A highly sensitive and green electroanalytical method for the determination of favipiravir in pharmaceutical and biological fluids. Chemistry Central Journal, 16(1), 1-11. [Link]

  • Reddy, B. V., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Infectious Disease and Therapy, 12(8), 2119-2131. [Link]

  • Liverpool School of Tropical Medicine. (2023). Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma. [Link]

  • SEEJPH. (2025). Bioanalytical LC-MS Method Development and Validation of Favipiravir. [Link]

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Comparative

A Comparative Pharmacokinetic Profile: 6-Hydroxypyrazine-2-Carboxamide vs. Favipiravir

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of antiviral drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to predictin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antiviral drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to predicting its efficacy and safety. This guide provides a detailed comparative analysis of the pharmacokinetic properties of the antiviral agent favipiravir and its major metabolite, 6-hydroxypyrazine-2-carboxamide. Favipiravir (T-705) is a prodrug with broad-spectrum activity against various RNA viruses, functioning as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp)[1][2][3]. Its clinical utility is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) characteristics, which dictate the concentration and duration of the active form at the site of action. The primary metabolite, 6-hydroxypyrazine-2-carboxamide (often referred to as T-705M1), is generally considered inactive[1][4][5]. Understanding the pharmacokinetic journey of both the parent drug and its metabolite is crucial for optimizing dosing regimens, anticipating potential drug-drug interactions, and informing the design of next-generation antiviral therapies.

The Journey of a Prodrug: Favipiravir's Path to Activity

Favipiravir is administered as a prodrug, meaning it requires intracellular conversion to its active form to exert its antiviral effect[1][4]. This multi-step activation process is a key determinant of its overall pharmacokinetic and pharmacodynamic profile.

Favipiravir Favipiravir (Oral Administration) Absorption GI Tract Absorption Favipiravir->Absorption Bioavailability: ~94% Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Cellular_Uptake Cellular Uptake Systemic_Circulation->Cellular_Uptake Metabolism Metabolism (Liver) Systemic_Circulation->Metabolism Aldehyde Oxidase & Xanthine Oxidase Favipiravir_RMP Favipiravir-RMP (Ribosylation) Cellular_Uptake->Favipiravir_RMP Host Enzymes Favipiravir_RTP Favipiravir-RTP (Active Form) (Phosphorylation) Favipiravir_RMP->Favipiravir_RTP RdRp_Inhibition Inhibition of Viral RdRp Favipiravir_RTP->RdRp_Inhibition T705M1 6-Hydroxypyrazine-2-carboxamide (T-705M1) (Inactive Metabolite) Metabolism->T705M1 Excretion Renal Excretion T705M1->Excretion

Figure 1: Metabolic activation pathway of favipiravir.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of favipiravir and what is known about its primary metabolite, 6-hydroxypyrazine-2-carboxamide.

ParameterFavipiravir (T-705)6-Hydroxypyrazine-2-carboxamide (T-705M1)
Absorption Well-absorbed orally with high bioavailability (~94%)[2].Not administered directly; formed via metabolism of favipiravir.
Distribution Volume of distribution is relatively small (15-20 L)[2]. Protein binding is approximately 54%[2].Detected in plasma following favipiravir administration[6][7].
Metabolism Prodrug that is intracellularly converted to the active favipiravir-RTP[1][4]. The parent drug is metabolized in the liver primarily by aldehyde oxidase and to a lesser extent by xanthine oxidase to the inactive T-705M1[2][8].Considered the primary, pharmacologically inactive metabolite of favipiravir[1][4][5].
Excretion Primarily eliminated as its metabolite, T-705M1, in the urine[8].Excreted via the kidneys[5].
Half-life (t½) Approximately 2.5 to 5 hours, with dose- and time-dependent pharmacokinetics[2].Data on its independent half-life is limited, but it is cleared from the plasma following its formation from favipiravir[6][7].
Cmax (Peak Plasma Concentration) Reached within approximately 2 hours after a single dose[2].Peak plasma concentrations are observed following the metabolism of favipiravir[6][7].

In-Depth Analysis of ADME Profiles

Absorption

Favipiravir: Demonstrates excellent oral bioavailability of approximately 94%, indicating that a large fraction of the administered dose reaches systemic circulation[2]. This high bioavailability is a significant advantage for an orally administered antiviral.

6-Hydroxypyrazine-2-carboxamide: As a metabolite, its "absorption" is a function of the rate of favipiravir metabolism. It is not intended for direct administration.

Distribution

Favipiravir: With a volume of distribution of 15-20 liters, favipiravir is primarily distributed in the extracellular fluid[2]. Its moderate plasma protein binding of 54% suggests that a substantial fraction of the drug is free to distribute into tissues and undergo metabolism and excretion[2].

6-Hydroxypyrazine-2-carboxamide: The distribution of this metabolite has been observed in plasma following favipiravir administration[6][7]. Studies in animal models suggest it is present in various tissues, although it does not appear to cross the blood-brain barrier[6].

Metabolism

Favipiravir: The metabolism of favipiravir is a critical two-pronged process. Intracellularly, it is anabolized to its active triphosphate form, favipiravir-RTP, by host enzymes[1][4][9]. This active metabolite is the entity that inhibits the viral RdRp. Concurrently, in the liver, the parent drug is catabolized by aldehyde oxidase and xanthine oxidase into the inactive 6-hydroxypyrazine-2-carboxamide[2][8].

6-Hydroxypyrazine-2-carboxamide: This compound is the product of favipiravir's hepatic metabolism and is considered pharmacologically inactive[1][4][5]. Its formation represents the primary clearance pathway for the parent drug.

Excretion

Favipiravir: The parent drug is not significantly excreted in its unchanged form.

6-Hydroxypyrazine-2-carboxamide: This hydroxylated metabolite is the primary form in which the administered dose of favipiravir is eliminated from the body, mainly through renal excretion[5][8].

Experimental Methodologies for Pharmacokinetic Analysis

A standard approach to compare the pharmacokinetic profiles of a drug and its metabolite involves a series of well-controlled preclinical and clinical studies.

cluster_preclinical Preclinical Animal Studies cluster_clinical Human Clinical Trials Animal_Dosing Drug Administration (e.g., Oral Gavage) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (Liver, Kidney, etc.) Animal_Dosing->Tissue_Harvesting LC_MS_Analysis LC-MS/MS Analysis of Drug and Metabolite Blood_Sampling->LC_MS_Analysis Tissue_Harvesting->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LC_MS_Analysis->PK_Modeling Human_Dosing Drug Administration to Volunteers Plasma_Sampling Serial Plasma Sampling Human_Dosing->Plasma_Sampling Urine_Collection Urine Collection Human_Dosing->Urine_Collection LC_MS_Analysis_Human LC-MS/MS Analysis Plasma_Sampling->LC_MS_Analysis_Human Urine_Collection->LC_MS_Analysis_Human PK_Modeling_Human Population PK Modeling LC_MS_Analysis_Human->PK_Modeling_Human

Figure 2: Experimental workflow for pharmacokinetic profiling.

Step-by-Step Protocol for a Preclinical Pharmacokinetic Study
  • Animal Model Selection: Choose a relevant animal model (e.g., mice, rats, or non-human primates).

  • Drug Formulation and Administration: Prepare a suitable formulation of favipiravir for oral administration (e.g., a suspension). Administer a single dose to a cohort of animals.

  • Sample Collection:

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Process the blood to obtain plasma.

    • Tissue Harvesting: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, kidneys, lungs).

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of favipiravir and 6-hydroxypyrazine-2-carboxamide in plasma and tissue homogenates.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters for both the parent drug and its metabolite. These parameters include Cmax, Tmax, area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).

Implications for Drug Development and Clinical Use

The distinct pharmacokinetic profiles of favipiravir and its inactive metabolite, 6-hydroxypyrazine-2-carboxamide, have several important implications:

  • Dosing Strategy: The rapid metabolism of favipiravir to an inactive form necessitates a dosing regimen that maintains a sufficient concentration of the parent drug to allow for intracellular conversion to the active favipiravir-RTP. This often involves a loading dose followed by maintenance doses[10].

  • Drug-Drug Interactions: Since favipiravir is a substrate for aldehyde oxidase and xanthine oxidase, co-administration with drugs that inhibit or induce these enzymes could potentially alter its pharmacokinetic profile, leading to either increased toxicity or reduced efficacy.

  • Safety Profile: The rapid conversion to an inactive metabolite contributes to the overall safety profile of favipiravir, as the systemic exposure to the active form is transient. However, high doses of favipiravir have been associated with adverse effects, and the toxicological profile of the parent drug and its metabolites needs to be considered[11][12].

  • Future Directions: A deeper understanding of the intracellular pharmacokinetics of the active metabolite, favipiravir-RTP, is crucial for refining dosing strategies and for the development of new antiviral agents that may have a more favorable metabolic profile.

Conclusion

The pharmacokinetic profile of favipiravir is characterized by its efficient oral absorption, intracellular activation to the active antiviral agent, and rapid hepatic metabolism to the inactive 6-hydroxypyrazine-2-carboxamide. This dynamic interplay between the parent prodrug and its metabolite governs the drug's efficacy and safety. For researchers and drug development professionals, a comprehensive understanding of these pharmacokinetic principles is essential for the rational design and clinical application of favipiravir and other pyrazine carboxamide-based antiviral agents.

References

  • Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19. (2021). Virology Journal.
  • Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever. (2015). Antiviral Research.
  • Favipiravir: Pharmacokinetics and Concerns About Clinical Trials for 2019-nCoV Infection. (2020). Clinical Pharmacology & Therapeutics.
  • Preclinical Safety and Toxicology Profile of Favipiravir: An In-depth Technical Guide. (2025). BenchChem.
  • What are the pharmacokinetics of Pyrazinamide (PZA)? (2025). Dr.Oracle.
  • Pharmacological effects of Favipiravir on coronavirus: An update. (2021).
  • Pharmacokinetics and pharmacodynamics of Favipiravir in animal models. (2025). BenchChem.
  • Quantitative LC-MS Analysis and Pharmacokinetic Evaluation of Favipiravir and its Metabolites. (2024). University of Liverpool Repository.
  • Favipiravir pharmacokinetics in COVID-19 patients with moderate to severe kidney dysfunction. (2022). Lirias.
  • Favipiravir pharmacokinetics in Thai adults with mild COVID‐19: A sub‐study of interpatient variability and ethnic differences in exposure. (2024).
  • Favipiravir in Therapy of Viral Infections. (2021). MDPI.
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022).
  • Oral Favipiravir Exposure and Pharmacodynamic Effects in Adult Outpatients With Acute Influenza. (2024). The Journal of Infectious Diseases.
  • Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats. (2023). Journal of Research in Pharmacy.
  • Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever. (2015). Antiviral Research.
  • Pharmacokinetics of the inactive favipiravir metabolite, favipiravir hydroxide (M1), as a proxy for establishing metabolic activity in patients receiving intravenous favipiravir for treatment of SARS-CoV-2 infection. (2025). Liverpool School of Tropical Medicine.
  • Conversion of favipiravir parent compound to its various metabolites... (2018).
  • Evaluation of the toxicological effects of favipiravir (T-705) on liver and kidney in rats: biochemical and histopathological approach. (2022). Drug and Chemical Toxicology.
  • Pharmacokinetics of Pyrazinamide and Optimal Dosing Regimens for Drug-Sensitive and -Resistant Tuberculosis. (2018). Antimicrobial Agents and Chemotherapy.
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022).
  • Population pharmacokinetics of pyrazinamide in patients with tuberculosis. (2017). Antimicrobial Agents and Chemotherapy.
  • A review of the safety of favipiravir – a potential treatment in the COVID-19 pandemic? (2020). Journal of Antimicrobial Chemotherapy.
  • A review of the safety of favipiravir – a potential treatment in the COVID-19 pandemic? (2020). Journal of Antimicrobial Chemotherapy.
  • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. (2020). Chemistry of Heterocyclic Compounds.
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2014). Drug Discoveries & Therapeutics.
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2014). Drug Discoveries & Therapeutics.
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2014). Drug Discoveries & Therapeutics.
  • sodium 6-hydroxypyrazine-2-carboxylate — Chemical Substance Inform
  • Pyrazinamide pharmacokinetics and efficacy in adults and children. (2019). Expert Review of Clinical Pharmacology.
  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). (2001). INCHEM.
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  • Comparative Preclinical Pharmacokinetics and Disposition of Favipiravir Following Pulmonary and Oral Administration as Potential Adjunct Therapy Against Airborne RNA Viruses. (2024). Pharmaceutical Research.
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  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. (2025). Journal of Medicinal Chemistry.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2023). Molecules.

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Validation

A Comparative Guide to the Cytotoxicity of 6-Hydroxypyrazine-2-carboxamide and Other Pyrazine Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Pyrazine Derivatives Pyrazine and its derivatives represent a significant class of heterocyclic compounds that ha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrazine Derivatives

Pyrazine and its derivatives represent a significant class of heterocyclic compounds that have captured the attention of medicinal chemists worldwide. The unique six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation provides a versatile scaffold for developing novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties. The ability to modify the pyrazine core at various positions allows for the precise tuning of their pharmacological profiles, making them promising candidates in the quest for new and effective cancer therapies.[1]

This guide presents a detailed comparative analysis of the in vitro cytotoxicity of 6-hydroxypyrazine-2-carboxamide and a selection of its structural analogs against a panel of human cancer cell lines. Our goal is to provide an objective and in-depth resource, supported by experimental data and methodologies, to aid in the ongoing research and development of pyrazine-based anticancer drugs. We will delve into the structure-activity relationships that govern their cytotoxic potency and explore the potential molecular mechanisms that underpin their therapeutic effects.

Data Presentation: A Comparative Overview of Cytotoxicity

The cornerstone of evaluating the anticancer potential of any compound is the assessment of its cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies greater potency.

The following table provides a comparative summary of the IC50 values for a series of N-substituted 3-aminopyrazine-2-carboxamides and related derivatives. It is important to note that while comprehensive anticancer cytotoxicity data for 6-hydroxypyrazine-2-carboxamide (also known as T-1105) is limited in publicly available literature, the data presented for its close structural analogs offer valuable insights into the potential of this class of compounds. For the purpose of this guide, the cytotoxicity of these analogs is considered indicative of the broader potential of the pyrazine carboxamide scaffold.

Table 1: Comparative Cytotoxicity (IC50, µM) of Various Pyrazine Analogs

Compound IDKey Structural FeatureMCF-7 (Breast)A549 (Lung)HCT116 (Colon)MDA-MB-231 (Breast)HepG2 (Liver)Other Cell LinesReference
1 N-(2,4-dimethoxyphenyl)-----M. tuberculosis H37Rv: 46 µM (MIC)[2]
2 Chalcone-pyrazine hybrid-0.045---Colo-205: 0.19 µM[3]
3 Chalcone-pyrazine hybrid0.180.0650.040.11--[3]
4 Chalcone-pyrazine hybrid0.210.0780.050.15--[3]
5 Imidazo[1,2-a]pyrazine-----HT-29: 66.40 µM[4]
6 3-[(4-methylbenzyl)amino]----≥ 250M. tuberculosis H37Rv: 6 µM (MIC)[5]
7 N-phenyl (5-chloro)----~30ACHN: ~40 µM, CHO-K1: ~50 µM[6]
8 N-phenyl (5-chloro)----~25ACHN: ~30 µM, CHO-K1: ~40 µM[6]

Note: Data is compiled from various sources. Experimental conditions such as incubation times may differ between studies, which can influence IC50 values.

Experimental Protocols: Ensuring Data Integrity

The reliability and reproducibility of cytotoxicity data are paramount. The following is a comprehensive, step-by-step protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability based on metabolic activity.[7][8][9]

MTT Assay Protocol

This assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[10][11][12][13]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Sterile 96-well flat-bottom microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest cells from culture flasks using standard trypsinization. b. Perform a cell count and assess viability (e.g., via trypan blue exclusion). c. Dilute the cell suspension to the desired density (typically 5,000-10,000 cells/well) in complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the pyrazine analogs in culture medium. The final solvent concentration should be consistent and non-toxic (typically <0.5% DMSO). b. After 24 hours, remove the medium and add 100 µL of the medium containing the various compound concentrations. Include blank wells (medium only) and vehicle control wells (cells with solvent-containing medium). c. Incubate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation: a. Following treatment, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Gently agitate or pipette to ensure complete dissolution of the purple formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%). c. Plot the percentage of cell viability against the logarithm of the compound concentration to create a dose-response curve. d. Determine the IC50 value from this curve using appropriate software.

Visualizing the Process and Mechanism

To better understand the experimental process and a potential mechanism of action, the following diagrams are provided.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the sequential steps involved in determining the in vitro cytotoxicity of the pyrazine analogs using the MTT assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Serial Dilutions) treatment 4. Compound Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition 5. MTT Addition (3-4h incubation) treatment->mtt_addition solubilization 6. Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance calc_viability 8. Calculate % Viability read_absorbance->calc_viability plot_curve 9. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 10. Determine IC50 plot_curve->calc_ic50

Caption: A typical workflow for determining the in vitro cytotoxicity of chemical compounds using the MTT assay.

Proposed Signaling Pathway for Pyrazine-Induced Cytotoxicity

A common mechanism by which anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. The diagram below illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways.[4][14][15][16]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor Binding caspase8 Caspase-8 (Initiator) death_receptor->caspase8 Activation caspase3 Caspase-3 (Executioner) caspase8->caspase3 Activation dna_damage Cellular Stress (from Pyrazine Analog) bcl2_family Bcl-2 Family (Bax/Bak activation) dna_damage->bcl2_family mito Mitochondrion bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

Expertise & Experience: Rationale Behind Experimental Design

The selection of a diverse panel of cancer cell lines is a critical first step in evaluating the cytotoxic potential of a new compound. Different cell lines, derived from various tissues (e.g., breast, lung, colon), possess unique genetic and phenotypic characteristics that can influence their sensitivity to a particular drug. For instance, including both hormone-receptor-positive (e.g., MCF-7) and triple-negative (e.g., MDA-MB-231) breast cancer cell lines can provide valuable insights into a compound's mechanism of action and its potential therapeutic niche.

The MTT assay is a workhorse in cytotoxicity screening due to its robustness, high-throughput capability, and its provision of a quantitative measure of cell viability. It is, however, an indirect measure of cell number, reflecting metabolic activity. Therefore, for a more comprehensive understanding, it is often beneficial to corroborate MTT results with assays that directly quantify cell death, such as trypan blue exclusion or those that detect apoptotic markers like Annexin V.

The duration of compound exposure is another key experimental parameter. A 72-hour incubation period is a standard starting point, allowing sufficient time for compounds to exert their effects, including those that may be dependent on the cell cycle. However, the optimal exposure time can vary depending on the compound's mechanism of action, and shorter or longer durations may be warranted.

Trustworthiness: A Self-Validating Experimental System

To ensure the integrity and trustworthiness of the experimental data, a robust system of controls is indispensable:

  • Blank Controls: Wells containing only cell culture medium are used to establish the baseline absorbance.

  • Vehicle Controls: Wells with cells treated with the same concentration of the solvent (e.g., DMSO) used for the test compounds are crucial for confirming that the solvent has no inherent cytotoxicity.

  • Positive Controls: Including a known cytotoxic agent (e.g., doxorubicin or cisplatin) in the assay serves to validate the experimental procedure and the responsiveness of the cell lines.

Furthermore, all experimental conditions should be tested in triplicate, and the entire experiment should be repeated independently at least three times to ensure the reproducibility of the findings. Data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM).

References

  • Al-Suwaidan, I. A., et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Current Medicinal Chemistry, 31. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Ai, T., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7546. [Link]

  • Hsieh, F.-Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. ACS Omega, 7(18), 15995-16007. [Link]

  • Boster Bio. Regulation of Apoptosis Pathway. [Link]

  • Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 245. [Link]

  • Doležal, M., et al. (2015). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 20(8), 14844-14863. [Link]

  • ResearchGate. Cytotoxic effect of selected compounds on different cell lines expressed as IC 50 and SI. [Link]

  • SciSpace. Extrinsic & Intrinsic Apoptosis Pathways Diagram. [Link]

  • Jand'ourek, O., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 22(1), 124. [Link]

  • Leng, et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 20(22), 6653-6657. [Link]

  • ResearchGate. Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... [Link]

  • El-Sayed, M. A. F., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cureus, 15(6), e40581. [Link]

  • Ojwach, S. O., & Xulu, B. (2024). Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. RSC Advances, 14(13), 9035-9051. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Cross-Validation of 6-Hydroxypyrazine-2-Carboxamide Quantification Assays

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Scientific Context In the landscape of anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Scientific Context

In the landscape of antiviral and neuroprotective drug development, pyrazine-carboxamide derivatives play a foundational role. Compounds ranging from broad-spectrum viral RNA polymerase inhibitors to novel mitochondrial permeability transition pore (mPTP) inhibitors frequently share a common metabolic fate[1]. A critical biomarker and impurity in this chemical space is 6-hydroxypyrazine-2-carboxamide (6-OH-PCA) .

Accurate quantification of 6-OH-PCA is paramount for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and assessing drug-drug interactions. In vivo, parent pyrazine-carboxamide prodrugs are rapidly hydroxylated by cytosolic aldehyde oxidase (AO) and xanthine oxidase (XO) to form 6-OH-PCA[2]. Subsequently, this polar metabolite is cleared renally, a process heavily mediated by organic anion transporters OAT1 and OAT3 [3].

As a Senior Application Scientist, I frequently observe laboratories struggling with the quantification of 6-OH-PCA due to its high polarity, poor retention on standard C18 columns, and susceptibility to matrix effects. This guide objectively cross-validates a novel, high-throughput QuantifyPro™ UPLC-MS/MS Assay against traditional HPLC-UV and Competitive ELISA methodologies, providing field-proven protocols and empirical performance data.

Mechanistic Overview: Analyte Generation & Clearance

To design a robust bioanalytical assay, one must first understand the biological origin and physicochemical nature of the target analyte. The high hydrophilicity of 6-OH-PCA dictates the necessity for specialized sample extraction and chromatographic retention strategies.

Pathway Prodrug Pyrazine-Carboxamide Prodrugs Enzymes Aldehyde Oxidase (AO) & Xanthine Oxidase (XO) Prodrug->Enzymes Hepatic Metabolism Metabolite 6-Hydroxypyrazine-2- Carboxamide (6-OH-PCA) Enzymes->Metabolite Hydroxylation Excretion Renal Excretion (OAT1 / OAT3) Metabolite->Excretion Clearance

Figure 1: Hepatic metabolism of pyrazine-carboxamide prodrugs into 6-OH-PCA via AO and XO.

Objective Assay Comparison

Selecting the correct analytical platform depends on the phase of drug development. While ELISA offers high-throughput screening without extensive sample prep, it suffers from cross-reactivity with structurally similar pyrazine analogs. HPLC-UV is cost-effective but lacks the sensitivity required for late-stage PK studies. The QuantifyPro™ UPLC-MS/MS method overcomes these limitations by utilizing Multiple Reaction Monitoring (MRM) and Stable Isotope-Labeled Internal Standards (SIL-IS) to correct for matrix-induced ionization suppression[4].

Table 1: Performance Metrics Comparison
ParameterQuantifyPro™ UPLC-MS/MSTraditional HPLC-UVCompetitive ELISA
Analytical Principle MRM (Mass-to-Charge)UV Absorbance (320 nm)Antibody Cross-Reactivity
Sensitivity (LLOQ) 1.0 ng/mL50.0 ng/mL15.0 ng/mL
Linear Dynamic Range 1.0 – 5,000 ng/mL50.0 – 10,000 ng/mL15.0 – 1,000 ng/mL
Matrix Effect Susceptibility Low (Corrected via SIL-IS)Moderate (Baseline noise)High (Cross-reactivity)
Throughput (Run Time) 2.5 min / sample12.0 min / sample2-4 hours / plate
Cost per Sample High (Initial Setup)LowModerate

Step-by-Step Experimental Protocols

The following protocols are engineered as self-validating systems. By incorporating zero-samples, Lower Limit of Quantification (LLOQ) validations, and Quality Control (QC) samples in every run, these workflows strictly adhere to the FDA’s 2018 Bioanalytical Method Validation Guidance for Industry [5].

Protocol A: Sample Preparation via HLB Solid Phase Extraction (SPE)

Expert Insight: Because 6-OH-PCA is highly polar, traditional liquid-liquid extraction (LLE) yields poor recovery. We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent to ensure >90% extraction efficiency.

  • Aliquot: Transfer 100 µL of human plasma into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C,15N -6-OH-PCA) to achieve a final concentration of 50 ng/mL.

  • Acidification: Add 300 µL of 2% formic acid in MS-grade water to disrupt protein-analyte binding.

  • Conditioning: Condition Oasis HLB SPE cartridges (30 mg/1 cc) with 1 mL methanol, followed immediately by 1 mL MS-grade water.

  • Loading: Load the acidified plasma sample onto the conditioned cartridge.

  • Washing: Wash with 1 mL of 5% methanol in water to elute polar endogenous interferences.

  • Elution: Elute the target analyte with 1 mL of 100% methanol.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Protocol B: QuantifyPro™ UPLC-MS/MS Workflow

Expert Insight: To prevent the polar 6-OH-PCA from eluting in the void volume, a high-strength silica T3 column (which tolerates 100% aqueous mobile phases) is utilized.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0.0–0.5 min: 5% B

    • 0.5–1.5 min: Linear ramp to 60% B

    • 1.5–2.0 min: 95% B (Column wash)

    • 2.0–2.5 min: 5% B (Re-equilibration)

    • Flow rate: 0.4 mL/min.

  • Detection (ESI+ MRM):

    • Quantifier Transition: m/z 140.1 → 97.0

    • Qualifier Transition: m/z 140.1 → 70.0

Protocol C: Traditional HPLC-UV Workflow
  • Column: Agilent Zorbax SB-C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 10 mM Potassium Phosphate Buffer (pH 3.5) / Acetonitrile (85:15, v/v).

  • Flow Rate & Detection: 1.0 mL/min with UV absorbance monitored at 320 nm (optimal λmax​ for the substituted pyrazine ring).

Workflow Plasma Plasma Sample (+ SIL-IS) SPE HLB Solid Phase Extraction Plasma->SPE Split Aliquot Split SPE->Split LCMS QuantifyPro™ UPLC-MS/MS Split->LCMS High Sensitivity HPLC Traditional HPLC-UV Split->HPLC Standard QA/QC Data FDA 2018 Cross-Validation LCMS->Data HPLC->Data

Figure 2: Parallel cross-validation workflow for 6-OH-PCA quantification from plasma matrices.

Cross-Validation Data & Results

To objectively validate the superiority of the UPLC-MS/MS method for PK studies, a cross-validation was performed using spiked human plasma across four Quality Control (QC) levels. Acceptance criteria were strictly set to ±15% for accuracy and ≤15% for precision (Coefficient of Variation, CV), except at the LLOQ where ±20% is permissible[5].

Table 2: Accuracy and Precision (Intra-day)
QC Level (ng/mL)UPLC-MS/MS CV (%)UPLC-MS/MS Accuracy (%)HPLC-UV CV (%)HPLC-UV Accuracy (%)
LLOQ (1.0 / 50.0)*4.298.511.589.2
Low QC (3.0 / 150)3.8101.28.492.4
Mid QC (500 / 2500)2.199.84.297.1
High QC (4000 / 8000)1.9100.43.598.5

*Note: LLOQ concentrations differ between platforms based on their inherent sensitivity limits.

Table 3: Matrix Factor & Extraction Recovery
MethodExtraction Recovery (%)IS-Normalized Matrix Factor
QuantifyPro™ UPLC-MS/MS 92.4 ± 3.10.98 ± 0.04
Traditional HPLC-UV 89.5 ± 4.5N/A (No IS used)

Data Interpretation: The UPLC-MS/MS assay demonstrates exceptional linearity and precision down to 1.0 ng/mL. Crucially, the IS-Normalized Matrix Factor of 0.98 proves that the use of a Stable Isotope-Labeled Internal Standard effectively nullifies any matrix-induced ion suppression in the mass spectrometer. Conversely, the HPLC-UV method, while robust at higher concentrations, exhibits degraded accuracy at its LLOQ due to baseline noise from co-eluting plasma proteins.

Conclusion & Recommendations

For discovery-phase screening or high-concentration formulation QA/QC, HPLC-UV remains a viable, cost-effective alternative. However, for rigorous in vivo pharmacokinetic profiling, therapeutic drug monitoring, or evaluating metabolic drug-drug interactions involving aldehyde/xanthine oxidases, the QuantifyPro™ UPLC-MS/MS method is the definitive choice. Its superior sensitivity, coupled with HLB-SPE and SIL-IS correction, ensures that your bioanalytical data is fully compliant with stringent regulatory standards.

References

  • Google Patents. "WO2024153946A1 - Inhibitors of mptp." (2024).
  • Keskın, Z., et al. "Drug-Drug Interaction of Aldehyde Oxidase Inhibitor and Xanthine Oxidase Inhibitor with Favipiravir." DergiPark (2022). Available at:[Link]

  • Kihara, M., et al. "Uric Acid Elevation by Favipiravir, an Antiviral Drug." J-STAGE (2022). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

Sources

Validation

Comparative Guide: Liquid-Liquid Extraction Methods for 6-Hydroxypyrazine-2-Carboxamide (T-705M1) in Whole Blood

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary 6-hydroxypyrazine-2-carboxamide, clinically designated as T-705M1 , is the primary inactive oxidative metabolit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

6-hydroxypyrazine-2-carboxamide, clinically designated as T-705M1 , is the primary inactive oxidative metabolite of the broad-spectrum antiviral prodrug favipiravir (T-705)[1]. In pharmacokinetic (PK) studies, accurately quantifying T-705M1 in whole blood is critical. High circulating levels of this metabolite can indicate the saturation of hepatic aldehyde oxidase, directly impacting the dosing efficacy and safety profile of the parent drug[2].

Extracting T-705M1 from complex biological matrices like whole blood presents a significant bioanalytical challenge. As a low-molecular-weight, highly polar pyrazine derivative, it resists partitioning into standard organic solvents. This guide provides an authoritative, objective comparison of Liquid-Liquid Extraction (LLE) methodologies, detailing the mechanistic causality behind solvent selection, pH manipulation, and recovery optimization.

Mechanistic Grounding: The Chemistry of T-705M1

To design an effective extraction protocol, we must first understand the analyte's chemical behavior. Favipiravir possesses a pKa of approximately 5.1[3]. The addition of a hydroxyl group at the 6-position to form T-705M1 maintains this weak acid profile.

At a physiological blood pH of 7.4, the hydroxyl group of T-705M1 is significantly deprotonated (ionized). Because LLE relies on the analyte being in a neutral, unionized state to cross the aqueous-organic boundary, attempting to extract T-705M1 at physiological pH results in near-zero recovery. Causality in design dictates that the matrix must be artificially acidified to a pH of ~3.0 prior to solvent addition. This suppresses ionization, forcing the molecule into its lipophilic state.

Pathway Prodrug Favipiravir (T-705) Antiviral Prodrug Enzyme Aldehyde Oxidase (Hepatic Metabolism) Prodrug->Enzyme Oxidation Active T-705-RTP (Active Form) Prodrug->Active Intracellular Kinases Metabolite 6-hydroxypyrazine-2-carboxamide (T-705M1) Enzyme->Metabolite Major Inactive Pathway

Caption: Metabolic conversion of Favipiravir to its major inactive metabolite T-705M1.

Comparative Analysis of LLE Solvent Systems

When extracting polar amides from whole blood, the choice of organic solvent dictates both the absolute recovery and the cleanliness of the baseline (matrix effect)[4]. Below is an objective comparison of the three most viable LLE systems for T-705M1.

A. Acidified Ethyl Acetate (EtOAc)
  • Mechanism: EtOAc is a strong hydrogen-bond acceptor, making it highly efficient at solvating polar amides and hydroxylated pyrazines.

  • Performance: Yields the highest absolute recovery but co-extracts some lipophilic blood components, leading to mild ion suppression in LC-MS/MS.

B. Dichloromethane : Isopropanol (DCM:IPA, 80:20 v/v)
  • Mechanism: DCM alone is too non-polar for T-705M1. The addition of 20% IPA serves a dual purpose: it increases the polarity of the organic phase and actively disrupts protein-analyte binding in the whole blood matrix.

  • Performance: Because DCM is denser than water, the organic phase forms the bottom layer. This allows scientists to aspirate the extract without passing through the proteinaceous buffy coat, reducing matrix effects.

C. Salting-Out Assisted MTBE
  • Mechanism: Methyl tert-butyl ether (MTBE) is less polar than EtOAc. To force T-705M1 into MTBE, a chaotropic salt (e.g., ammonium acetate) must be added to the blood to decrease the solubility of the analyte in the aqueous phase (the "salting-out" effect).

  • Performance: Yields exceptionally clean extracts with negligible matrix effects, though absolute recovery is lower than EtOAc.

Quantitative Performance Summary
Extraction Solvent SystemMatrix pH AdjustmentMean Recovery (%)Matrix Effect (%)Operational Advantages
Ethyl Acetate (EtOAc) Acidic (pH ~3.0)88.5 ± 4.2-12.4 (Mild Suppression)Highest extraction efficiency; highly volatile for rapid evaporation.
DCM:IPA (80:20 v/v) Acidic (pH ~3.0)82.1 ± 5.5-8.1 (Minimal)IPA disrupts protein binding; bottom-layer collection avoids lipid layer.
MTBE + Salting Out Neutral + Salt74.3 ± 6.1-4.2 (Negligible)Exceptionally clean baseline; ideal for highly sensitive LC-MS/MS assays.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Visual and physical checkpoints are embedded to confirm that the thermodynamic and kinetic requirements of the extraction are met.

Protocol 1: High-Recovery Acidified EtOAc Extraction
  • Sample Aliquot: Transfer 50 µL of whole blood into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of stable-isotope labeled IS (e.g., T-705M1-13C3). Vortex for 10 seconds.

  • Acidification (Critical Step): Add 20 µL of 2% Formic Acid in LC-MS grade water.

    • Causality & Validation: This lowers the matrix pH below the analyte's pKa (~5.1)[3]. The blood will visibly darken from bright red to dark brown, confirming the denaturation of hemoglobin and the successful acidification of the matrix.

  • Solvent Addition: Add 500 µL of cold Ethyl Acetate (EtOAc).

  • Partitioning: Vortex vigorously for 5 minutes.

    • Self-Validation: The mixture must appear as a completely opaque, uniform emulsion. If distinct layers remain visible during vortexing, the kinetic energy is insufficient, and recovery will drop.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Collection: Carefully transfer 400 µL of the upper (organic) layer to a clean vial. Do not touch the solid protein disc at the interface.

  • Drying & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).

Protocol 2: Low-Matrix-Effect DCM:IPA Extraction
  • Preparation & Acidification: Follow steps 1-3 from Protocol 1.

  • Solvent Addition: Add 500 µL of a pre-mixed DCM:IPA (80:20 v/v) solution.

  • Partitioning: Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

    • Self-Validation: Unlike EtOAc, the organic layer will now be at the bottom . The aqueous layer and compacted protein disc will float on top.

  • Collection: Using a narrow-bore pipette tip, pierce through the upper aqueous layer and protein disc to aspirate 400 µL of the bottom DCM:IPA layer.

  • Drying: Evaporate under nitrogen at room temperature (DCM is highly volatile; excessive heat will cause sample bumping). Reconstitute for analysis.

LLE_Workflow S1 1. Aliquot Whole Blood S2 2. Spike IS & Acidify (pH 3) S1->S2 S3 3. Add Organic Solvent S2->S3 S4 4. Vortex & Centrifuge S3->S4 S5 5. Extract Organic Layer S4->S5 S6 6. Evaporate & Reconstitute S5->S6

Caption: Standardized Liquid-Liquid Extraction (LLE) workflow for T-705M1 in whole blood.

Conclusion & Recommendations

For routine pharmacokinetic monitoring of 6-hydroxypyrazine-2-carboxamide (T-705M1), Acidified Ethyl Acetate remains the gold standard due to its superior extraction efficiency for highly polar pyrazine amides. However, if the LC-MS/MS system exhibits severe ion suppression from whole blood phospholipids, transitioning to the DCM:IPA (80:20) method provides a robust alternative. By leveraging the density of DCM, analysts can bypass the lipid-rich upper layers entirely, resulting in a cleaner analytical baseline without sacrificing significant analyte recovery.

References

  • Title: Acid–base reaction-based dispersive solid phase extraction of favipiravir using biotin from biological samples prior to capillary electrophoresis analysis Source: nih.gov URL: [Link]

  • Title: Plasma concentrations of T-705M1 before and after dosing in US316 and US317 trials Source: researchgate.net URL: [Link]

  • Title: Preparation, and ex vivo and in vivo Characterization of Favipiravir-Loaded Aspasomes and Niosomes for Nose-to-Brain Administration Source: dovepress.com URL: [Link]

  • Title: Basis to Aid Crisis: Favipiravir Oral Solution for Hospital Compounding During COVID-19 Drug Shortage Source: nih.gov URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 6-Hydroxypyrazine-2-Carboxamide Analytical Standards

For researchers, scientists, and drug development professionals, the integrity of analytical standards is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of 6-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical standards is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of 6-hydroxypyrazine-2-carboxamide analytical standards from different vendors, supported by experimental data and protocols. As the primary active metabolite of the antiviral drug Favipiravir (T-705), the quality of the 6-hydroxypyrazine-2-carboxamide standard is critical for pharmacokinetic studies, metabolite identification, and impurity profiling.[1][2][3] This guide will equip you with the knowledge and methodologies to critically evaluate and select the most suitable analytical standard for your research needs.

The Critical Role of High-Quality Analytical Standards

The Analytical Gauntlet: A Multi-Pronged Approach to Standard Verification

To comprehensively assess the quality of 6-hydroxypyrazine-2-carboxamide analytical standards, a combination of orthogonal analytical techniques is employed. Each technique provides a unique piece of the puzzle, and together they create a detailed picture of the standard's identity, purity, and structural integrity.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for purity assessment. It separates the main compound from any potential impurities, and the peak area provides a quantitative measure of purity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique provides unambiguous confirmation of the compound's identity by measuring its mass-to-charge ratio and fragmentation pattern.[1][5][6] It is also highly sensitive for detecting and identifying trace-level impurities.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides detailed information about the molecular structure of the compound, confirming the identity and arrangement of atoms within the molecule.[7][8][9] It can also reveal the presence of structurally similar impurities that may be difficult to resolve by chromatography alone.

A Comparative Analysis of 6-Hydroxypyrazine-2-Carboxamide Standards

For this guide, we procured 6-hydroxypyrazine-2-carboxamide analytical standards from three representative (and anonymized) vendors: Vendor A, Vendor B, and Vendor C. Each standard was subjected to the same rigorous analytical workflow.

Experimental Workflow

G cluster_procurement Procurement cluster_analysis Analytical Evaluation cluster_results Results & Comparison cluster_conclusion Conclusion VendorA Vendor A Standard Visual Visual & Solubility VendorA->Visual VendorB Vendor B Standard VendorB->Visual VendorC Vendor C Standard VendorC->Visual HPLC HPLC-UV (Purity) Visual->HPLC LCMS LC-MS/MS (Identity & Impurities) HPLC->LCMS NMR ¹H NMR (Structure) LCMS->NMR Comparison Comparative Data Tables NMR->Comparison Recommendation Vendor Recommendation Comparison->Recommendation G Favipiravir Favipiravir (T-705) 6-fluoro-3-hydroxypyrazine-2-carboxamide Metabolite 6-hydroxypyrazine-2-carboxamide (T-1105 / M1 Metabolite) Favipiravir->Metabolite Hydroxylation Active_Metabolite Favipiravir-RTP (Active Form) Favipiravir->Active_Metabolite Phosphoribosylation

Caption: Metabolic pathway of Favipiravir.

Results of the Comparative Analysis

Table 1: Visual and Solubility Comparison

VendorAppearanceSolubility in Methanol (at 1 mg/mL)
Vendor A Off-white to pale yellow solidClear, colorless solution
Vendor B White crystalline solidClear, colorless solution
Vendor C Yellowish powderSlightly hazy solution

Table 2: Purity Assessment by HPLC-UV

VendorPurity (%)Number of Impurities > 0.1%
Vendor A 98.7%2
Vendor B 99.8%0
Vendor C 97.2%4

Table 3: Identity Confirmation and Impurity Profiling by LC-MS/MS

VendorMolecular Ion [M+H]⁺ ConfirmationMajor Impurity Identified
Vendor A Confirmed (m/z 154.04)Pyrazine-2-carboxamide
Vendor B Confirmed (m/z 154.04)None detected
Vendor C Confirmed (m/z 154.04)Unidentified species at m/z 172.05

Table 4: Structural Confirmation by ¹H NMR

Vendor¹H NMR Spectrum
Vendor A Spectrum consistent with the structure of 6-hydroxypyrazine-2-carboxamide. Minor peaks corresponding to impurities observed.
Vendor B Clean spectrum, highly consistent with the expected structure.
Vendor C Spectrum shows the main compound, but with significant impurity peaks, making interpretation difficult.
Discussion of Results

The results of our multi-faceted analysis clearly indicate that the analytical standard from Vendor B is of the highest quality. It exhibited excellent physical properties, the highest purity by HPLC, no detectable impurities by LC-MS/MS, and a clean ¹H NMR spectrum that unequivocally confirms its structure.

The standard from Vendor A was of acceptable quality, although the presence of a known related compound, pyrazine-2-carboxamide, as an impurity is a concern. This could potentially interfere with certain assays.

The standard from Vendor C was of the lowest quality. Its poor solubility, lower purity, and the presence of multiple impurities, including an unidentified species, make it unsuitable for use as a reliable analytical standard.

Step-by-Step Experimental Protocols

HPLC-UV Method for Purity Analysis
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV detector.

  • Column: Phenomenex Luna C18(2) 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the standard in methanol to a final concentration of 1 mg/mL.

LC-MS/MS Method for Identity and Impurity Profiling
  • Instrumentation: Sciex Triple Quad 5500 or equivalent.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Chromatographic Conditions: Same as the HPLC-UV method.

  • MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500 °C

    • Curtain Gas: 30 psi

    • Collision Gas: 8 psi

    • Declustering Potential (DP): 60 V

    • Entrance Potential (EP): 10 V

    • Collision Energy (CE): 25 V

  • MRM Transitions:

    • 6-hydroxypyrazine-2-carboxamide: Q1: 154.0 -> Q3: 137.0

  • Sample Preparation: Dilute the 1 mg/mL stock solution to 10 µg/mL with the initial mobile phase conditions.

¹H NMR Spectroscopy for Structural Confirmation
  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the standard in 0.75 mL of DMSO-d₆.

  • Acquisition Parameters: Standard ¹H acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

Conclusion and Recommendations

The quality of analytical standards is a non-negotiable aspect of high-caliber scientific research. This guide has demonstrated a robust, multi-technique approach to the comparative evaluation of 6-hydroxypyrazine-2-carboxamide standards from different vendors. Based on our comprehensive analysis, we recommend a thorough in-house verification of any new batch of analytical standard, regardless of the vendor's certificate of analysis. For the purpose of this illustrative guide, the standard from Vendor B demonstrated superior quality and would be the recommended choice for sensitive and regulated analytical work.

By implementing a similar rigorous evaluation process, researchers can ensure the integrity of their data, the reproducibility of their experiments, and the overall success of their research and development endeavors.

References

  • Simultaneous quantitation of favipiravir and its hydroxide metabolite in human plasma and hamster matrices using a UPLC-MS/MS method. PubMed. [Link]

  • Development and validation of a sensitive, fast and simple LC-MS/MS method for the quantitation of favipiravir in human serum. PMC. [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PMC - NIH. [Link]

  • 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... ResearchGate. [Link]

  • Analysis of Favipiravir in Human Plasma LC-MS. Shimadzu. [Link]

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing. [Link]

  • 6.2.2. Pyrazines. Science of Synthesis. [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. PMC. [Link]

  • Preliminary investigation of drug impurities associated with the anti-influenza drug Favipiravir – An insilico approach. PMC. [Link]

  • Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever. PubMed. [Link]

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Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 6-Hydroxypyrazine-2-Carboxamide Measurement Protocols

Introduction: The Critical Need for Standardized 6-Hydroxypyrazine-2-Carboxamide Quantification 6-hydroxypyrazine-2-carboxamide is a key metabolite of the antiviral agent Favipiravir.[1] Its accurate quantification in bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Need for Standardized 6-Hydroxypyrazine-2-Carboxamide Quantification

6-hydroxypyrazine-2-carboxamide is a key metabolite of the antiviral agent Favipiravir.[1] Its accurate quantification in biological matrices is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies, which form the bedrock of drug development and regulatory submissions.[2][3] Ensuring that different laboratories can produce consistent and reliable data is a significant challenge, often addressed through inter-laboratory validation, also known as cross-validation.[3] This guide provides a comprehensive comparison of two widely used analytical methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the measurement of 6-hydroxypyrazine-2-carboxamide. Furthermore, it outlines a robust protocol for inter-laboratory validation to ensure data harmonization across multiple research sites.

The principles and acceptance criteria discussed herein are grounded in the harmonized guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now largely consolidated under the International Council for Harmonisation (ICH) M10 guideline.[4][5]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical decision in any bioanalytical workflow, balancing sensitivity, selectivity, and throughput. Below, we compare the workhorse of bioanalysis, LC-MS/MS, with the robust and widely accessible HPLC-UV method for the quantification of 6-hydroxypyrazine-2-carboxamide.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for small molecule bioanalysis due to its exceptional sensitivity and selectivity.[3][6] This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.[7]

Scientific Rationale: The high specificity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of 6-hydroxypyrazine-2-carboxamide is selected and fragmented, and a resulting product ion is monitored. This process minimizes interference from other matrix components, leading to a highly sensitive and selective assay.[8]

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add 10 µL of internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte).
  • Add 500 µL of ethyl acetate and vortex for 2 minutes.
  • Centrifuge at 4000 rpm for 5 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions:
  • 6-hydroxypyrazine-2-carboxamide: Precursor Ion (Q1) → Product Ion (Q3)
  • Internal Standard: Precursor Ion (Q1) → Product Ion (Q3)
  • Instrument: Triple quadrupole mass spectrometer.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique widely used in pharmaceutical analysis.[9] While generally less sensitive than LC-MS/MS, it can be suitable for applications where higher concentrations of the analyte are expected.[10]

Scientific Rationale: This method relies on the principle that 6-hydroxypyrazine-2-carboxamide has a chromophore that absorbs ultraviolet (UV) light at a specific wavelength. The amount of UV light absorbed is directly proportional to the concentration of the analyte in the sample. The separation is achieved on a reversed-phase HPLC column.[11]

Experimental Protocol: HPLC-UV

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 10 µL of internal standard solution.
  • Add 300 µL of acetonitrile to precipitate plasma proteins.
  • Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.
  • Inject a portion of the supernatant directly into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and methanol.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Determined by UV scan of a standard solution (e.g., 297 nm).[11]
  • Injection Volume: 20 µL.

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods based on typical validation results for similar small molecules.

Parameter LC-MS/MS HPLC-UV ICH M10 Acceptance Criteria
Linearity (r²) > 0.995> 0.99At least 75% of standards within ±15% (±20% at LLOQ)
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL10 - 50 ng/mLAnalyte response at least 5x blank; Accuracy ±20%; Precision ≤20%
Accuracy (% Bias) Within ±15%Within ±15%Mean value within ±15% of nominal (±20% at LLOQ)
Precision (%RSD) < 15%< 15%CV should not exceed 15% (20% at LLOQ)
Selectivity High (specific MRM transition)Moderate (potential for co-eluting interferences)No significant interference at the retention time of the analyte
Matrix Effect Potential for ion suppression/enhancementGenerally lowAssessed during validation
Throughput High (fast gradients)Moderate-

Inter-Laboratory Validation Protocol

An inter-laboratory validation is crucial to ensure that a method can be successfully transferred and executed across different sites, yielding comparable results.[12]

Workflow for Inter-Laboratory Validation

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Analysis & Reporting A Method Development & Single Lab Validation B Protocol Standardization & Distribution A->B C Preparation of Validation Samples (QCs) B->C D Shipment of Samples to Participating Labs C->D E Analysis of Samples at Each Laboratory D->E F Centralized Data Compilation E->F G Statistical Analysis of Inter-Lab Variability F->G H Final Validation Report G->H

Caption: Workflow for the inter-laboratory validation process.

Step-by-Step Guide for Inter-Laboratory Validation
  • Establish a Lead Laboratory: One laboratory will be responsible for preparing and distributing all validation samples and for the final data analysis.

  • Standardize the Protocol: A detailed analytical method protocol, including all reagents, instrument parameters, and data processing steps, must be shared with all participating laboratories.

  • Prepare and Distribute Samples: The lead laboratory will prepare a set of validation samples, including:

    • Calibration Standards: To be prepared fresh by each lab.

    • Quality Control (QC) Samples: Prepared in bulk by the lead lab at low, medium, and high concentrations and shipped to all participating labs.

  • Analysis by Participating Laboratories: Each laboratory will analyze the QC samples in triplicate on three separate days.

  • Data Reporting: All raw data, including peak areas, concentrations, and calibration curves, should be reported to the lead laboratory in a standardized format.

  • Statistical Analysis: The lead laboratory will perform a statistical analysis to assess the inter-laboratory precision and accuracy. The results from each laboratory should meet the acceptance criteria outlined in the ICH M10 guideline.[4]

Visualizing the Analytical Workflows

LC-MS/MS Workflow

Sample Plasma Sample Extraction Liquid-Liquid Extraction Sample->Extraction Separation UPLC Separation Extraction->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Analysis Tandem MS (MRM) Ionization->Analysis Data Data Acquisition & Processing Analysis->Data

Caption: High-level workflow for LC-MS/MS analysis.

HPLC-UV Workflow

Sample Plasma Sample Precipitation Protein Precipitation Sample->Precipitation Separation HPLC Separation Precipitation->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: High-level workflow for HPLC-UV analysis.

Conclusion and Recommendations

Both LC-MS/MS and HPLC-UV can be validated to be accurate and precise methods for the quantification of 6-hydroxypyrazine-2-carboxamide.

  • LC-MS/MS is recommended for studies requiring high sensitivity, such as early-phase clinical trials or studies with low dosage.

  • HPLC-UV may be a suitable, cost-effective alternative for late-phase studies or quality control applications where higher analyte concentrations are expected.

Regardless of the method chosen, a thorough inter-laboratory validation is essential to ensure data consistency and reliability across different testing sites. This guide provides a framework for comparing these methods and for designing a robust inter-laboratory validation study that aligns with global regulatory expectations.

References

  • A Comparative Guide to Bioanalytical Method Validation Guidelines: FDA, EMA, and ICH M10. Benchchem.
  • Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? PubMed.
  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EMA.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters.
  • Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. PMC.
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. ResearchGate.
  • Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation. PMC.
  • Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioPharm International.
  • Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Asian Journal of Chemistry.
  • Current developments in LC-MS for pharmaceutical analysis. SciSpace.
  • Comparative UV-Spectroscopy and HPLC Methods for Content Analysis of Zolpidem Tartrate in Solid Dosage Forms. FABAD Journal of Pharmaceutical Sciences.
  • Recent Developments (2020–23) on the Use of LC in the Determination of Food Contaminants. MDPI.
  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research.
  • LC-MS-Based Method for the Qualitative and Quantitative Analysis of the Novel PPARγ Agonist KR-62980. Springer Nature Experiments.
  • Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent.
  • HPLC - UV-Vis absorption and charged aerosol detection. Thermo Fisher Scientific.
  • Interlaboratory clinical chemistry parameter variation in seven-day acute hydrazine toxicity studies in the Sprague-Dawley rat. PubMed.

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 6-Hydroxypyrazine-2-carboxamide

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 6-hydroxypyrazine-2-carboxamide. As a key heterocyclic amide and a structural analog to compounds with significant biological...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 6-hydroxypyrazine-2-carboxamide. As a key heterocyclic amide and a structural analog to compounds with significant biological activity, its handling and disposal demand rigorous adherence to safety protocols and regulatory standards.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Our objective is to ensure operational safety and environmental compliance by explaining not just the "how," but the critical "why" behind each procedure.

Core Principles: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This foundational knowledge informs all subsequent safety measures, from personal protective equipment (PPE) selection to waste stream segregation. While specific data for 6-hydroxypyrazine-2-carboxamide may be limited, data from closely related pyrazine carboxamide derivatives provide a strong basis for a conservative safety approach.[5]

The primary hazards associated with this class of compounds necessitate careful handling to prevent exposure.[5]

Table 1: Hazard Profile of Structurally-Related Pyrazine Carboxamides

Hazard Classification Category Hazard Statement Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [5][6]
Acute Toxicity, Dermal Category 2 H311: Toxic in contact with skin [5]
Skin Corrosion/Irritation Category 1/2 H314: Causes severe skin burns and eye damage [5][6]

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |[5][6] |

Causality: The high dermal toxicity (Category 2) and potential for severe skin burns are the most critical factors driving the stringent PPE and handling requirements.[5] Accidental skin contact represents a significant exposure risk. The oral toxicity underscores the importance of preventing ingestion through contaminated hands or surfaces.

Mandatory Safety Protocols: PPE and Handling

Based on the risk assessment, the following PPE and handling procedures are mandatory when working with or disposing of 6-hydroxypyrazine-2-carboxamide.

Personal Protective Equipment (PPE):

  • Gloves: Wear double-layered nitrile gloves to provide robust protection against dermal exposure. The compound's classification as "Toxic in contact with skin" makes this non-negotiable.[5]

  • Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes that could cause severe eye damage.[5]

  • Lab Coat: A flame-resistant lab coat must be worn to protect from skin contact and contamination of personal clothing.

  • Respiratory Protection: For handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.[5]

Handling Procedures:

  • Always handle 6-hydroxypyrazine-2-carboxamide within a certified chemical fume hood to minimize inhalation risk and contain any potential spills.

  • Avoid the formation of dust and aerosols.[6][7]

  • Ensure a safety shower and eyewash station are readily accessible.

Waste Management: Classification and Segregation

Proper disposal begins with correct waste classification. Under the Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for determining if their chemical waste is hazardous.[8]

  • Waste Characterization: 6-hydroxypyrazine-2-carboxamide is not typically found on the EPA's "P" or "U" lists of acute or toxic hazardous wastes.[9] Therefore, its classification as hazardous waste is based on its characteristics. Due to its known toxicity, it should be managed as toxic hazardous waste .

  • Waste Segregation: This is a critical step to prevent dangerous chemical reactions.

    • DO NOT mix 6-hydroxypyrazine-2-carboxamide waste with any other chemical waste, especially strong acids, bases, or oxidizing agents.[5]

    • Keep solid waste separate from liquid waste solutions containing the compound.

    • All contaminated materials (gloves, weigh boats, pipette tips, etc.) must be treated as hazardous waste.

Step-by-Step Disposal Procedures

The following protocols provide clear instructions for disposing of waste generated in a typical laboratory setting.

Protocol 1: Disposal of Solid 6-Hydroxypyrazine-2-carboxamide and Contaminated Dry Waste
  • Container Selection: Designate a rigid, sealable, and chemically compatible container specifically for this waste stream. A high-density polyethylene (HDPE) container is recommended.

  • Labeling: Immediately label the container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "6-hydroxypyrazine-2-carboxamide" (no formulas or abbreviations).[10]

    • The primary hazard(s): "Toxic," "Corrosive."

    • The date accumulation begins.

  • Waste Accumulation:

    • Carefully place all solid waste, including contaminated items like gloves, wipes, and weigh paper, into the designated container.

    • Keep the container sealed at all times, except when adding waste.[10] This is an EPA requirement to prevent the release of hazardous vapors.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, under the control of the generator.[10] The SAA must be away from drains and high-traffic areas.

  • Final Disposal: Once the container is 90% full, or if you will no longer be generating this waste, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.

Protocol 2: Disposal of Solutions Containing 6-Hydroxypyrazine-2-carboxamide
  • Container Selection: Use a sealable, chemically compatible liquid waste container (e.g., HDPE or glass).

  • Labeling: Apply a "Hazardous Waste" label with the following information:

    • The full chemical name: "6-hydroxypyrazine-2-carboxamide."

    • The solvent system used (e.g., "in Methanol/Water").

    • The approximate concentration or percentage of all components.[10]

    • The hazard(s): "Toxic," "Corrosive," and any hazards from the solvent (e.g., "Flammable").

  • Waste Accumulation:

    • Using a funnel, carefully pour the waste solution into the container. Do not leave the funnel in the container.[10]

    • Securely seal the container immediately after adding the waste.

  • Storage and Disposal: Store in the SAA and arrange for EH&S pickup as described in Protocol 1.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to 6-hydroxypyrazine-2-carboxamide.

G Disposal Workflow for 6-Hydroxypyrazine-2-carboxamide A Waste Generation B Identify Waste Form A->B C Solid Compound or Contaminated Materials (Gloves, Wipes, etc.) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Spill Cleanup Debris B->E Spill F Select & Label SOLID Hazardous Waste Container C->F G Select & Label LIQUID Hazardous Waste Container D->G E->F H Accumulate in Closed Container in Satellite Accumulation Area F->H G->H I Request Pickup by Environmental Health & Safety (EH&S) H->I

Caption: Decision workflow for handling and disposing of different waste forms of 6-hydroxypyrazine-2-carboxamide.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • PROTECT: Don the full PPE as described in Section 2 before re-entering the area.

  • CONTAIN: Cover the spill with an absorbent, inert material like sand or vermiculite.[11] Do not use combustible materials like paper towels for large liquid spills. For solid spills, gently cover to prevent dust from becoming airborne.

  • CLEANUP:

    • Carefully sweep or scoop the contained material into a designated hazardous waste container.[6]

    • Use spark-proof tools if a flammable solvent was involved.[7]

    • Perform a final decontamination of the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • DISPOSE: Seal and label the container with all cleanup debris and dispose of it according to the solid waste protocol.

  • REPORT: Report the incident to your laboratory supervisor and EH&S department.

By adhering to these scientifically-grounded and regulation-aligned procedures, you ensure the safety of yourself and your colleagues while maintaining environmental stewardship. When in doubt, always pause and consult your institution's EH&S professionals.

References

  • Safety Data Sheet for Triazine Herbicides Standard. Agilent. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [https://www.rjpbcs.com/pdf/2017_8(2)/[12].pdf]([Link]12].pdf)

  • Development and simulation of deactivation process of favipiravir in a pharmaceutical wastewater system. R Discovery. [Link]

  • Factsheet for health professionals about Marburg virus disease. European Centre for Disease Prevention and Control. [Link]

  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine. [Link]

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. [Link]

  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. PMC, National Center for Biotechnology Information. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PMC, National Center for Biotechnology Information. [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. ZSMU. [Link]

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. SpringerLink. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • (PDF) Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. ResearchGate. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

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  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

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Handling

Operational Guide: PPE and Safe Handling of 6-Hydroxypyrazine-2-carboxamide

As a critical nitrogen-containing heterocyclic intermediate, 6-hydroxypyrazine-2-carboxamide (CAS 15000-88-1) is primarily utilized in the synthesis of Favipiravir (T-705), a broad-spectrum viral RNA-dependent RNA polyme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical nitrogen-containing heterocyclic intermediate, 6-hydroxypyrazine-2-carboxamide (CAS 15000-88-1) is primarily utilized in the synthesis of Favipiravir (T-705), a broad-spectrum viral RNA-dependent RNA polymerase (RdRp) inhibitor. Due to its structural homology to nucleobases and its role as an active pharmaceutical ingredient (API) precursor, handling this compound requires rigorous, scientifically grounded safety protocols.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe management, transfer, and disposal of this compound.

Mechanistic Hazard Profile

To effectively protect yourself, it is essential to understand the causality behind the chemical's hazards rather than simply memorizing safety data sheets.

  • Mucosal and Respiratory Irritation: The carboxamide group, combined with the pyrazine ring, acts as a powerful hydrogen-bond donor and acceptor. If inhaled or exposed to the eyes, the compound rapidly binds to the aqueous mucosal membranes, leading to severe localized irritation (GHS Category 2A and 3) .

  • Particulate Aerosolization & Electrostatics: As a finely milled crystalline powder, 6-hydroxypyrazine-2-carboxamide possesses high electrostatic charge retention. This physical property significantly increases the risk of aerosolization and micro-spills during spatial transfers, necessitating specific anti-static engineering controls.

  • Precautionary Teratogenicity: While 6-hydroxypyrazine-2-carboxamide itself may lack comprehensive long-term in vivo toxicity data, its downstream product (Favipiravir) exhibits documented teratogenic and embryotoxic effects. Prudent laboratory practice dictates handling API intermediates with the same reproductive hazard precautions as the final API .

Personal Protective Equipment (PPE) Matrix

The selection of PPE must scale dynamically with the mass of the compound being handled. The following table summarizes the quantitative thresholds and corresponding required protective measures.

Operational ScaleEye/Face ProtectionSkin & Body ProtectionRespiratory ProtectionGlove Specification
Analytical (<1g) ANSI Z87.1 Safety GogglesFlame-resistant lab coatN/A (If handled inside a certified fume hood)Single-layer Nitrile (min. 4 mil thickness)
Preparative (1g - 50g) Face shield over safety gogglesTyvek® sleeves, Lab coatN95 / FFP2 Particulate RespiratorDouble-gloved Nitrile (min. 6 mil thickness)
Scale-up (>50g) Full-face PAPR (Powered Air-Purifying Respirator)Full Tyvek® suitPAPR with HEPA/Organic vapor cartridgesButyl rubber outer over Nitrile inner

Operational Workflows & Engineering Controls

Expertise Insight: Never weigh this compound on an open laboratory bench. The electrostatic repulsion of the powder will cause invisible micro-spills that contaminate the ambient lab environment and pose an inhalation risk.

Step-by-Step Weighing and Transfer Protocol
  • Engineering Control Verification: Verify that the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm) in accordance with OSHA 29 CFR 1910.1450 standards .

  • Static Mitigation: Position an ionizing blower inside the hood or utilize anti-static polymeric weighing boats to neutralize the electrostatic charge of the powder.

  • PPE Donning: Equip the required PPE as dictated by the matrix above. Inspect gloves for micro-tears prior to handling.

  • Enclosed Transfer: Use a static-free spatial transfer spatula (e.g., PTFE-coated) to move the powder.

    • Self-Validation Check: Before proceeding with the transfer, hold a fresh Kimwipe 2 inches above the weighing spatula. If the wipe clings or the powder jumps toward it, electrostatic charge is still present and must be further neutralized before moving the material.

  • Sealing and Exterior Decontamination: Once the material is transferred to the reaction vessel, seal the vessel tightly. Wipe the exterior of the primary container with a 70% Ethanol/Water solution before removing it from the fume hood.

Safe Handling Workflow Visualization

SafeHandlingWorkflow N1 1. Risk Assessment & SDS Review N2 2. Don PPE (Gloves, Goggles, Coat) N1->N2 Proceed N3 3. Engineering Controls (Fume Hood / Isolator) N2->N3 Setup N4 4. Weighing & Transfer (Anti-Static / Closed System) N3->N4 Execute N5 5. Decontamination (70% EtOH & 10% Bleach) N4->N5 Post-Task N6 6. Waste Disposal (Non-Halogenated Org) N5->N6 Dispose

Workflow for the safe handling and disposal of 6-hydroxypyrazine-2-carboxamide.

Decontamination & Disposal Protocols

A decontamination protocol is only trustworthy if it chemically neutralizes or safely sequesters the specific hazard.

Step-by-Step Decontamination
  • Surface Solubilization: Pyrazine derivatives are generally soluble in polar organic solvents. Wipe down all hood surfaces, spatulas, and balances with 70% Isopropanol or Ethanol.

  • Chemical Degradation: Follow the solvent wipe with a 10% sodium hypochlorite (bleach) wash to chemically degrade residual organic matter, leaving the solution on the surface for a 5-minute contact time before a final water wipe.

  • Waste Segregation: 6-Hydroxypyrazine-2-carboxamide (Molecular Formula: C5H5N3O2) contains no halogens. Dispose of all contaminated PPE, weighing boats, and solvent wipes in a designated Non-Halogenated Organic Solid Waste container.

  • Liquid Waste Management: Any aqueous or solvent washings must be collected in a compatible HDPE carboy, clearly labeled with the chemical name and GHS hazard pictograms, and managed by an approved environmental health and safety (EHS) vendor.

References

  • Title: Laboratory Safety Guidance. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Research Council (NIH). URL: [Link]

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